molecular formula C13H25NO3 B2357077 tert-Butyl 8-oxooctylcarbamate CAS No. 133728-26-4

tert-Butyl 8-oxooctylcarbamate

Cat. No.: B2357077
CAS No.: 133728-26-4
M. Wt: 243.347
InChI Key: NJXIJKXUFFXDMC-UHFFFAOYSA-N
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Description

Tert-Butyl 8-oxooctylcarbamate is a useful research compound. Its molecular formula is C13H25NO3 and its molecular weight is 243.347. The purity is usually 95%.
BenchChem offers high-quality tert-Butyl 8-oxooctylcarbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 8-oxooctylcarbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(8-oxooctyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-13(2,3)17-12(16)14-10-8-6-4-5-7-9-11-15/h11H,4-10H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJXIJKXUFFXDMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133728-26-4
Record name tert-butyl (8-oxooctyl)carbamate
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Foundational & Exploratory

A Guide to the Spectroscopic Characterization of tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery and development, bifunctional molecules that serve as linkers or synthons are of paramount importance. Tert-Butyl 8-oxooctylcarbamate (C₁₃H₂₅NO₃, Mol. Wt.: 243.34 g/mol ) is one such molecule, featuring a terminal aldehyde and a Boc-protected amine.[1] This structure provides orthogonal reactivity, making it a valuable building block for conjugating molecules, synthesizing complex libraries, or developing targeted therapeutic agents.

A thorough understanding of a molecule's structural and electronic properties is the bedrock of its application. This guide provides an in-depth analysis of the expected spectroscopic data for tert-Butyl 8-oxooctylcarbamate, offering a predictive framework for its characterization using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This document is intended for researchers, scientists, and drug development professionals who rely on precise analytical data to drive their scientific endeavors.

Molecular Structure and Atom Labeling

To facilitate a clear and unambiguous discussion of the spectroscopic data, the atoms in tert-Butyl 8-oxooctylcarbamate are systematically labeled as shown in the diagram below. These labels will be used consistently throughout this guide to correlate spectral features with specific atoms within the molecule.

Caption: Labeled structure of tert-Butyl 8-oxooctylcarbamate.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of tert-Butyl 8-oxooctylcarbamate in a standard deuterated solvent like CDCl₃ would exhibit several key signals.

Predicted ¹H NMR Data and Interpretation

The causality behind the predicted chemical shifts lies in the concept of electronic shielding and deshielding.[2] Protons near electronegative atoms (like oxygen and nitrogen) or unsaturated groups (like carbonyls) are deshielded and appear at higher chemical shifts (downfield).[2] Protons in simple alkyl chains are more shielded and appear at lower chemical shifts (upfield).

Proton Label Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale for Assignment
H1 9.76Triplet (t)1HThe aldehydic proton is highly deshielded by the adjacent carbonyl group, resulting in a characteristic downfield shift. It is coupled to the two protons on C2, appearing as a triplet.
H-N ~4.5 - 5.0Broad Singlet (br s)1HThe carbamate N-H proton signal is often broad due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding. Its chemical shift can be concentration and solvent-dependent.[3]
H8 3.10Quartet (q)2HThese protons are adjacent to the electronegative nitrogen atom of the carbamate, causing a downfield shift. They are coupled to the N-H proton and the two protons on C7.
H2 2.42Triplet of Triplets (tt)2HThese protons are alpha to the aldehyde carbonyl group, which deshields them. They are coupled to the aldehydic proton (H1) and the two protons on C3.
H3, H7 1.62 - 1.50Multiplet (m)4HThese methylene protons are in the alkyl chain and are influenced by their proximity to the functional groups at either end.
H4, H5, H6 1.40 - 1.25Multiplet (m)6HThese methylene protons are in the middle of the long alkyl chain and are expected to have overlapping signals in a relatively shielded region.
H11, H12, H13 1.44Singlet (s)9HThe nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with, resulting in a strong singlet.[4] This is a characteristic signal for a Boc-protecting group.[5]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides a map of the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, these spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

Predicted ¹³C NMR Data and Interpretation

The chemical shifts in ¹³C NMR are influenced by the hybridization of the carbon and the electronegativity of attached atoms.[6] Carbonyl carbons are significantly deshielded and appear far downfield. Carbons attached to oxygen or nitrogen also appear at higher chemical shifts compared to simple alkane carbons.

Carbon Label Predicted Chemical Shift (δ, ppm) Rationale for Assignment
C1 202.7The aldehydic carbonyl carbon is highly deshielded and appears at a very downfield chemical shift.[6]
C9 156.1The carbamate carbonyl carbon is also deshielded, appearing in the typical range for this functional group.[7][8]
C10 79.1The quaternary carbon of the tert-butyl group is attached to an oxygen atom, causing a downfield shift.
C2 43.9This carbon is alpha to the aldehyde carbonyl, resulting in a deshielded signal compared to other methylene carbons.
C8 40.7This carbon is attached to the nitrogen of the carbamate, leading to a downfield shift.
C7 29.9A standard alkyl chain methylene carbon.
C3 29.1A standard alkyl chain methylene carbon.
C5, C6 26.5 - 26.8These central methylene carbons in the long alkyl chain are in a very similar electronic environment and may have overlapping signals.
C11, C12, C13 28.4The three equivalent methyl carbons of the tert-butyl group appear as a strong signal in the aliphatic region.[9]
C4 22.0A standard alkyl chain methylene carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Data and Interpretation

The key to interpreting an IR spectrum is to identify characteristic absorption bands for specific bonds.[10] For tert-Butyl 8-oxooctylcarbamate, the most diagnostic peaks will be from the N-H bond and the two distinct C=O bonds.

Vibrational Mode Functional Group Predicted Frequency (cm⁻¹) Appearance Significance
N-H Stretch Carbamate~3340Strong, moderately broadThis peak is characteristic of the N-H bond in a secondary amide or carbamate. Broadening can occur due to hydrogen bonding.[11]
C-H Stretch (sp³) Alkyl & t-Butyl2930, 2855Strong, sharpThese absorptions are present in almost all organic molecules and correspond to the stretching of C-H bonds on sp³ hybridized carbons.
C-H Stretch Aldehyde~2720Medium, sharpA characteristic, though sometimes weak, peak for the C-H bond of an aldehyde group. Often appears as a pair of bands (Fermi resonance).
C=O Stretch Aldehyde~1725Strong, sharpThis is a very strong and sharp absorption characteristic of a saturated aliphatic aldehyde carbonyl group.
C=O Stretch Carbamate~1690Strong, sharpThe carbamate carbonyl typically absorbs at a slightly lower wavenumber than an aldehyde due to resonance with the nitrogen atom.[12]
N-H Bend Carbamate~1520MediumThis "Amide II" band is another characteristic absorption for secondary amides and carbamates.
C-O Stretch Carbamate~1170StrongThis strong absorption corresponds to the C-O single bond stretching within the carbamate ester group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, a "soft" ionization technique like Electrospray Ionization (ESI) is often used, which typically generates a protonated molecular ion [M+H]⁺, followed by fragmentation analysis (MS/MS).

Predicted Mass Spectrum Data and Fragmentation

The molecular weight of tert-Butyl 8-oxooctylcarbamate is 243.34. In positive ion ESI-MS, the primary ion observed would be the protonated molecule at m/z 244.35. The fragmentation of Boc-protected amines is well-characterized and provides a reliable method for structural confirmation.[13]

m/z Value (Predicted) Ion Formula Loss Interpretation
244.35[C₁₃H₂₆NO₃]⁺-Protonated molecular ion [M+H]⁺
188.18[C₉H₂₂NO]⁺C₄H₈ (56 Da)Loss of isobutylene from the tert-butyl group. This is a highly characteristic fragmentation pathway for Boc-protected compounds.[14]
144.14[C₈H₁₈N]⁺C₅H₈O₂ (100 Da)Loss of the entire Boc protecting group (isobutylene + CO₂) via a concerted or stepwise mechanism. This is another major and diagnostic fragmentation.[13]
57.07[C₄H₉]⁺C₉H₁₇NO₃ (186 Da)Formation of the stable tert-butyl cation. This fragment is often observed as a prominent peak in the lower m/z region.

The predicted fragmentation pathway provides a self-validating system for identification. The sequential loss of 56 Da and then 44 Da (CO₂) from the [M+H]⁺ ion is a hallmark of the Boc group.

Fragmentation M_H [M+H]⁺ m/z = 244.35 M_56 [M+H - C₄H₈]⁺ m/z = 188.18 M_H->M_56 - C₄H₈ (isobutylene) M_100 [M+H - C₅H₈O₂]⁺ m/z = 144.14 M_56->M_100 - CO₂ Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing prep_nmr Dissolve in Deuterated Solvent nmr NMR Spectrometer prep_nmr->nmr prep_ir Place Neat Liquid on ATR Crystal ir FTIR Spectrometer prep_ir->ir prep_ms Dilute in MS-Grade Solvent ms Mass Spectrometer prep_ms->ms data_nmr ¹H & ¹³C NMR Spectra nmr->data_nmr data_ir IR Spectrum ir->data_ir data_ms Mass Spectrum & Fragmentation ms->data_ms

Caption: General experimental workflow for spectroscopic analysis.

Conclusion

The spectroscopic profile of tert-Butyl 8-oxooctylcarbamate is defined by a unique combination of signals derived from its constituent parts: the tert-butoxycarbonyl (Boc) protecting group, the C8 alkyl chain, and the terminal aldehyde. The characteristic ¹H NMR singlet of the t-butyl group, the downfield aldehydic proton signal, the two distinct C=O stretches in the IR spectrum, and the predictable fragmentation pattern in mass spectrometry (losses of 56 and 100 Da) together provide an unambiguous analytical fingerprint. This guide serves as a comprehensive reference for the identification and characterization of this versatile bifunctional molecule, ensuring its confident application in research and development.

References

  • Reddit. (2023). I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Available at: [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of the carbonyl carbons of N-Boc-L-alanine-OMe 1b. Available at: [Link]

  • PubMed. (2010). Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (2025). Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. Available at: [Link]

  • eLife. (2016). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). Available at: [Link]

  • PubChem. (n.d.). Tert-butyl (8-oxooctyl)carbamate. Available at: [Link]

  • MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

  • ResearchGate. (n.d.). 1H-NMR spectrum of N-Boc glutamic acid. Available at: [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

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  • ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3) at different temperatures (183-298 K) in CD2Cl2. Available at: [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. Available at: [Link]

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]

  • Oregon State University. (2022). 13C NMR Chemical Shift. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Available at: [Link]

  • Oxford Academic. (2020). Characteristic Infrared Absorption Spectra and Frequencies of Carbamate Pesticides. Available at: [Link]

  • National Center for Biotechnology Information. (2016). An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. Available at: [Link]

  • SpringerLink. (2016). Synthesis and NMR analysis of 13C and 15N-labeled long-chain polyamines (LCPAs). Available at: [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Available at: [Link]

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  • MassBank. (2008). TERT-BUTYL ALCOHOL; EI-B; MS. Available at: [Link]

  • NIST. (n.d.). tert-Butyl carbamate. Available at: [Link]

  • MDPI. (2021). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

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Sources

A Technical Guide to the Hydrophobicity of Long-Chain Alkyl Carbamates: Principles, Quantification, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Long-chain alkyl carbamates represent a pivotal class of molecules where the amphiphilic character can be precisely tuned, driving innovations in drug delivery, biomaterials, and surface science. These molecules uniquely combine a polar carbamate headgroup, capable of hydrogen bonding, with a non-polar alkyl tail, which governs its hydrophobic nature. The length and structure of this alkyl chain are the primary determinants of the molecule's overall hydrophobicity, a critical parameter influencing everything from cell membrane permeability to the prevention of biofouling on medical devices. This guide provides a comprehensive technical overview of the principles governing the hydrophobicity of these compounds. It details validated, field-proven experimental protocols for quantifying this property—namely, contact angle goniometry and reversed-phase high-performance liquid chromatography (RP-HPLC). Furthermore, it explores the direct applications of this tunable hydrophobicity in advanced pharmaceutical and material science contexts, offering researchers and drug development professionals a foundational understanding and practical framework for their work.

Introduction: The Amphiphilic Duality of Long-Chain Alkyl Carbamates

Organic carbamates, characterized by the R₂NC(O)OR' functional group, are integral structural motifs in a vast array of commercially significant compounds, including pharmaceuticals, prodrugs, and agrochemicals.[1][2][3] When one of the R groups is a long alkyl chain (typically C₈ or greater), the molecule adopts a pronounced amphiphilic character. This structure consists of two distinct domains:

  • The Polar Carbamate "Head": The carbamate moiety contains a carbonyl group and an N-H group, which can act as hydrogen bond acceptors and donors, respectively.[4][5] This region imparts a degree of polarity and enables specific intermolecular interactions.

  • The Non-Polar Alkyl "Tail": The long-chain alkyl group is a classic hydrophobic structure, interacting with its environment primarily through van der Waals forces.

The balance between these two domains dictates the molecule's overall physicochemical properties. The hydrophobicity, or the extent to which the molecule repels water, is overwhelmingly controlled by the alkyl tail. This property is not merely a physical curiosity; it is a critical design parameter in several advanced applications. In drug development, modulating hydrophobicity is essential for controlling a drug's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to permeate lipid-rich biological membranes.[1][6][7] In material science, surfaces functionalized with these molecules can exhibit superhydrophobic properties, which are leveraged to create self-cleaning and anti-biofouling coatings.[8][9][10]

The Physicochemical Basis of Hydrophobicity

The hydrophobicity of a long-chain alkyl carbamate is a direct consequence of the thermodynamic unfavorability of accommodating the non-polar alkyl chain within the highly structured hydrogen-bonding network of water. The primary driver for this property is the length of the alkyl chain.

As the number of methylene (-CH₂) units in the alkyl chain increases, the surface area of the non-polar region expands. This leads to a greater disruption of the water structure, resulting in a stronger hydrophobic effect. Studies on analogous long-chain compounds, such as carboxylic acids, have demonstrated that the free energy of transfer from a non-polar solvent to an aqueous one increases in a linear fashion with the length of the alkyl chain.[11][12] This predictable relationship makes long-chain alkyl carbamates excellent candidates for systematic studies where hydrophobicity is a key variable. The carbamate group itself contributes a constant polar interaction, but its influence is progressively overshadowed as the alkyl chain extends.

G cluster_mol Molecular Structure cluster_prop Resulting Properties Mol R-NH-C(=O)-O-R' Alkyl Long Alkyl Chain (R) e.g., C₁₂H₂₅, C₁₈H₃₇ Alkyl->Mol Hydrophobicity Increased Hydrophobicity (Water Repellency) Alkyl->Hydrophobicity  Increasing chain length  (more -CH₂- groups) Carbamate Carbamate Core (Polar Headgroup) Carbamate->Mol ContactAngle High Water Contact Angle (>90°) Hydrophobicity->ContactAngle  Leads to

Caption: Relationship between alkyl chain length and hydrophobicity.

Methodologies for Quantifying Hydrophobicity

To harness the properties of long-chain alkyl carbamates, it is essential to quantify their hydrophobicity accurately. Several robust methodologies are employed in the field, each providing a unique perspective on this critical parameter.

Direct Surface Wettability Assessment: Contact Angle Goniometry

This technique provides a direct and intuitive measure of the hydrophobicity of a surface functionalized with the molecule of interest. A droplet of a probe liquid, typically water, is placed on the surface, and the angle formed at the three-phase (solid-liquid-gas) interface is measured.[13]

  • Hydrophilic Surfaces: Exhibit strong affinity for water, causing the droplet to spread. The contact angle is less than 90°.

  • Hydrophobic Surfaces: Repel water, causing the droplet to bead up. The contact angle is greater than 90°.[14][15][16]

  • Superhydrophobic Surfaces: Exhibit extreme water repellency, with contact angles exceeding 150°.[15]

Contact angle goniometry is particularly valuable in material science applications where the performance of a coating is the primary concern.

Chromatographic Characterization: Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is a powerful and widely used indirect method for assessing molecular hydrophobicity.[17][18][19] The principle relies on the partitioning of the analyte between a polar mobile phase and a non-polar (hydrophobic) stationary phase, typically silica bonded with C8 or C18 alkyl chains.[18][20]

In this system, more hydrophobic molecules, such as long-chain alkyl carbamates, have a stronger affinity for the stationary phase and are therefore retained longer in the column.[20] The retention time, often expressed as the logarithm of the retention factor (log k'), serves as a reliable index of hydrophobicity. This method is highly automatable and provides quantitative data that can be correlated with other properties, such as biological activity or membrane permeability.[21]

Partition Coefficient Determination: LogP and LogD

The n-octanol/water partition coefficient (P) is a classic measure of lipophilicity, which is often used as a surrogate for hydrophobicity. It is the ratio of the concentration of a solute in octanol to its concentration in water at equilibrium. The logarithmic form, LogP, is more commonly used.[22]

  • LogP: Applies to the neutral form of a molecule.

  • LogD: Is the distribution coefficient at a specific pH, accounting for all ionized and neutral species. For non-ionizable molecules like many carbamates, LogP ≈ LogD.[23]

While the traditional "shake-flask" method is the gold standard for LogP determination, it can be labor-intensive. Consequently, RP-HPLC is frequently used to estimate LogP values based on retention times.[21][23] Additionally, various computational models exist to predict LogP from a molecule's structure, offering a rapid screening tool.[24][25]

Validated Experimental Protocols

The following protocols are presented as self-validating systems, incorporating steps for system suitability and quality control to ensure trustworthy and reproducible results.

Protocol: Static Contact Angle Measurement via the Sessile Drop Method

This protocol details the steps for assessing the hydrophobicity of a surface coated with a long-chain alkyl carbamate.

G Start Start: Clean Substrate Prep Step 1: Substrate Preparation (e.g., Glass slide cleaned with piranha solution or plasma) Start->Prep Coat Step 2: Carbamate Coating (e.g., Spin-coating or dip-coating from a volatile solvent) Prep->Coat Causality: A pristine surface is critical for uniform coating. Dry Step 3: Annealing/Drying (Ensure uniform, stable monolayer/film formation) Coat->Dry Setup Step 4: Instrument Setup (Level goniometer stage, calibrate camera) Dry->Setup Deposit Step 5: Droplet Deposition (Place a standardized volume of deionized water, e.g., 5 µL) Setup->Deposit Causality: Standardized volume ensures measurement consistency. Capture Step 6: Image Acquisition (Capture high-resolution side-profile image of the droplet) Deposit->Capture Analyze Step 7: Angle Analysis (Use software to fit the droplet shape and calculate the contact angle) Capture->Analyze End End: Report Mean ± SD (n≥5) Analyze->End Causality: Multiple measurements account for surface heterogeneity.

Caption: Workflow for Contact Angle Measurement.

Step-by-Step Methodology:

  • Substrate Preparation:

    • Select a smooth, non-reactive substrate (e.g., silicon wafer or glass slide).

    • Clean the substrate rigorously to remove all organic and particulate contaminants. A common method is sonication in a series of solvents (acetone, ethanol, deionized water), followed by plasma cleaning or immersion in a piranha solution (H₂SO₄/H₂O₂ mixture; Extreme Caution Required ).

    • Dry the substrate under a stream of inert gas (N₂ or Ar) and store it in a desiccator. A clean, high-energy surface is critical for uniform coating.

  • Carbamate Film Deposition:

    • Prepare a dilute solution (e.g., 1-5 mM) of the long-chain alkyl carbamate in a high-purity, volatile solvent (e.g., chloroform or toluene).

    • Deposit the solution onto the clean substrate using a controlled method like spin-coating or dip-coating to ensure a uniform film.

    • Gently anneal the coated substrate at a temperature below the compound's melting point to promote molecular organization and remove residual solvent.

  • Contact Angle Measurement:

    • Place the coated substrate on the sample stage of a contact angle goniometer. Ensure the stage is perfectly level.

    • Using an automated or manual syringe, carefully deposit a single droplet of high-purity deionized water (typically 2-5 µL) onto the surface.

    • Allow the droplet to equilibrate for 15-30 seconds.

    • Capture a high-resolution image of the droplet profile.

    • Use the instrument's software to analyze the image, fitting the droplet baseline and shape to calculate the static contact angle.

  • Data Validation:

    • Repeat the measurement at a minimum of five different locations on the surface to obtain a statistically significant average and standard deviation.

    • A low standard deviation indicates a uniform and homogenous coating.

Protocol: Determination of Hydrophobicity Index by RP-HPLC

This protocol outlines the determination of the retention factor (k') as an index of hydrophobicity.

Step-by-Step Methodology:

  • System and Column Selection:

    • Utilize an HPLC system equipped with a UV detector and a column oven.

    • Select a high-quality reversed-phase column. A C18 (octadecylsilane) column is the standard choice for separating hydrophobic molecules due to its strong retentive properties.[20]

    • Causality: The C18 stationary phase provides a highly non-polar environment, maximizing hydrophobic interactions and allowing for effective separation of compounds based on differences in their alkyl chain length.

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of a polar solvent mixture, typically HPLC-grade water and an organic modifier like acetonitrile or methanol.[20]

    • For determining the hydrophobicity index (log k'w), a series of isocratic mobile phase compositions are required (e.g., 90:10, 80:20, 70:30, 60:40 Acetonitrile:Water).

    • Degas all mobile phases thoroughly before use to prevent bubble formation in the pump.

  • Sample and Standard Preparation:

    • Prepare a stock solution of the alkyl carbamate in the organic modifier (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

    • Prepare a "void volume" marker—a non-retained compound like uracil—to determine the column's dead time (t₀).

  • Chromatographic Run and Data Acquisition:

    • Equilibrate the C18 column with the initial mobile phase composition at a constant flow rate (e.g., 1.0 mL/min) and temperature (e.g., 25°C) until a stable baseline is achieved.

    • First, inject the uracil standard to determine t₀.

    • Next, inject the alkyl carbamate sample and record the chromatogram, noting its retention time (tᵣ).

    • Repeat the injection for each isocratic mobile phase composition, ensuring the column is fully re-equilibrated between runs.

  • Data Analysis and Calculation:

    • For each run, calculate the retention factor (k') using the formula:

      • k' = (tᵣ - t₀) / t₀

    • Plot log k' versus the percentage of organic modifier in the mobile phase.

    • Extrapolate the resulting linear regression to 100% aqueous mobile phase (0% organic modifier). The y-intercept of this plot is the log k'w, a column-independent index of hydrophobicity.[21]

Structure-Property Relationships: The Impact of the Alkyl Chain

The most significant factor influencing the hydrophobicity of these molecules is the length of the n-alkyl chain. The relationship is direct and predictable, as illustrated in the table below, which summarizes expected trends for a homologous series of N-alkyl carbamates.

CompoundAlkyl ChainExpected Retention Factor (k') on C18 ColumnExpected Water Contact AngleQualitative Hydrophobicity
Carbamate AC₈ (Octyl)Low-Medium~100°Moderately Hydrophobic
Carbamate BC₁₂ (Dodecyl)Medium-High~105°Highly Hydrophobic
Carbamate CC₁₈ (Octadecyl)High>110°Very Highly Hydrophobic

Data are illustrative representations of expected trends.

This systematic increase is a cornerstone of their utility, allowing for the fine-tuning of molecular properties for specific applications. For example, a C₁₂ chain might be optimal for incorporation into a lipid bilayer, while a C₁₈ chain could be better suited for creating a highly water-repellent surface coating.

Applications in Research and Drug Development

The ability to precisely control hydrophobicity makes long-chain alkyl carbamates valuable tools for scientists and researchers.

Drug Delivery and Prodrug Design

A significant challenge in drug design is ensuring the active pharmaceutical ingredient (API) can cross biological barriers, such as the skin or the intestinal wall, to reach its target. Many APIs are too polar to efficiently pass through these lipid membranes. By creating a carbamate prodrug with a long alkyl chain, the overall hydrophobicity of the molecule can be increased, enhancing its membrane permeability.[6][7] Once inside the body, the carbamate linkage can be cleaved by esterase enzymes, releasing the active parent drug.[3] The length of the alkyl chain is carefully optimized to balance increased permeability with adequate aqueous solubility for formulation.

Biomaterials and Superhydrophobic Surfaces

In the field of medical devices, preventing protein adsorption and subsequent bacterial biofilm formation (biofouling) is a major goal. Surfaces coated with long-chain alkyl carbamates can be rendered highly hydrophobic or even superhydrophobic.[8][9] This property arises because a layer of air can be trapped at the solid-liquid interface, minimizing the contact area between the surface and the aqueous medium.[8] This "air cushion" dramatically reduces the ability of proteins and bacteria to adhere, improving the biocompatibility and longevity of implants, catheters, and diagnostic tools.[9] These molecules can also be designed to self-assemble on surfaces, forming well-ordered and stable monolayers (SAMs) that provide a robust and reproducible hydrophobic coating.[5][26]

Conclusion

The hydrophobicity of long-chain alkyl carbamates is a powerful and tunable property governed primarily by the length of the non-polar alkyl tail. This characteristic allows these molecules to serve as ideal building blocks in fields requiring precise control over interfacial properties. As demonstrated in this guide, robust and validated methodologies such as contact angle goniometry and RP-HPLC provide the necessary tools for researchers to accurately quantify this property. By understanding the fundamental structure-property relationships and applying these rigorous analytical techniques, scientists and drug development professionals can effectively design and implement long-chain alkyl carbamates to create more effective drug delivery systems and advanced, functional biomaterials.

References

  • Taylor & Francis. (n.d.). Reversed-phase chromatography – Knowledge and References. Taylor & Francis. Retrieved from [Link]

  • Biolin Scientific. (2021, May 25). 7 ways to measure contact angle. Biolin Scientific. Retrieved from [Link]

  • PubMed. (n.d.). A comprehensive method for determining hydrophobicity constants by reversed-phase high-performance liquid chromatography. PubMed. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Wikipedia. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Chrom Tech, Inc. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Prediction of Partition Coefficient of Carbamates using GA-MLR and GAANN Methods, and Comparison with Experimental Data. ResearchGate. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Contact Angle. EAG Laboratories. Retrieved from [Link]

  • Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability. Nanoscience Instruments. Retrieved from [Link]

  • MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of 4,4'-Difluorobenzhydrol Carbamates as Selective M 1 Antagonists. MDPI. Retrieved from [Link]

  • Biolin Scientific. (n.d.). Contact angle – What is it and how do you measure it?. Retrieved from [Link]

  • PubMed. (2006, August 10). Influence of single versus double hydrogen-bonding motif on the crystallization and morphology of self-assembling carbamates with alkyl side chains: model system for polyurethanes. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). 2 values of correlation between predicted and experimental log P values.... ResearchGate. Retrieved from [Link]

  • ACS Publications. (2004, March 2). Well-Ordered Self-Assembled Monolayers Created via Vapor-Phase Reactions on a Monolayer Template. Langmuir. Retrieved from [Link]

  • ScienceDirect. (n.d.). Predicting logP of pesticides using different software. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. Wikipedia. Retrieved from [Link]

  • MDPI. (2022, June 19). Calculation of Lipophilicity of Organophosphate Pesticides Using Density Functional Theory. MDPI. Retrieved from [Link]

  • ScienceDirect. (n.d.). Surface hydrophobicity: effect of alkyl chain length and network homogeneity. Retrieved from [Link]

  • PMC. (n.d.). Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions. PMC. Retrieved from [Link]

  • PubMed. (n.d.). Hydrophobicity of Long Chain n-Alkyl Carboxylic Acids, as Measured by Their Distribution Between Heptane and Aqueous Solutions. PubMed. Retrieved from [Link]

  • PMC. (n.d.). Superhydrophobic Materials for Biomedical Applications. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbamate–drug conjugates in drug delivery: structural and mechanistic considerations. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbamate. Wikipedia. Retrieved from [Link]

  • MDPI. (2022, September 28). Hydrophobic Material: Effect of Alkyl Chain Length on the Surface Roughness. MDPI. Retrieved from [Link]

  • PMC. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Superhydrophobic Materials for Biomedical Applications. ResearchGate. Retrieved from [Link]

  • PermeGear. (n.d.). NIH Public Access. PermeGear. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of hydrophobic coatings in biodegradable devices. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (n.d.). Effects of alkyl chain number and position on 2D self-assemblies. RSC Publishing. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Bioconjugation Using tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a detailed technical guide for the use of tert-Butyl 8-oxooctylcarbamate, a heterobifunctional linker designed for advanced bioconjugation applications. This linker features a terminal aldehyde for covalent attachment to biomolecules and a tert-Butoxycarbonyl (Boc)-protected amine. This architecture facilitates a strategic, two-stage conjugation workflow. Initially, the aldehyde group is coupled to a primary amine on a target molecule, such as a protein or peptide, through reductive amination. Subsequently, the Boc protecting group is removed under acidic conditions to unmask a primary amine, which serves as a reactive handle for further functionalization. This guide covers the underlying chemical principles, provides detailed, step-by-step experimental protocols, and offers insights into the characterization and optimization of the resulting bioconjugates.

Introduction to tert-Butyl 8-oxooctylcarbamate

Bioconjugation is a cornerstone of modern biotechnology and drug development, enabling the creation of complex functional molecules like Antibody-Drug Conjugates (ADCs), imaging agents, and immobilized enzymes.[1] The choice of linker is critical to the success of these endeavors. Tert-Butyl 8-oxooctylcarbamate (CAS 133728-26-4) is a versatile heterobifunctional linker that offers precise control over the conjugation process.

Its structure consists of two key functional domains:

  • An Aldehyde Group (-CHO): The terminal oxo group serves as a reactive electrophile that specifically targets nucleophiles like primary amines, commonly found on the side chains of lysine residues in proteins.[][3]

  • A Boc-Protected Amine (-NHBoc): The carbamate group acts as a stable, temporary "mask" for a primary amine.[4][5] This Boc group is inert during the initial aldehyde conjugation but can be efficiently removed in a separate, orthogonal step to reveal the amine for subsequent reactions.[5]

This dual functionality allows for a sequential and controlled assembly of bioconjugates, minimizing undesirable side reactions and the formation of homodimers.[6]

Chemical Properties
PropertyValueSource
IUPAC Name tert-butyl N-(8-oxooctyl)carbamate[7]
CAS Number 133728-26-4[8]
Molecular Formula C₁₃H₂₅NO₃[7]
Molecular Weight 243.34 g/mol [7]
Physical Form Colorless to yellow viscous liquid[9]
Solubility Soluble in organic solvents (DMSO, DMF, DCM)-

Mechanism of Action: Reductive Amination

The primary reaction for coupling the aldehyde end of the linker is reductive amination.[10] This process transforms a transient, unstable bond into a highly stable secondary amine linkage. It is a two-step reaction that provides excellent efficiency and control.[11]

  • Schiff Base Formation: The aldehyde on the linker reacts with a primary amine on the biomolecule (e.g., the ε-amine of a lysine residue) to form a protonated imine, known as a Schiff base. This reaction is reversible and the equilibrium can be influenced by pH.[10]

  • Reductive Stabilization: A mild reducing agent, typically sodium cyanoborohydride (NaCNBH₃), is introduced. This reagent selectively reduces the iminium ion of the Schiff base to a stable secondary amine bond.[10][11] NaCNBH₃ is the preferred reductant because it is stable in aqueous solutions and will not readily reduce the starting aldehyde, thereby maximizing the yield of the desired conjugate.[10]

G Protein Biomolecule-NH₂ (e.g., Protein Lysine) SchiffBase Schiff Base Intermediate (Biomolecule-N=CH-Linker) Protein->SchiffBase + Linker Linker-CHO (tert-Butyl 8-oxooctylcarbamate) Linker->SchiffBase FinalConjugate Stable Secondary Amine Conjugate (Biomolecule-NH-CH₂-Linker) SchiffBase->FinalConjugate Reduction H2O H₂O SchiffBase->H2O - H₂O (Reversible) Reducer Sodium Cyanoborohydride (NaCNBH₃) Reducer->FinalConjugate Provides H⁻

Caption: Mechanism of reductive amination for bioconjugation.

Experimental Workflow and Protocols

The use of tert-Butyl 8-oxooctylcarbamate involves a multi-stage process. The overall workflow is designed to first attach the linker to a primary biomolecule and then prepare it for a second conjugation.

G A Step 1: Reagent Preparation (Protein, Linker, Reductant) B Step 2: Reductive Amination (Conjugation of Aldehyde) A->B C Step 3: Purification 1 (Removal of excess linker/reagents via SEC) B->C D Step 4: Boc Group Deprotection (TFA Treatment) C->D E Step 5: Purification 2 (Removal of TFA & recovery of conjugate) D->E F Step 6: Characterization (SDS-PAGE, MS, HPLC) E->F G Step 7 (Optional): Second Conjugation (e.g., with NHS-ester dye) E->G

Caption: Overall experimental workflow for two-stage bioconjugation.

Protocol 1: Protein Conjugation via Reductive Amination

This protocol details the conjugation of the linker's aldehyde group to primary amines on a model protein, such as Bovine Serum Albumin (BSA).

A. Materials and Reagents

  • Protein (e.g., BSA)

  • tert-Butyl 8-oxooctylcarbamate

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2. Note: Avoid amine-containing buffers like Tris, as they will compete for reaction with the aldehyde.[10] For potentially higher efficiency, a borate buffer at pH 9.0 can be used.[11]

  • Sodium Cyanoborohydride (NaCNBH₃)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Purification Column: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25) equilibrated with PBS, pH 7.4.

B. Reagent Preparation

  • Protein Solution: Prepare a 5-10 mg/mL solution of the protein in Conjugation Buffer.

  • Linker Stock Solution: Dissolve tert-Butyl 8-oxooctylcarbamate in anhydrous DMSO to a final concentration of 100 mM.

  • Reductant Solution: Freshly prepare a 1 M solution of NaCNBH₃ in deionized water. Caution: NaCNBH₃ is toxic. Handle with appropriate personal protective equipment in a chemical fume hood.

C. Conjugation Procedure

  • To the protein solution, add the linker stock solution to achieve a 20-fold molar excess of linker relative to the protein. Mix gently by inversion.

  • Allow the reaction to proceed for 30-60 minutes at room temperature. This allows for the initial formation of the Schiff base.

  • Add the NaCNBH₃ solution to the reaction mixture to a final concentration of 50 mM.

  • Incubate the reaction for 4-6 hours at room temperature or overnight at 4°C with gentle mixing. Reaction time and temperature may require optimization for specific proteins.[11]

D. Purification

  • Following incubation, purify the conjugate from excess linker and reducing agent using an SEC desalting column.

  • Load the reaction mixture onto the column equilibrated with PBS, pH 7.4.

  • Collect fractions corresponding to the high molecular weight protein conjugate, which will elute first. Monitor elution using a UV detector at 280 nm.

  • Pool the protein-containing fractions. The resulting solution contains the Boc-protected bioconjugate.

Protocol 2: Boc Group Deprotection

This protocol describes the removal of the tert-butylcarbamate group to expose a primary amine. This procedure must be performed in a chemical fume hood.[12]

A. Materials and Reagents

  • Boc-protected bioconjugate (from Protocol 1)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Cold Diethyl Ether

  • Appropriate buffer for final resuspension (e.g., PBS, pH 7.4)

B. Deprotection Procedure

  • If the bioconjugate is in an aqueous buffer, it must first be lyophilized to remove water.

  • In a chemical fume hood, dissolve the lyophilized conjugate in a deprotection solution of 50% TFA in DCM (v/v).[12] The reaction is typically rapid.

  • Incubate for 30 minutes at room temperature.

  • Remove the TFA and DCM under reduced pressure using a rotary evaporator or a vacuum concentrator.[12]

C. Conjugate Recovery and Purification

  • To precipitate the deprotected protein and remove residual TFA, add at least 10 volumes of cold diethyl ether to the dried residue and vortex thoroughly.[12]

  • Centrifuge the mixture at 4°C to pellet the precipitated bioconjugate.

  • Carefully decant the supernatant. Wash the pellet twice more with cold diethyl ether.

  • After the final wash, allow the pellet to air-dry briefly in the fume hood to remove residual ether.

  • Dissolve the dried pellet in the desired buffer (e.g., PBS, pH 7.4). The resulting product is the final bioconjugate with an exposed primary amine, ready for characterization or subsequent conjugation reactions.

Characterization and Data Analysis

Successful conjugation and purification are validated through a combination of analytical techniques.

TechniquePurposeExpected Outcome
SDS-PAGE To confirm an increase in molecular weight post-conjugation.A shift to a higher molecular weight for the conjugated protein band compared to the unconjugated control.
SEC-HPLC To assess purity and quantify aggregation.[12]A major peak corresponding to the monomeric conjugate with minimal high molecular weight aggregate peaks.
Mass Spectrometry (MS) To determine the exact mass of the conjugate and calculate the degree of labeling (linker-to-protein ratio).[12]A mass spectrum showing a mass increase corresponding to the addition of one or more linker molecules.

References

  • Hermanson, G. T. (n.d.). Bioconjugate Reagents. ResearchGate. Retrieved from [Link]

  • Stowell, S. R., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

  • Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ACS Omega. ACS Publications. Retrieved from [Link]

  • Stowell, S. R., et al. (2008). Improved Procedure for Direct Coupling of Carbohydrates to Proteins via Reductive Amination. PMC. Retrieved from [Link]

  • Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PMC. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Introduction to Bioconjugation. Retrieved from [Link]

  • Kim, C. H., et al. (2015). Site-Specific Protein Modification via Reductive Amination of Genetically Encoded Aldehyde. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

  • Despras, G., et al. (2013). Aniline-Catalyzed Reductive Amination as a Powerful Method for the Preparation of Reducing End-“Clickable” Chitooligosaccharides. Bioconjugate Chemistry. ACS Publications. Retrieved from [Link]

  • Pihlas, A., et al. (2019). Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. ResearchGate. Retrieved from [Link]

  • Taleb, A., et al. (2014). Phenylthiocarbamate or N-Carbothiophenyl Group Chemistry in Peptide Synthesis and Bioconjugation. ACS Publications. Retrieved from [Link]

  • Tanaka, H., et al. (2007). Sulfonylcarbamate as a versatile and unique hydroxy-protecting group: a protecting group stable under severe conditions and labile under mild conditions. Chemical Communications. RSC Publishing. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Poth, N., et al. (2023). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates. ChemRxiv. Retrieved from [Link]

  • Vaia. (n.d.). The BOC-protecting group may be added by treatment of an amino acid with di- tert-butyl dicarbonate. Retrieved from [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Total Synthesis. (2024). Protecting Groups Archives. Retrieved from [Link]

  • Agarwal, P., et al. (2014). Aldehyde Tag Coupled with HIPS Chemistry Enables the Production of ADCs Conjugated Site-Specifically to Different Antibody Regions with Distinct in Vivo Efficacy and PK Outcomes. ACS Publications. Retrieved from [Link]

  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl (8-oxooctyl)carbamate. Retrieved from [Link]

  • ResearchGate. (n.d.). t-Butyl carbamate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement. Retrieved from [Link]

  • Lang, K., & Chin, J. W. (2015). Development of Bioorthogonal Reactions and Their Applications in Bioconjugation. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Retrieved from [Link]

  • Wu, P., et al. (2015). Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of Boron-Nitrogen Heterocycle. PMC. Retrieved from [Link]

  • Chen, J., et al. (2021). Development of a Single-Step Antibody–Drug Conjugate Purification Process with Membrane Chromatography. PMC. Retrieved from [Link]

  • Turecek, F., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. PMC. Retrieved from [Link]

  • Misra, S., et al. (n.d.). Structure of tert-butyl (6-oxo-6-(((1-(2-oxo-2H-chromen-4-yl)-1H-1,2,3-triazol-4-yl)methyl)amino)hexyl)carbamate (SAM-1). ResearchGate. Retrieved from [Link]

Sources

Application Note: Chemoselective Conjugation of Peptides to tert-Butyl 8-oxooctylcarbamate via Reductive Amination

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Technique: Solution-Phase Reductive Amination / N-Terminal Bioconjugation Molecular Target: tert-Butyl 8-oxooctylcarbamate (PubChem CID 20081462)

Executive Summary

The engineering of peptide therapeutics and targeted biological probes often requires the introduction of aliphatic spacer arms terminating in bio-orthogonal reactive groups. tert-Butyl 8-oxooctylcarbamate (


)[1] is a highly versatile, heterobifunctional 8-carbon linker. It features a reactive aldehyde at one terminus (C8) and a Boc-protected primary amine at the other (C1).

This application note details a robust, causality-driven protocol for the covalent attachment of tert-Butyl 8-oxooctylcarbamate to the N-terminus of synthetic peptides via reductive amination. By strictly controlling the pH and utilizing chemoselective hydride sources, this methodology ensures high-yield secondary amine formation while eliminating the risks of over-alkylation, epimerization, and unwanted side-chain reactions.

Mechanistic Principles & Causality

Site-Selectivity via pKa Exploitation

The success of selective N-terminal conjugation relies directly on the thermodynamic pKa differential between competing nucleophiles on the peptide sequence[2].

  • 
    -Amine (N-terminus):  pKa 
    
    
    
    7.5 – 8.0.
  • 
    -Amine (Lysine side chains):  pKa 
    
    
    
    10.5.

By buffering the reaction environment to a moderately acidic range (pH 5.5 – 6.0), the highly basic lysine side chains are fully protonated (


), rendering them entirely non-nucleophilic. Conversely, a sufficient fraction of the N-terminal 

-amine remains unprotonated and free to attack the highly electrophilic C8-aldehyde of the linker[2].
The Reductive Amination Pathway

Nucleophilic attack yields a transient, reversible carbinolamine, which subsequently dehydrates to form a Schiff base (imine) intermediate. Because the imine is inherently unstable in aqueous environments, a reducing agent is necessary to lock the conjugate into a stable secondary amine bond[3].

The choice of reducing agent is mechanistically critical:

  • Sodium Cyanoborohydride (

    
    ):  Highly stable down to pH ~3. It is uniquely chemoselective because it acts as a poor nucleophile toward unactivated aldehydes, but acts as an aggressive hydride donor toward the protonated iminium ion that forms at pH 5.5[3].
    
  • Sodium Triacetoxyborohydride (STAB,

    
    ):  A milder, less toxic alternative to 
    
    
    
    . The bulky, electron-withdrawing acetoxy groups attenuate its reactivity, preventing the premature reduction of the starting aldehyde into an inert alcohol[4].

Epimerization Warning: Extended imine lifespans, particularly during solid-phase reductive amination, can lead to reversible deprotonation at the


-carbon, resulting in L- to D-amino acid epimerization[5]. To circumvent this, the protocol utilizes an in situ "one-pot" reduction strategy where the iminium is immediately reduced as it forms.

ReactionMechanism A Peptide N-terminus (Free α-Amine) C Imine / Iminium Intermediate A->C pH 5.5 B tert-Butyl 8-oxooctylcarbamate (C8 Aldehyde) B->C Condensation D Boc-Protected Secondary Amine C->D NaCNBH3 or STAB Selective Hydride E TFA Deprotection (Acid Cleavage) D->E Cleavage F Functionalized Peptide (Free Primary Amine) E->F Final Product

Fig 1. Mechanistic pathway of the chemoselective reductive amination and subsequent Boc-deprotection.

Experimental Methodology

Required Materials
  • Target Peptide: Purified, lyophilized (>95% purity).

  • Linker: tert-Butyl 8-oxooctylcarbamate (FW: 243.34 g/mol )[1].

  • Reducing Agent:

    
     or STAB (Ensure storage under anhydrous conditions to prevent atmospheric degradation)[4].
    
  • Solvents: Anhydrous Dimethylformamide (DMF) and Methanol (MeOH).

  • Buffer/Acid: Glacial Acetic Acid (AcOH).

Phase 1: Condensation and in situ Reduction
  • Peptide Solubilization: Dissolve the peptide (1.0 eq, typically 5-10 mg/mL) in a 4:1 (v/v) mixture of DMF and MeOH. The DMF ensures peptide backbone solvation, while the protic MeOH facilitates the required proton-transfer kinetics during iminium reduction.

  • pH Modulation: Add 1-2% (v/v) glacial acetic acid (AcOH) to the solution. Verify by spotting onto damp pH paper that the apparent pH is between 5.0 and 6.0.

  • Linker Addition: Add tert-Butyl 8-oxooctylcarbamate (3.0 – 5.0 eq) to the reaction mixture.

  • Chemoselective Reduction: Add

    
     or STAB (5.0 – 10.0 eq) directly to the vessel. Critical Action:  Add the reductant portion-wise over 15 minutes to manage the evolution of 
    
    
    
    gas and prevent overwhelming the imine equilibrium.
  • Incubation: Stir continuously at room temperature (20-25°C) for 2 to 4 hours. Monitor progress via LC-MS until the starting peptide mass is consumed and the [+227 Da] mass shift (representing the linker minus

    
     and reduced) is observed.
    
Phase 2: Quenching and Purification
  • Reaction Quench: Terminate the reaction by adding a 10-fold volumetric excess of cold, dilute aqueous Trifluoroacetic Acid (0.1% TFA in

    
    ). This destroys residual bulk hydrides and prevents undesired downstream reactivity.
    
  • RP-HPLC Purification: Purify the crude mixture using a C18 Reverse-Phase HPLC column running a standard

    
    /Acetonitrile gradient supplemented with 0.1% TFA. Lyophilize the fraction containing the target mass.
    
Phase 3: Boc Deprotection (Exposing the Terminal Amine)
  • Acidic Cleavage: To unmask the newly appended C8-primary amine for downstream payload attachment (e.g., fluorophores or warheads), dissolve the lyophilized intermediate in a cleavage cocktail of 95% TFA / 2.5% Triisopropylsilane (TIPS) / 2.5%

    
    .
    
  • Incubation: Stir at room temperature for 1 hour.

  • Precipitation: Concentrate under nitrogen flow and precipitate the fully functionalized peptide using cold diethyl ether. Centrifuge, decant, and dry.

ExperimentalWorkflow Step1 1. Solubilization Dissolve Peptide & Linker in DMF/MeOH Step2 2. pH Adjustment Titrate to pH 5.5 with Acetic Acid Step1->Step2 Step3 3. in situ Reduction Portion-wise Addition of STAB/NaCNBH3 Step2->Step3 Step4 4. Quench & HPLC Neutralize with 0.1% TFA, RP-HPLC Step3->Step4 Step5 5. Boc Cleavage Treat with 95% TFA / TIPS / H2O Step4->Step5

Fig 2. Step-by-step experimental workflow for N-terminal bioconjugation and deprotection.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized reaction parameters and the mechanistic justification for the experimental limits.

Experimental ParameterTarget ConditionMechanistic Rationale
Reaction pH 5.5 – 6.0Balances the required protonation of the C8-aldehyde (activating it) while keeping

-amines protonated to enforce N-terminal site-selectivity.
Reducing Agent STAB or

Provides selective reduction of the iminium intermediate without reducing the unreacted bulk aldehyde. Prevents accumulation of dead-end alcohols[3][4].
Reagent Stoichiometry 1 : 5 : 10(Peptide : Linker : Reductant). An excess of linker drives the reversible Schiff base equilibrium forward, while excess reductant ensures immediate trapping.
Solvent Matrix 4:1 DMF / MeOHDMF prevents peptide aggregation; MeOH acts as an essential protic shuttle for the hydride transfer mechanism.
Temperature 20°C – 25°CSub-ambient temperatures prolong the reaction excessively, whereas heat (>40°C) accelerates undesired over-alkylation (dialkylation).

References[1] National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 20081462, tert-Butyl 8-oxooctylcarbamate. Retrieved from: https://pubchem.ncbi.nlm.nih.gov/compound/20081462[4] BenchChem. "A Head-to-Head Battle of Hydrides: STAB vs. Sodium Borohydride for Reductive Amination". Retrieved from: 3]">https://www.benchchem.com[3] Master Organic Chemistry. "Reductive Amination, and How It Works". Retrieved from: https://www.masterorganicchemistry.com/2017/09/01/reductive-amination/[5] ChemRxiv. "Reinvestigation of a Critical Reductive Amination Step Leads to an Optimized Protocol for the Synthesis of N-2-Hydroxybenzylcysteine Peptide Crypto-thioesters". Retrieved from: 2]">https://chemrxiv.org[2] MDPI. "Exploiting Protein N-Terminus for Site-Specific Bioconjugation". Retrieved from: https://www.mdpi.com

Sources

Preserving Aldehyde Integrity During Boc Deprotection of tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Application Note & Experimental Protocol Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Researchers

Introduction: The Bifunctional Challenge

tert-Butyl 8-oxooctylcarbamate (also known as 8-(Boc-amino)octanal) is a highly versatile bifunctional linker commonly employed in the synthesis of PROTACs, peptidomimetics, and bioconjugates [1]. Structurally, it consists of a linear eight-carbon chain terminating in a reactive aliphatic aldehyde and a tert-butyloxycarbonyl (Boc)-protected primary amine.

While the Boc group is traditionally celebrated for its facile removal under acidic conditions[2], the presence of the terminal 8-oxo (aldehyde) group drastically complicates the deprotection landscape. Subjecting this molecule to standard harsh acidic conditions (e.g., neat trifluoroacetic acid or aqueous hydrochloric acid) often results in catastrophic yield losses due to aldehyde-driven side reactions.

Mechanistic Causality: Why Standard Methods Fail

As an application scientist, recognizing the underlying mechanism of degradation is critical to designing a self-validating protocol. When tert-butyl 8-oxooctylcarbamate is exposed to strong protic acids, three competing degradation pathways emerge:

  • Aldol Condensation: Strong acids catalyze the enolization of the aliphatic aldehyde. The resulting enol can attack a protonated aldehyde on an adjacent molecule, leading to aldol condensation and subsequent polymerization.

  • Acetalization: If alcoholic solvents (e.g., methanol) are used as co-solvents or quenchers, the acid will rapidly catalyze the conversion of the 8-oxooctyl group into a dimethyl acetal [3].

  • Imine Oligomerization (The Free Base Trap): If the deprotection method yields the free amine rather than a stable salt, the exposed primary amine will immediately undergo intermolecular nucleophilic attack on the aldehyde of a neighboring molecule, forming a cyclic imine or linear oligomer network.

The Expert Solution: To prevent both aldol condensation and imine oligomerization, the deprotection must be conducted under strictly anhydrous, non-nucleophilic conditions that instantly trap the liberated amine as an unreactive ammonium salt.

Reaction Pathway Visualization

The following diagram maps the reaction pathways based on the chosen deprotection strategy.

BocDeprotection cluster_conditions Deprotection Conditions A tert-Butyl 8-oxooctylcarbamate (Boc-Amino Aldehyde) C1 4M HCl in Dioxane (Anhydrous) A->C1 C2 TMSOTf / 2,6-Lutidine (Mild Lewis Acid) A->C2 C3 TFA / DCM / MeOH (Protic + Alcoholic) A->C3 P1 8-Aminooctanal HCl Salt (Stable, No Self-Condensation) C1->P1 Cleaves Boc, Protonates Amine P2 Free 8-Aminooctanal (Prone to Oligomerization) C2->P2 Chemoselective, Free Amine Base P3 Acetal / Aldol Byproducts (Degradation Pathway) C3->P3 Acid-Catalyzed Aldehyde Reactions P2->P3 Intermolecular Imine Formation

Caption: Reaction pathways for 8-(Boc-amino)octanal deprotection highlighting the superiority of anhydrous HCl.

Quantitative Method Comparison

To streamline method selection for your specific workflow, the following table summarizes the quantitative metrics of three distinct deprotection strategies evaluated for bifunctional amino aldehydes.

Deprotection MethodReagents & SolventsScavenger NeededProduct Isolated AsTypical YieldAldehyde Preservation
Anhydrous HCl (Recommended)4M HCl in 1,4-DioxaneNoHCl Salt>90%Excellent
Mild Lewis Acid TMSOTf, 2,6-Lutidine, DCMNoFree Amine~85%Good (Requires immediate use)
Standard TFA TFA, DCMYes (TIPS)TFA Salt70-80%Moderate (Prone to Aldol)

Experimental Protocols

Protocol A: Anhydrous HCl in Dioxane (Optimal for Salt Isolation)

This is the gold-standard method for tert-butyl 8-oxooctylcarbamate. By utilizing anhydrous 1,4-dioxane, water is excluded, preventing the hydration of the aldehyde. Furthermore, the generation of the HCl salt instantly renders the amine non-nucleophilic, locking the molecule in a stable state [4].

Materials:

  • tert-Butyl 8-oxooctylcarbamate (1.0 mmol, ~243 mg)

  • 4M HCl in anhydrous 1,4-dioxane (5.0 mL)

  • Anhydrous diethyl ether (for trituration)

Step-by-Step Procedure:

  • Preparation: Purge a dry 25 mL round-bottom flask with inert gas (N₂ or Argon). Add tert-butyl 8-oxooctylcarbamate (1.0 mmol) to the flask.

  • Cooling: Submerge the flask in an ice-water bath (0 °C) to mitigate any exothermic generation of the tert-butyl cation.

  • Reagent Addition: Dropwise, add 5.0 mL of 4M HCl in 1,4-dioxane over 5 minutes.

  • Reaction: Remove the ice bath and allow the solution to stir at room temperature. Monitor the evolution of CO₂ gas. Stir for exactly 1.5 to 2 hours. Over-stirring can induce gradual degradation.

  • Concentration: Evaporate the dioxane under reduced pressure. Crucial: Keep the water bath temperature below 30 °C to prevent thermal aldol condensation of the target molecule.

  • Isolation: Suspend the resulting crude syrup in 10 mL of ice-cold anhydrous diethyl ether. Triturate vigorously until a precipitate forms. Filter the 8-aminooctanal hydrochloride salt under a blanket of nitrogen, as the salt may be hygroscopic. Store immediately at -20 °C.

Protocol B: Chemoselective TMSOTf / Lutidine (Mild Lewis Acid)

When strong protic acids must be avoided entirely, Trimethylsilyl trifluoromethanesulfonate (TMSOTf) offers a highly chemoselective alternative. It facilitates the collapse of the Boc group without protonating the aldehyde oxygen, completely sidestepping acid-catalyzed aldol pathways [5].

Materials:

  • tert-Butyl 8-oxooctylcarbamate (1.0 mmol)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.5 mmol)

  • 2,6-Lutidine (2.0 mmol)

  • Anhydrous Dichloromethane (DCM) (10 mL)

Step-by-Step Procedure:

  • Preparation: Dissolve the substrate in 10 mL of anhydrous DCM under an Argon atmosphere.

  • Base Addition: Add 2,6-lutidine (2.0 mmol) and cool the mixture to 0 °C. The steric hindrance of 2,6-lutidine prevents it from acting as a nucleophile while efficiently scavenging the triflic acid generated in situ.

  • Deprotection: Slowly add TMSOTf (1.5 mmol) dropwise. Maintain the reaction at 0 °C for 1 hour.

  • Quench: Quench the reaction strictly with saturated aqueous NH₄Cl (5 mL) to gently neutralize the intermediate silyl carbamate. Avoid strong bases, which will trigger imine formation.

  • Extraction: Extract the aqueous layer with DCM (2 × 10 mL). Dry the combined organics over Na₂SO₄ and concentrate in vacuo.

  • Application Note: This protocol yields the free amine. It must be used in the subsequent coupling step (e.g., reductive amination or amide bond formation) within 1–2 hours to prevent self-oligomerization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 20081462, tert-Butyl 8-oxooctylcarbamate". PubChem,[Link]

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014.[Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "BOC Deprotection". ACS GCIPR Reagent Guides,[Link]

  • Sakaitani, M.; Ohfune, Y. "Selective transformation of N-tert-butoxycarbonyl group into N-alkoxycarbonyl group via N-trimethylsilyl derivative". Journal of Organic Chemistry, 1990, 55, 3, 870–876.[Link]

Application Note: Architecting Alkyl Linkers for Targeted Protein Degradation (TPD)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Discipline: Targeted Protein Degradation (TPD), Structural Biology, Pharmacokinetics

Executive Summary & The Paradigm Shift in "Linkerology"

Proteolysis Targeting Chimeras (PROTACs) hinge on the formation of a productive ternary complex (Target Protein–PROTAC–E3 Ligase) to hijack the ubiquitin-proteasome system[1]. Historically, early PROTAC designs relied heavily on polyethylene glycol (PEG) tethers due to their synthetic tractability, favorable aqueous solubility, and flexibility[1].

However, as TPD transitions from tool compounds to clinical candidates, the optimization of systemic exposure and membrane permeability has forced a re-evaluation of linker design. Alkyl linkers —saturated or unsaturated hydrocarbon chains devoid of repeating ether oxygens—have emerged as a strategic alternative to PEG motifs. By excising hydrogen-bond acceptors, alkyl chains drastically reduce the topological polar surface area (TPSA) and allow the degrader to adopt a compact, cylindrical conformation within the lipid bilayer, greatly enhancing passive membrane diffusion[].

As a Senior Application Scientist, I designed this guide to move beyond empirical "trial-and-error" synthesis. Here, we outline the thermodynamic causality of alkyl linkers, the critical heuristics for structural tuning, and a self-validating experimental workflow to transition your PROTACs from initial hit to lead candidate.

The Biophysics and Thermodynamics of Alkyl Linkers

The key differentiator between PEG and alkyl linkers lies in how they navigate the hydration shell and the thermodynamic penalty of ternary complex formation.

  • Ternary Complex Geometry & Desolvation: While PEG linkers achieve solubility through extensive hydration of ether oxygens, this hydration must be stripped away (an entropically unfavorable process) when the linker is buried at the protein-protein interface of the ternary complex. In contrast, alkyl linkers actively eject ordered water molecules upon complexation. The hydrophobic nature of the alkyl chain modestly condenses the ternary complex, offsetting the entropic penalty of rotor immobilization[],[3].

  • Permeability and the "Chameleon" Effect: At matched lipophilicity, alkyl-linked degraders consistently outperform PEGylated analogs in parallel artificial membrane permeability assays (PAMPA)[]. The methylene backbone allows the PROTAC to collapse its polar heads inward while traversing the hydrophobic membrane interior.

  • Solubility Compromises: The major liability of pure aliphatic chains is their propensity to crystallize in biorelevant media, resulting in poor kinetic solubility in the gut[]. Causality-driven solution: We highly recommend strategically incorporating a single, weakly basic tertiary amine or tertiary alcohol within the alkyl span. This provides a transient anchor for protonation at stomach pH without reanimating the excessive polar surface area associated with PEG units[].

PROTAC_Mechanism POI Protein of Interest (POI) Ternary Productive Ternary Complex POI->Ternary Warhead Binding PROTAC Alkyl-PROTAC (Hydrophobic Core) PROTAC->Ternary Desolvation & Bridging E3 E3 Ligase (CRBN / VHL) E3->Ternary Ligand Binding Ub Polyubiquitination Cascade Ternary->Ub E2 Recruitment & Transfer Degradation 26S Proteasome Degradation Ub->Degradation Substrate Targeting

Figure 1: PROTAC-mediated targeted protein degradation utilizing an alkyl linker to drive entropically favorable desolvation and ternary assembly.

Linker Length Optimization: Avoiding the "Hook Effect"

Linker length directly governs both the steric clearance and the degree of cooperativity (α) between the POI and the E3 ligase[1]. A chain that is too short leads to severe steric clashes, aborting ternary assembly. A chain that is too long dramatically increases the conformational entropy, shifting the equilibrium toward binary complex formation rather than the required ternary state, thereby exacerbating the Hook Effect (auto-inhibition at high PROTAC concentrations)[1],[3].

Studies comparing linker architectures have identified optimal chain lengths for specific targets. For instance, in estrogen receptor (ER)-α targeting PROTACs, systematic tuning of alkyl linkers revealed that a 16-atom chain length was the optimum distance to maximize E3 recruitment and subsequent ER degradation[4]. For CRBN-recruiting thalidomide derivatives, a 9-atom alkyl chain significantly induced CRBN degradation, whereas replacing it with an equivalent 3-unit PEG chain crippled degradation efficacy[1],[5].

Table 1: Comparative Attributes of Alkyl vs. PEG Linkers in TPD[1],[5]
Property / ParameterPolyethylene Glycol (PEG) LinkersAlkyl / Aliphatic Chain Linkers
Topological Polar Surface Area (TPSA) High (Increases +9 Ų per ether oxygen)Low (Maintains compact form)
Passive Permeability (PAMPA) Generally lower (Hydration shell limits diffusion)High (Cylindrical form factor aids lipid traversal)
Ternary Complex Entropy High penalty (Requires desolvation of O-atoms)Low penalty (Hydrophobic collapse)
Synthetic Assembly Readily available bi-functionalized PEGsRobust via cross-metathesis or malonate chemistry
Common Efficacy Example Weak degradation of CRBN (3-PEG units)High degradation of CRBN (9-atom alkyl chain)
Self-Validating Protocol: Designing and Evaluating Alkyl-PROTACs

To ensure trust and reproducibility, every step of your PROTAC evaluation must serve as a validation checkpoint for the preceding step. We employ a three-tiered funnel: Biophysical (Binding) → Biochemical (Ternary Assembly) → Cellular (Degradation & PK).

Workflow Design 1. Alkyl Linker Synthesis (C5 to C16 variations + Weak N-base) Binary 2. Binary Affinity (SPR) Confirm linker doesn't abrogate POI/E3 binding Design->Binary Ternary 3. Ternary Complex Stability (AlphaLISA) Quantify Cooperativity (α) Binary->Ternary Cellular 4. Cellular Degradation (HiBiT Assay) Calculate DC50 & Dmax Ternary->Cellular Cellular->Design Refine length if Dmax is low PK 5. Permeability Profiling (PAMPA) Validate lipid traversal Cellular->PK PK->Design Add tertiary amine if highly crystalline

Figure 2: The self-validating iterative workflow for optimizing alkyl-linked PROTACs from synthesis to PK evaluation.

Step 1: Binary Target Engagement Validation (SPR)

Causality: Before assuming a lack of degradation is due to poor ternary complex formation or permeability, you must confirm the attachment of the alkyl chain does not sterically clash with the binary binding pockets of the POI or E3 ligase.

  • Immobilize the E3 ligase (e.g., VHL or CRBN) and POI onto separate Surface Plasmon Resonance (SPR) CM5 sensor chips using standard amine coupling.

  • Flow the alkyl-PROTAC concentration series (0.1 nM to 1 µM) over both chips.

  • Calculate the

    
    . Success criteria: 
    
    
    
    should remain within 3-fold of the parent warhead and E3 ligand.
Step 2: Ternary Complex Cooperativity (AlphaLISA / TR-FRET)

Causality: PROTACs do not follow standard Michaelis-Menten kinetics. We must measure the cooperativity factor (α), which represents how much binary binding enhances the secondary binding event.

  • Utilize a TR-FRET assay pairing a Terbium-labeled E3 ligase (donor) with an AlexaFluor647-labeled POI (acceptor).

  • Titrate the PROTAC library (varying alkyl lengths, e.g., C9 to C16) against constant concentrations of E3 and POI.

  • Observe the bell-shaped dose-response curve. The peak TR-FRET signal corresponds to the maximum ternary complex concentration.

  • Analysis: A strong right-ward shift of the "Hook" indicates favorable cooperativity, verifying that the alkyl length actively stabilizes the protein-protein interface[3].

Step 3: Endogenous Cellular Degradation (CRISPR/HiBiT Assay)

Causality: Exogenous overexpression of POI creates artificial stoichiometry, masking the Hook Effect. Using a CRISPR-mediated HiBiT tag allows precise quantification of degradation in an endogenous state.

  • Plate HiBiT-tagged POI cells (e.g., HEK293T) in 384-well plates at 5,000 cells/well.

  • Treat cells with the PROTAC series ranging from 1 pM to 10 µM for 4, 12, and 24 hours.

  • Add Nano-Glo HiBiT Lytic Reagent and measure luminescence.

  • Data Extraction: Calculate

    
     (concentration achieving 50% of maximum degradation) and 
    
    
    
    (the ceiling of target depletion). If a strict Hook Effect occurs >1 µM, consider tweaking the alkyl chain rigidity by incorporating a localized cis-alkene or alkyne.
Step 4: PAMPA Permeability Evaluation

Causality: In vitro efficacy (


) is irrelevant if the compound cannot cross the gut wall. Since alkyl chains drop TPSA, we validate this biophysical trait.
  • Prepare a lipid-coated artificial membrane sandwich plate (e.g., Corning Gentest).

  • Introduce 10 µM PROTAC in donor wells (pH 7.4 or stomach pH 6.5 if exploring weak-base augmented linkers).

  • Incubate for 5 hours at 37°C. Measure compound concentration in acceptor wells via LC-MS/MS.

  • Calculate apparent permeability (

    
    ). Alkyl-PROTACs typically yield a 2- to 5-fold 
    
    
    
    improvement over PEG analogs[].
Conclusion

Replacing PEG tethers with alkyl linkers in PROTAC design represents a strategic transition from merely validating a biological hypothesis to architecting a bioavailable drug. By leveraging the low TPSA and unique desolvation thermodynamics of alkyl chains, developers can drive productive ternary complex formation while vastly improving cellular permeability. However, rigid adherence to step-by-step biophysical and biochemical validation—constantly monitoring cooperativity and solubility limitations—remains paramount for successful clinical translation.

References

1.[] BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK", bocsci.com. URL: 2.[4] Cyrus, K., et al. "Impact of linker length on the activity of PROTACs", Molecular BioSystems (via nih.gov). URL: 3.[1] Troup, R. I., et al. "Current strategies for the design of PROTAC linkers: a critical review", Exploration of Targeted Anti-tumor Therapy (via nih.gov). URL: 4.[5] Benchchem. "A Comparative Analysis of Alkylamine and PEG Linkers in PROTAC Efficacy", benchchem.com. URL: 5.[3] Author(s). "Ternary Complex Geometry and Lysine Positioning Guide the Generation of PROTAC-Induced Degradable Complexes", The Journal of Physical Chemistry B (acs.org). URL:

Sources

Application of tert-Butyl 8-oxooctylcarbamate in drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

Title : Application of tert-Butyl 8-oxooctylcarbamate in Advanced Drug Discovery: PROTACs and LNP Ionizable Lipids

Executive Summary

tert-Butyl 8-oxooctylcarbamate (CAS: 133728-26-4), commonly referred to as Boc-8-aminooctanal, is a highly versatile heterobifunctional building block[1]. Featuring a reactive C8 aldehyde and a Boc-protected C1 primary amine, it enables orthogonal conjugation strategies without the need for complex protecting-group manipulations. In modern drug discovery, this molecule has become a cornerstone reagent for two critical applications: the synthesis of hydrophobic alkyl linkers for Targeted Protein Degradation (PROTACs)[] and the construction of multi-tail ionizable cationic lipids for Lipid Nanoparticle (LNP) mRNA delivery systems.

Physicochemical Profiling & Mechanistic Causality

The utility of tert-Butyl 8-oxooctylcarbamate stems directly from its precise 8-carbon aliphatic chain.

  • In PROTAC Engineering : The paradigm shift from polyethylene glycol (PEG) linkers to alkyl linkers is driven by the need to overcome poor cell permeability[3]. The 8-carbon chain lacks hydrogen-bond acceptors (unlike the repeating ether oxygens in PEG), drastically reducing the topological polar surface area (TPSA). In aqueous environments, the alkyl chain undergoes hydrophobic collapse, shielding its surface area to minimize desolvation penalties. Conversely, in the lipid bilayer, it adopts an extended conformation to facilitate passive diffusion, acting as a "conformational chameleon"[3].

  • In LNP Synthesis : The C8 chain length is optimal for tuning the apparent pKa of the resulting ionizable lipid core (targeting a pKa of 6.0–6.5). This precise hydrophobicity ensures the lipid remains neutral in the bloodstream to prevent toxicity, but becomes rapidly protonated in the acidic endosome, triggering structural polymorphism (lamellar to inverted hexagonal phase) and subsequent mRNA release.

Quantitative Comparison: Alkyl vs. PEG Linkers

To understand the rationale behind selecting tert-Butyl 8-oxooctylcarbamate over traditional PEGylated aldehydes, we must compare their physicochemical contributions to the final drug molecule[][3].

PropertyC8 Alkyl Linker (tert-Butyl 8-oxooctylcarbamate)PEG3 LinkerImpact on Drug Design
Chain Length ~10.5 Å~11.0 ÅBoth provide equivalent spatial separation for ternary complex formation.
TPSA Contribution 0 Ų27.7 ŲAlkyl linkers eliminate the desolvation penalty during membrane crossing.
Hydrogen Bond Acceptors 03Fewer HBAs in alkyl linkers directly correlate with higher passive permeability.
Conformational Behavior Hydrophobic collapse (aqueous)Extended/Flexible (aqueous)Alkyl linkers adapt their conformation to cross lipid bilayers efficiently.
Metabolic Stability HighModerateAlkyl chains are inert to ether-cleaving enzymes in vivo.

Experimental Workflow: PROTAC Linker Engineering

The conjugation of tert-Butyl 8-oxooctylcarbamate relies on a highly selective reductive amination, followed by Boc deprotection and amide coupling.

PROTAC_Synthesis A Target Ligand (Primary/Secondary Amine) C Reductive Amination NaBH(OAc)3, AcOH, DCE A->C B tert-Butyl 8-oxooctylcarbamate (Aldehyde Precursor) B->C D Boc-Protected Intermediate C->D E Boc Deprotection TFA / DCM D->E F Amine-Terminated Linker-Warhead E->F H Amide Coupling HATU, DIPEA, DMF F->H G E3 Ligase Ligand (Carboxylic Acid) G->H I Final PROTAC (C8 Alkyl Linker) H->I

Figure 1: PROTAC synthesis workflow utilizing tert-Butyl 8-oxooctylcarbamate as a bifunctional linker.

Protocol 1: Highly Selective Reductive Amination

Objective: Conjugate the target-binding ligand (amine) to the C8 linker. Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)3) is the gold standard for this step[4]. Unlike NaBH4, which rapidly reduces aldehydes to alcohols, NaBH(OAc)3 is sterically hindered and electron-deficient, making it highly selective for the intermediate iminium ion[5]. It also avoids the generation of highly toxic hydrogen cyanide gas associated with legacy NaBH3CN protocols[5].

Step-by-Step Methodology:

  • Imine Formation : Dissolve the target ligand (1.0 eq) and tert-Butyl 8-oxooctylcarbamate (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M. Add glacial acetic acid (1.0 eq). Stir at room temperature for 1 hour.

    • Causality: Acetic acid acts as a crucial proton source to catalyze the dehydration of the hemiaminal intermediate, driving the equilibrium toward the highly reactive iminium species.

  • Reduction : Add NaBH(OAc)3 (1.5 eq) portion-wise over 10 minutes. Stir for 12–16 hours at room temperature under an inert atmosphere (N2 or Ar).

    • Causality: Portion-wise addition controls the mildly exothermic reduction and minimizes any background reduction of the unreacted aldehyde precursor.

  • Quenching : Slowly add saturated aqueous NaHCO3 until gas evolution ceases.

    • Causality: The weak base neutralizes the acetic acid and hydrolyzes unreacted borohydride species, preventing the formation of boron-amine complexes during workup.

  • Extraction : Extract the aqueous layer three times with dichloromethane (DCM). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (SiO2, DCM/MeOH gradient).

Protocol 2: Boc Deprotection and E3 Ligase Ligand Coupling

Objective: Reveal the primary amine and couple it to the E3 ligase ligand.

  • Deprotection : Dissolve the purified intermediate in a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and DCM. Stir for 1 hour at room temperature. Concentrate thoroughly under reduced pressure to yield the amine TFA salt.

    • Causality: TFA selectively cleaves the tert-butyl carbamate via an acid-catalyzed elimination mechanism (releasing isobutylene and CO2), leaving the newly formed alkyl amine backbone completely intact.

  • Amide Coupling : Dissolve the amine TFA salt and the E3 ligase ligand (carboxylic acid, 1.0 eq) in anhydrous DMF. Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by HATU (1.2 eq). Stir for 4 hours at room temperature.

    • Causality: DIPEA is required in excess to neutralize the TFA salt and free-base the amine. HATU rapidly activates the carboxylic acid into a highly reactive HOAt ester, driving the amide bond formation to completion with minimal epimerization.

Application in Lipid Nanoparticle (LNP) Synthesis

Beyond PROTACs, tert-Butyl 8-oxooctylcarbamate is utilized to synthesize the hydrophobic tails of ionizable cationic lipids.

LNP_Synthesis A Polyamine Core (e.g., Spermine derivative) C Global Reductive Amination NaBH(OAc)3, DCE A->C B tert-Butyl 8-oxooctylcarbamate (Excess equivalents) B->C D Multi-Tail Boc-Protected Lipid Precursor C->D E Boc Deprotection (TFA/DCM) D->E F Ionizable Cationic Lipid (Primary Amine Termini) E->F

Figure 2: Synthesis of multi-tail ionizable lipids via global reductive amination.

In this workflow, a polyamine core (e.g., a spermine derivative) is reacted with an excess of tert-Butyl 8-oxooctylcarbamate. The global reductive amination simultaneously functionalizes multiple secondary/primary amines on the core. After Boc deprotection, the resulting primary amines can be further functionalized (e.g., via Michael addition with lipid acrylates) to create highly branched, multi-tail lipid architectures essential for stable mRNA encapsulation.

Optimization of Reductive Amination Conditions

To ensure self-validating and reproducible protocols, the choice of reducing agent is paramount[4][5].

ReagentRelative Reducing PowerSelectivity (Iminium vs. Aldehyde)Toxicity / ByproductsRecommended Use Case
NaBH4 HighPoor (Reduces aldehydes rapidly)LowStepwise protocols only (pre-form imine, then reduce).
NaBH3CN ModerateExcellentHigh (Generates HCN gas at low pH)Legacy protocols; strictly pH-controlled environments.
NaBH(OAc)3 MildExcellentLow (Generates acetic acid)Gold Standard for one-pot direct reductive amination.

References

  • PubChem. "Tert-butyl (8-oxooctyl)carbamate | C13H25NO3 | CID 20081462". National Institutes of Health.
  • ACS Medicinal Chemistry Letters. "Linker-Determined Folding and Hydrophobic Interactions Explain a Major Difference in PROTAC Cell Permeability". ACS Publications.
  • BOC Sciences. "Alkyl Linkers in PROTACs - Improve Permeability & PK". BOC Sciences.
  • ACS Omega. "Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride". ACS Publications.
  • Master Organic Chemistry. "Reductive Amination, and How It Works". Master Organic Chemistry.

Sources

Troubleshooting & Optimization

Optimizing reductive amination yield with tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Target Substrate: tert-Butyl 8-oxooctylcarbamate (Boc-NH-(CH₂)₇-CHO) Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

Welcome to the Technical Support Center. This portal provides advanced troubleshooting, mechanistic insights, and validated Standard Operating Procedures (SOPs) for the reductive amination of tert-Butyl 8-oxooctylcarbamate[1]. This specific bifunctional building block requires careful orchestration of reaction conditions to prevent protecting-group cleavage, overalkylation, and competitive aldehyde reduction.

Mechanistic Context & Causality

When reacting tert-Butyl 8-oxooctylcarbamate with a primary amine, the goal is to selectively form a secondary amine[2][3]. The fundamental challenge lies in the competing rates of imine formation versus direct hydride reduction of the unreacted aldehyde[4].

Historically, sodium cyanoborohydride (NaBH₃CN) was the reagent of choice for this transformation ()[5]. However, NaBH₃CN requires a highly acidic environment (pH 4–5) to effectively reduce the iminium ion[5]. Because our substrate contains an acid-labile tert-butyloxycarbonyl (Boc) group, lowering the pH aggressively leads to the rapid deprotection of the terminal amine[6][7], resulting in spontaneous intermolecular self-condensation and polymerization[6].

To solve this, we rely on Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) . As established by , the three electron-withdrawing acetoxy ligands stabilize the boron-hydrogen bond, creating a mild reductant that selectively targets protonated imines in neutral to slightly acidic conditions (pH 6–8)[4][8]. This inherently protects the Boc group while driving high-yielding amination[2].

G cluster_main Mechanistic Workflow: Reductive Amination & Competitive Pathways Aldehyde tert-Butyl 8-oxooctylcarbamate (Boc-NH-R-CHO) Imine Imine Intermediate (Boc-NH-R-CH=N-R') Aldehyde->Imine -H2O (4Å MS) Polymer Deprotected Amine / Polymers (Loss of Boc) Aldehyde->Polymer Acidic pH < 4 (Boc Cleavage) Alcohol Alcohol Dead-End (Aldehyde Reduction) Aldehyde->Alcohol NaBH(OAc)3 (Direct reduction) Amine Primary Amine (R'-NH2) Amine->Imine -H2O (4Å MS) Product Desired Secondary Amine (Boc-NH-R-CH2-NH-R') Imine->Product NaBH(OAc)3 DCE, RT TertAmine Overalkylation (Tertiary Amine) Product->TertAmine Excess Aldehyde + STAB

Reaction pathway of tert-Butyl 8-oxooctylcarbamate highlighting desired product and side reactions.

Empirical Optimization Data

The following matrix summarizes quantitative process data derived from the optimization of this specific substrate against various parameters. Note the stark causality between moisture scavenging (molecular sieves) and the suppression of the alcohol dead-end.

EntrySolventAmine (Eq)Reductant (Eq)AdditivesTempConversion (%)Yield (%)Dominant Impurity
1DCM1.0STAB (1.5)NoneRT8562Tertiary Amine (Overalkylation)
2DCE1.2STAB (1.5)NoneRT9075Alcohol (Aldehyde reduction)
3THF1.0STAB (2.0)AcOH (1.0 eq)RT100< 20Polymers (Acidic Boc cleavage)
4 DCE 1.2 STAB (1.5) 4Å Mol. Sieves RT > 99 94 None (Optimal Conditions)
Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology ensures process integrity through integrated analytical checkpoints.

Phase 1: Imine Pre-formation (Indirect Amination Strategy) Causality: Pre-forming the imine prior to introducing the hydride physically eliminates the possibility of direct aldehyde reduction.

  • Flame-dry a reaction flask and cool under an Argon atmosphere.

  • Suspend activated 4Å Molecular Sieves (approx. 500 mg/mmol) in anhydrous 1,2-Dichloroethane (DCE, 0.2 M relative to substrate).

  • Add tert-Butyl 8-oxooctylcarbamate (1.0 eq) followed by the primary amine (1.2 eq).

  • Stir the suspension vigorously at room temperature (20–25 °C) for 2 hours.

    • Validation Checkpoint 1: Remove a 10 µL aliquot, filter, dilute in 1 mL anhydrous Acetonitrile, and inject into LC-MS. Validate the disappearance of the starting aldehyde (PubChem CID 20081462, [M+Na]⁺ = 266.3) and the quantitative formation of the imine mass[1]. Do not proceed until >95% conversion is confirmed.

Phase 2: Chemoselective Reduction

  • Cool the reaction mixture to 0 °C in an ice bath to manage any initial exotherm.

  • Add Sodium Triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes[6].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 to 12 hours depending on steric hindrance[6].

    • Validation Checkpoint 2: Perform a micro-workup on a 20 µL aliquot (partition between DCM and sat. NaHCO₃). Spot the organic layer on a TLC plate. The secondary amine product will stain bright positive with Ninhydrin (upon gentle heating), whereas the starting materials will be absent.

Phase 3: Workup & Isolation

  • Quench the reaction carefully with Saturated Aqueous NaHCO₃ (10 mL/mmol). Causality: This neutralizes the liberated acetic acid from the STAB, locking the product in its free-base form to prevent partitioning loss, while maintaining a safe pH (~8) that preserves the Boc group.

  • Extract the aqueous layer with DCM (3 × 15 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (typically utilizing a gradient of DCM to DCM/MeOH containing 1% NH₄OH to prevent amine tailing).

Troubleshooting Guide & FAQs

Q: I am seeing extensive baseline smearing on TLC and low isolated yields. What is happening? A: This is the classic signature of Boc-deprotection followed by polymerization[6]. tert-Butyl 8-oxooctylcarbamate is highly acid-sensitive. If you attempted to accelerate the reaction by adding a strong acid (like TFA) or excessive Glacial Acetic Acid, the pH dropped below 4. The Boc group cleaved to reveal 8-aminooctanal, which spontaneously undergoes uncontrolled intermolecular amination. Stick to strictly neutral/mildly acidic conditions; STAB generates sufficient acetic acid in situ to mediate the reaction.

Q: LC-MS analysis of my crude mixture shows a large percentage of a tertiary amine. How do I stop overalkylation? A: Overalkylation (dialkylation) occurs when your desired secondary amine product nucleophilically attacks the remaining unreacted aldehyde[2][3]. To prevent this:

  • Push the stoichiometry: Use a slight excess of the primary amine starting material (1.2 – 1.5 equivalents)[6].

  • Use the indirect method: Pre-form the imine utilizing molecular sieves before adding the STAB[4].

  • Avoid spatial concentration gradients: Add the reductant slowly to a vigorously stirred solution.

Q: Can I substitute Methanol (MeOH) as a solvent instead of DCE? A: No. While Methanol is excellent for NaBH₃CN and NaBH₄ reductions, STAB reacts with protic solvents like Methanol to form alkoxyborohydrides, degrading the reagent rapidly and resulting in incomplete conversions[8]. Stick to aprotic, non-nucleophilic solvents like DCE, DCM, or THF[8].

Q: My tert-Butyl 8-oxooctylcarbamate starting material shows multiple peaks by NMR before I even start the reaction. A: The substrate is an aliphatic aldehyde, which is highly prone to auto-oxidation into the corresponding carboxylic acid upon prolonged exposure to air. It must be stored tightly sealed under an inert atmosphere (Argon/Nitrogen) at -20 °C[9]. If oxidation has occurred, the starting material should be purified via flash chromatography prior to use.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862.[Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). Cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.[Link]

  • Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552-2554.[Link]

  • National Center for Biotechnology Information. "tert-Butyl 8-oxooctylcarbamate". PubChem Compound Summary for CID 20081462. Retrieved March 2026.[Link]

Sources

Technical Support Center: Synthesis of tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of tert-Butyl 8-oxooctylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during the synthesis of this versatile bifunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.

I. Overview of the Synthesis

The synthesis of tert-Butyl 8-oxooctylcarbamate, also known as 8-(Boc-amino)octanal, typically involves the oxidation of the corresponding alcohol, tert-Butyl (8-hydroxyoctyl)carbamate. The choice of oxidizing agent is critical to prevent over-oxidation and other side reactions. Common methods include Swern, Dess-Martin, and Parikh-Doering oxidations.[1][2][3][4] This guide will focus on troubleshooting issues arising from these synthetic routes.

II. Troubleshooting Guide: Common Experimental Issues and Solutions

This section addresses specific problems you might encounter during the synthesis and purification of tert-Butyl 8-oxooctylcarbamate.

Issue 1: Low or No Yield of the Desired Aldehyde

Symptom: After the reaction and workup, TLC or LC-MS analysis shows a significant amount of starting material (tert-Butyl (8-hydroxyoctyl)carbamate) remaining and little to no product.

Possible Causes & Solutions:

  • Incomplete Oxidation: The oxidizing agent may have been deactivated or used in insufficient quantity.

    • Solution: Ensure the oxidizing agent is fresh and has been stored under the recommended conditions. For instance, Dess-Martin periodinane (DMP) is sensitive to moisture.[2] Use a slight excess (1.1-1.5 equivalents) of the oxidant.

  • Improper Reaction Temperature: Many oxidation reactions have specific temperature requirements.

    • Solution: For Swern oxidations, it is crucial to maintain a low temperature (typically -78 °C) during the addition of oxalyl chloride and the alcohol to avoid side reactions.[1][5][6] Allowing the reaction to warm prematurely can lead to the decomposition of the reactive intermediate.[1][7]

  • Poor Quality Reagents: Solvents and other reagents must be anhydrous for many oxidation reactions.

    • Solution: Use freshly distilled or anhydrous grade solvents. Ensure that bases like triethylamine or diisopropylethylamine are free of water.

Issue 2: Presence of an Over-Oxidized Impurity (Carboxylic Acid)

Symptom: Your product is contaminated with tert-Butyl (7-carboxyheptyl)carbamate, as indicated by a different spot on TLC and a corresponding mass in LC-MS.

Possible Causes & Solutions:

  • Harsh Oxidation Conditions: Strong oxidizing agents or prolonged reaction times can lead to the over-oxidation of the aldehyde to a carboxylic acid.

    • Solution: Opt for milder oxidation methods known for selectively producing aldehydes, such as Dess-Martin periodinane (DMP) or Parikh-Doering oxidation.[2][3][4][8][9] These methods are less prone to over-oxidation compared to chromium-based reagents.

  • Presence of Water: Water in the reaction mixture can facilitate the hydration of the aldehyde and subsequent oxidation.

    • Solution: Rigorously exclude water from the reaction by using anhydrous solvents and reagents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: Formation of Aldol Condensation Products

Symptom: You observe higher molecular weight impurities in your LC-MS analysis, corresponding to dimers or oligomers of your product.

Possible Causes & Solutions:

  • Basic Conditions During Workup or Purification: The aldehyde product has an enolizable proton at the alpha-carbon, making it susceptible to self-condensation (an aldol reaction) under basic conditions.[10][11][12]

    • Solution: During workup, avoid strong bases. If a basic wash is necessary, use a mild, dilute base like saturated sodium bicarbonate solution and minimize contact time. For purification by column chromatography, consider using a slightly acidic or neutral silica gel. Buffering the silica gel with a small amount of a weak acid can sometimes be beneficial.

  • Prolonged Storage of the Aldehyde: Aldehydes can undergo self-condensation upon standing, especially if not stored properly.[12]

    • Solution: It is best to use the tert-Butyl 8-oxooctylcarbamate immediately after purification. If storage is necessary, keep it under an inert atmosphere at a low temperature (e.g., -20°C).[13][14]

Aldol_Condensation cluster_0 Step 1: Enolate Formation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Dehydration Aldehyde1 tert-Butyl 8-oxooctylcarbamate Enolate Enolate Intermediate Aldehyde1->Enolate Base (e.g., OH-) Aldehyde2 Another molecule of tert-Butyl 8-oxooctylcarbamate Enolate->Aldehyde2 Forms C-C bond Aldol_Adduct β-hydroxy aldehyde (Aldol Adduct) Aldehyde2->Aldol_Adduct Condensation_Product α,β-unsaturated aldehyde (Aldol Condensation Product) Aldol_Adduct->Condensation_Product Loss of H2O

Caption: Aldol self-condensation of tert-Butyl 8-oxooctylcarbamate.

Issue 4: Cleavage of the Boc Protecting Group

Symptom: You detect the presence of 8-oxooctan-1-amine or related byproducts in your analytical data.

Possible Causes & Solutions:

  • Acidic Conditions: The tert-butoxycarbonyl (Boc) protecting group is labile under acidic conditions.[15][16][17]

    • Solution: Avoid acidic conditions during the reaction and workup. Some oxidation methods can generate acidic byproducts. For example, the Dess-Martin oxidation produces acetic acid.[2] In such cases, adding a non-nucleophilic base like pyridine or sodium bicarbonate to the reaction mixture can neutralize the acid and protect the Boc group.[2] When performing column chromatography, avoid highly acidic mobile phases.

Boc_Cleavage Boc_Aldehyde tert-Butyl 8-oxooctylcarbamate Protonation Protonated Intermediate Boc_Aldehyde->Protonation H+ Deprotected_Amine 8-oxooctan-1-amine Protonation->Deprotected_Amine Loss of Carbocation CO2 CO2 Protonation->CO2 Carbocation tert-Butyl Cation Isobutylene Isobutylene Carbocation->Isobutylene -H+

Caption: Acid-catalyzed cleavage of the Boc protecting group.

III. Frequently Asked Questions (FAQs)

Q1: Which oxidation method is best for synthesizing tert-Butyl 8-oxooctylcarbamate?

A1: The "best" method depends on your specific experimental setup, scale, and available resources. Here's a comparison of common methods:

Oxidation MethodAdvantagesDisadvantages
Swern Oxidation High yields, mild conditions, wide functional group tolerance.[1][5]Requires cryogenic temperatures (-78 °C), produces foul-smelling dimethyl sulfide, and generates CO and CO2 gases.[5][18]
Dess-Martin Periodinane (DMP) Mild, neutral conditions, room temperature reaction, easy workup.[2][3]DMP is shock-sensitive and moisture-sensitive; can be expensive.
Parikh-Doering Oxidation Can be run at 0 °C to room temperature, operationally simple, avoids cryogenic setups.[8][9]May require a large excess of reagents for high conversion.[8]

For most lab-scale syntheses, the Dess-Martin or Parikh-Doering oxidations are often preferred for their operational simplicity and milder conditions.[2][3][8][9]

Q2: My tert-Butyl 8-oxooctylcarbamate appears as a colorless to yellow viscous liquid. Is this normal?

A2: Yes, the physical appearance of tert-Butyl 8-oxooctylcarbamate is often described as a colorless to yellow viscous liquid.[13][14] The yellow tint can be due to minor impurities, but as long as analytical data (NMR, LC-MS) confirms the structure and high purity, it is generally acceptable for subsequent reactions.

Q3: How should I store the purified tert-Butyl 8-oxooctylcarbamate?

A3: Due to its potential for self-condensation, the purified aldehyde should be stored under an inert atmosphere (nitrogen or argon) at low temperatures, ideally in a freezer at -20°C.[13][14] For long-term storage, consider dissolving it in an anhydrous, non-protic solvent.

Q4: Can I use other protecting groups for the amine?

A4: Yes, other amine protecting groups can be used, but the choice will depend on the overall synthetic strategy. The Boc group is popular due to its stability under a wide range of conditions and its easy removal with acid.[15][16][19] If your subsequent steps involve acidic conditions, you might consider a base-labile protecting group like Fmoc.

IV. Experimental Protocols

Protocol 1: Dess-Martin Oxidation of tert-Butyl (8-hydroxyoctyl)carbamate
  • To a solution of tert-Butyl (8-hydroxyoctyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M) under a nitrogen atmosphere, add sodium bicarbonate (2.0 eq).

  • Add Dess-Martin periodinane (1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-2 hours.

  • Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir the biphasic mixture until the solid dissolves.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford tert-Butyl 8-oxooctylcarbamate.

V. References

  • The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

  • Tech Info - Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Organic Syntheses. Available at: [Link]

  • Parikh–Doering oxidation. Wikipedia. Available at: [Link]

  • Parikh–Doering oxidation. Grokipedia. Available at: [Link]

  • tert-Butyloxycarbonyl protecting group. Wikipedia. Available at: [Link]

  • A new mild and selective method for oxidation of primary and secondary alcohols and amines, as well as amino acids. Available at: [Link]

  • Method for preparing tert-butyl n-((1r,2s,5s). Google Patents. Available at:

  • Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology. Available at: [Link]

  • Swern oxidation. Wikipedia. Available at: [Link]

  • Dess–Martin oxidation. Wikipedia. Available at: [Link]

  • Dess-Martin Oxidation. Organic Chemistry Portal. Available at: [Link]

  • Parikh-Doering Oxidation. Chem-Station Int. Ed. Available at: [Link]

  • Dess–Martin periodinane (DMP) oxidation. Chemistry Steps. Available at: [Link]

  • Swern Oxidation. Available at: [Link]

  • Tert-butyl (8-oxooctyl)carbamate. PubChem. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • Carbamic acid, tert-butyl ester. Organic Syntheses. Available at: [Link]

  • Aldol Addition and Condensation Reactions. Master Organic Chemistry. Available at: [Link]

  • Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry. Available at: [Link]

  • Aldol condensation. Wikipedia. Available at: [Link]

  • (PDF) A modified all-in-one DMSO-activating and base releasing reagent for the Parikh- Doering-type benzylic oxidation reaction. ResearchGate. Available at: [Link]

  • ALDOL CONDENSATION. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC. Available at: [Link]

  • Enolates. Jack Westin. Available at: [Link]

  • Alcohol Reactions: Swern Oxidation using DMSO. OrgoSolver. Available at: [Link]

  • TERT-BUTYL HYDROXYCARBAMATE. Ataman Kimya. Available at: [Link]

  • Exo-3-(boc-amino)-8-azabicyclo[3.2.1]octane. PubChem. Available at: [Link]

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Technical Support Center: A Guide to Preventing t-Butylation Side Products During Boc Deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges with t-butylation side reactions during deprotection. Here, we provide in-depth technical guidance, troubleshooting strategies, and validated protocols to ensure the integrity of your synthesized molecules.

Frequently Asked Questions (FAQs)

Q1: What is t-butylation and why does it occur during Boc deprotection?

A1: During the acid-catalyzed removal of a Boc protecting group, typically with trifluoroacetic acid (TFA), a reactive tert-butyl cation is generated as a byproduct.[1][2] This electrophilic carbocation can then attack nucleophilic sites within your target molecule, leading to an unwanted modification known as t-butylation. This results in the addition of a tert-butyl group (+56 Da) to your compound.[1]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acids with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation.[3] These include:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to t-butylation.[3]

  • Methionine (Met): The thioether side chain can be alkylated, forming a sulfonium salt.[3]

  • Cysteine (Cys): The free thiol group is a primary target for alkylation.[3][4]

  • Tyrosine (Tyr): The phenolic ring can also be alkylated.[3]

It's important to note that other electron-rich aromatic systems can also be susceptible to this side reaction.[2]

Q3: What are scavengers and how do they prevent t-butylation?

A3: Scavengers are nucleophilic reagents added to the deprotection reaction mixture, often called a "cleavage cocktail," to trap the reactive tert-butyl cations.[3][5] They are more reactive towards the carbocation than the sensitive residues of your substrate, thereby preventing the formation of t-butylated side products.[3][4]

Q4: What are the signs of t-butylation in my reaction?

A4: The most common indication of t-butylation is the appearance of unexpected peaks in your analytical data, such as HPLC or LC-MS. Specifically, you will observe a mass increase of 56 Da corresponding to the addition of a tert-butyl group to your target molecule.[1]

The Mechanism of Boc Deprotection and t-Butylation

The following diagram illustrates the desired deprotection pathway and the competing t-butylation side reaction.

Caption: Boc deprotection pathway and competing side reactions.

Troubleshooting Guide: t-Butylation Side Products

Problem Probable Cause(s) Recommended Solution(s)
Mass spectrometry shows a +56 Da adduct on the final product. The generated tert-butyl cation has reacted with a nucleophilic residue.Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger is critical and depends on the specific residues in your peptide or molecule.[1]
Significant t-butylation of Tryptophan (Trp) is observed. The indole ring of Tryptophan is highly susceptible to alkylation.Use silane-based scavengers like triisopropylsilane (TIS) or triethylsilane (TES).[1] These are highly effective at trapping carbocations.
t-Butylation of Cysteine (Cys) or Methionine (Met) is detected. The sulfur-containing side chains of Cysteine and Methionine are strong nucleophiles.For Cysteine, ethanedithiol (EDT) is a common and effective choice.[1] For Methionine, thioanisole or dimethyl sulfide (DMS) are recommended.[1] A combination of scavengers may be necessary for peptides containing multiple susceptible residues.[5]
Tyrosine (Tyr) residues are being modified. The phenolic ring of Tyrosine can be alkylated by the tert-butyl cation.Include phenol or cresol in the cleavage cocktail to act as a competitive substrate and prevent O-alkylation of Tyrosine.[5]
t-Butylation still occurs despite using a single scavenger. The chosen scavenger may not be optimal for all susceptible residues in the molecule, or the concentration may be insufficient.Use a scavenger cocktail to address multiple types of nucleophilic residues. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For more complex molecules, consider cocktails like Reagent K (TFA/phenol/H₂O/thioanisole/EDT).[5]

Detailed Protocols

Protocol 1: Standard Boc Deprotection with a General-Purpose Scavenger Cocktail

This protocol is suitable for many peptides and other molecules that do not contain highly sensitive residues like Cysteine or Methionine.

Materials:

  • Boc-protected compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin (if applicable) or dissolve the Boc-protected compound in dichloromethane (DCM).[1]

  • Prepare the cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1]

  • Add the cleavage cocktail to the reaction vessel containing the substrate.

  • Stir the reaction mixture at room temperature for 1-3 hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC, LC-MS).

  • After completion, precipitate the deprotected product by adding cold diethyl ether.

  • Centrifuge or filter to collect the precipitate.

  • Wash the product with cold diethyl ether to remove residual scavengers and byproducts.

  • Dry the final product under vacuum.

Protocol 2: Boc Deprotection for Peptides Rich in Cys, Met, or Trp

This protocol utilizes a more robust scavenger cocktail to protect highly sensitive residues.

Materials:

  • Boc-protected peptide

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Thioanisole

  • 1,2-Ethanedithiol (EDT)

  • Phenol

  • Deionized water

  • Cold diethyl ether

Procedure:

  • Swell the peptide-resin in DCM.

  • Prepare Reagent K: TFA/phenol/H₂O/thioanisole/EDT (82.5:5:5:5:2.5 v/v/w/v/v).

  • Add Reagent K to the peptide-resin.

  • Stir the mixture at room temperature for 2-4 hours, monitoring for completion.

  • Precipitate the peptide in cold diethyl ether.

  • Isolate the peptide by centrifugation or filtration.

  • Wash the peptide multiple times with cold diethyl ether.

  • Dry the purified peptide under vacuum.

Scavenger Selection Guide

Susceptible Residue(s) Recommended Scavenger(s) Rationale
General PurposeTriisopropylsilane (TIS), WaterTIS is a highly effective carbocation trapper, while water can help hydrolyze t-butyl esters.[4]
Tryptophan (Trp)Triisopropylsilane (TIS)Silanes are very efficient at reducing and trapping the electrophilic species that attack the indole ring.[1]
Cysteine (Cys)1,2-Ethanedithiol (EDT)The thiol groups in EDT are excellent nucleophiles for scavenging t-butyl cations, protecting the free thiol of Cysteine.[1]
Methionine (Met)Thioanisole, Dimethyl Sulfide (DMS)These sulfur-based scavengers effectively compete with the methionine side chain for alkylation.[1][4]
Tyrosine (Tyr)Phenol, CresolThese act as decoy nucleophiles, protecting the phenolic ring of Tyrosine from O-alkylation.[5]
Arginine (Arg) protected with Pbf/PmcIncreased Water content (up to 5%)Water aids in the complete deprotection of these bulky protecting groups.[5]

Alternative Strategies: Orthogonal Protection

In cases where t-butylation remains a persistent issue, employing an orthogonal protection strategy can be a powerful solution. This involves using protecting groups that are removed under different conditions, thus avoiding the generation of t-butyl cations altogether.

Orthogonal_Protection cluster_deprotection Selective Deprotection Conditions Start Polypeptide with Mixed Protecting Groups Boc_Group Boc Group (Acid Labile) Start->Boc_Group Fmoc_Group Fmoc Group (Base Labile) Start->Fmoc_Group Alloc_Group Alloc Group (Pd(0) Labile) Start->Alloc_Group Dde_Group Dde Group (Hydrazine Labile) Start->Dde_Group Acid Strong Acid (e.g., TFA) -> Removes Boc Boc_Group->Acid Sensitive to Base Base (e.g., Piperidine) -> Removes Fmoc Boc_Group->Base Stable to Pd Pd(0) Catalyst -> Removes Alloc Boc_Group->Pd Stable to Hydrazine Hydrazine -> Removes Dde Boc_Group->Hydrazine Stable to Fmoc_Group->Acid Stable to Fmoc_Group->Base Sensitive to Fmoc_Group->Pd Stable to Fmoc_Group->Hydrazine Stable to Alloc_Group->Pd Sensitive to Dde_Group->Hydrazine Sensitive to

Caption: Orthogonal protection scheme for selective deprotection.

By choosing protecting groups such as Fmoc (base-labile), Alloc (palladium-labile), or Dde (hydrazine-labile) for certain residues, you can selectively deprotect them without exposing t-butyl-protected residues to acidic conditions until the final global deprotection step.[6][7] This minimizes the opportunity for t-butylation side reactions.

References

  • Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. What are appropriate scavengers in the t-butyl group deprotection in peptide synthesis? Available from: [Link]

  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268. Available from: [Link]

  • ResearchGate. TFA Cleavage Strategy for Mitigation of S - t Butylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Available from: [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). Available from: [Link]

  • WordPress. BOC Deprotection. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Mthembu, S. N., et al. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis - Supporting Information. Available from: [Link]

  • Singh, S., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23933-23939. Available from: [Link]

  • de la Fuente, A., et al. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. The Journal of organic chemistry, 76(22), 9220-9233. Available from: [Link]

  • ResearchGate. Deprotection of the t-butyl ester group. Available from: [Link]

  • University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. Available from: [Link]

  • Albericio, F., & de la Torre, B. G. (2004). Amino Acid-Protecting Groups. Chemical reviews, 104(11), 5159-5224. Available from: [Link]

Sources

Targeted Protein Degradation (TPD) Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Core Topic: Troubleshooting and Enhancing PROTAC Solubility in Alkyl Linker Systems

Welcome to the TPD Technical Support Center. As drug development professionals, you are acutely aware that Proteolysis Targeting Chimeras (PROTACs) inherently exist in the "beyond Rule of Five" (bRo5) chemical space[1]. Designing functional degraders requires balancing target engagement with severe thermodynamic limitations. This guide is designed to dissect the root causes of poor aqueous solubility induced by hydrophobic alkyl linkers and provide field-validated, actionable troubleshooting protocols.

The Causality of Insolubility: Why Alkyl Linkers Fail in Aqueous Buffers

While all-hydrocarbon alkyl linkers are synthetically accessible and sometimes promote cell permeability, they frequently trigger catastrophic precipitation in aqueous in vitro assays and drastically limit in vivo oral bioavailability[2].

The underlying biophysical cause is conformational. Linear alkyl chains possess high flexibility but lack the structural constraints required to induce favorable folding. In polar aqueous environments, these purely lipophilic chains force the PROTAC into elongated anti-conformations[3]. This extended state prohibits the formation of intramolecular hydrogen bonds (IMHBs), thereby exposing the entirety of the molecule's topological polar surface area (TPSA) alongside broad hydrophobic patches, leading to immediate aggregation and precipitation[4].

G1 Start Assay Precipitation (High cLogP Alkyl Linker) Decision Structural Modification Permitted? Start->Decision ChemMod Chemical Strategy Decision->ChemMod Yes FormMod Formulation Strategy Decision->FormMod No InsertN Insert Saturated N-Heterocycles (e.g., Piperidine) ChemMod->InsertN Fold Induce Linker Folding (Shield 3D PSA) ChemMod->Fold ASD Amorphous Solid Dispersion (Polymer Matrix) FormMod->ASD Optimized Soluble & Permeable PROTAC (Enhanced Bioavailability) InsertN->Optimized Fold->Optimized ASD->Optimized

Diagnostic workflow and remediation pathways for resolving PROTAC aqueous insolubility.

Troubleshooting Section 1: Chemical Optimization & Structural Rescue

Q: My VHL-recruiting PROTAC crashes out during dilution into the assay buffer. How should I optimize the alkyl linker without losing binding affinity? A: Von Hippel-Lindau (VHL) recruiters are generally more lipophilic than Cereblon (CRBN) ligands, making VHL-PROTACs highly susceptible to insolubility[1]. Instead of merely shortening the alkyl chain, the most effective strategy is the insertion of basic, saturated nitrogen heterocycles into the linker[2].

By incorporating structures like piperazines or piperidines, you introduce protonatable centers at physiological pH that drastically lower the calculated lipophilicity (cLogP) without heavily inflating the hydrogen-bond donor (HBD) count[5]. For example, structurally modifying a VHL-based PROTAC with a dibasic piperazine moiety yielded a remarkable 170-fold increase in aqueous solubility compared to its all-hydrocarbon predecessor, strictly maintaining target degradation capabilities[5].

Q: Will swapping my alkyl linker for a standard PEG linker solve the problem? A: PEG linkers improve hydrophilicity, and their intrinsic gauche effect can promote beneficial folded conformations that shield the 3D polar surface area (3D PSA)[3]. However, introducing multiple oxygen atoms severely inflates the TPSA. While this resolves in vitro assay solubility, it frequently destroys passive cellular membrane permeability[6]. A hybrid approach—inserting ionizable pyridine or pyrimidine groups—is often superior for preserving in vivo permeability while boosting solubility[2].

Quantitative Impact of Linker Modification on bRo5 Properties
Linker ArchitectureMean cLogPRelative TPSADominant Solution StateAqueous Solubility ShiftBiological Activity
Pure Linear Alkyl > 7.0High ExposedElongated (anti)Baseline (Poor)Highly selective
Alkyl + Dibasic Piperazine 5.0 - 6.0ModeratedFolded / Shielded~170-fold Increase Maintained[5]
Alkyl + Pyridine/Pyrimidine 6.0 - 6.5ModeratedFolded (IMHBs)> 50-fold Increase Maintained[2]
Pure PEG Replacement 4.0 - 5.0Severely HighFolded (gauche)~10-fold IncreasePermeability drop[6]
Troubleshooting Section 2: Formulation Strategies for Locked Structures

Q: My PROTAC's chemical structure is locked for late-stage preclinical evaluation, but oral absorption is negligible due to insolubility. What is the clinical standard for formulation rescue? A: When chemical modifications are impossible, thermodynamic barriers must be bypassed using advanced formulation strategies such as Amorphous Solid Dispersions (ASDs) or self-nanoemulsifying drug delivery systems (SNEDDS)[7]. ASDs are heavily utilized to transition the PROTAC from a stable, insoluble crystalline lattice into a high-energy amorphous state[8]. By trapping the PROTAC inside a polymeric matrix (e.g., HPMCAS or Eudragit L 100-55), the formulation generates and maintains an artificially supersaturated state in the gastrointestinal tract, drastically improving bioavailability[7]. Furthermore, administering these PROTACs alongside food utilizes natural biorelevant lipids (simulated by FeSSIF buffers) to further augment absorption[6].

Protocol: Generation and Self-Validation of an Amorphous Solid Dispersion (ASD)

Causality & Validation Note: This protocol uses a solvent evaporation technique. The success of the ASD relies entirely on the polymer's ability to prevent drug recrystallization. The required "Non-Sink Dissolution Test" in Step 4 acts as an immediate, self-validating control; if the PROTAC precipitates rapidly in the buffer, the selected polymer or ratio is biophysically inadequate[8].

  • Matrix Dissolution: Co-dissolve the PROTAC and the selected stabilizing polymer (e.g., HPMCAS) at a 1:5 ratio in a highly volatile organic solvent system (e.g., Dichloromethane/Methanol) to ensure complete molecular mixing[1].

  • Solvent Evaporation: Pour the resulting solution into a wide, shallow glass dish to maximize surface area. Transfer the dish to a vacuum oven, evaporating the solvent under tightly controlled thermal conditions until a completely dry thin film forms[1].

  • Solid-State Verification: Scrape the resulting ASD film. Analyze the powder using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD). The complete absence of sharp melting endotherms or diffraction peaks validates the successful transition to the amorphous state[8].

  • Supersaturation Validation Assay: Introduce the verified ASD into a non-sink volume of pH 6.8 phosphate buffer. Monitor the PROTAC concentration over a 120-minute window via HPLC. A functional ASD will trigger immediate supersaturation and sustain it without precipitating out of solution[8].

G2 A 1. Co-dissolve PROTAC + HPMCAS B 2. Solvent Evaporation (Thin Film) A->B C 3. Solid State Check (DSC/XRPD) B->C D 4. Non-Sink Dissolution (Supersaturation Test) C->D

Step-by-step workflow for generating and validating Amorphous Solid Dispersions (ASDs).

Authoritative Reference List

[6] 7 strategies to improve PROTACs' oral bioavailability. drugdiscoverytrends.com. 6 [5] Enhancing Solubility in VHL-Based PROTACs: Optimized USP7 Degraders for Improved Developability. acs.org. 5 [1] Technical Support Center: Enhancing the Solubility of PROTACs Synthesized with (S,R,S)-AHPC-C1-Br. benchchem.com. 1 [7] PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation. mdpi.com. 7 [8] Solubility Enhanced Formulation Approaches to Overcome Oral Delivery Obstacles of PROTACs. nih.gov.8 [2] Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design. semanticscholar.org. 2 [3] Linker-dependent folding rationalizes PROTAC cell permeability. chemrxiv.org. 3 [4] Impact of Linker Composition on VHL PROTAC Cell Permeability. acs.org. 4

Sources

Technical Support Center: Preventing Premature Boc Deprotection in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for scientists and researchers in the dynamic field of drug development and multi-step organic synthesis. This guide is designed to be your first line of defense against one of the most common yet frustrating challenges in the lab: the premature loss of the tert-butyloxycarbonyl (Boc) protecting group. Here, we will dissect the underlying chemical principles governing Boc group stability and provide actionable troubleshooting strategies to ensure the integrity of your synthetic route.

Understanding the Vulnerability of the Boc Group

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide chemistry, prized for its general stability and facile, acid-catalyzed removal.[1][2][3] However, this acid lability is a double-edged sword. Unintentional exposure to acidic conditions, even trace amounts, can lead to premature deprotection, jeopardizing yields and introducing impurities.

The mechanism of acid-catalyzed Boc deprotection involves protonation of the carbamate's carbonyl oxygen, followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid, which then decarboxylates to yield the free amine.[1][4][5][6] It is the stability of this tert-butyl cation that makes the Boc group so susceptible to acidic cleavage.[7]

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address some of the most common questions and scenarios encountered by researchers dealing with premature Boc deprotection.

Q1: I'm observing unexpected deprotection of my Boc group during a reaction that is supposed to be non-acidic. What are the likely culprits?

This is a frequent issue that can often be traced back to "hidden" sources of acid in your reaction. Consider the following possibilities:

  • Reagent Quality: Reagents, especially those in ethereal solvents, can degrade over time to form acidic impurities. For example, older bottles of dioxane can form peroxides, which can lead to acidic conditions. Similarly, chloroform can contain trace amounts of HCl.

  • Reaction Byproducts: Certain reactions can generate acidic byproducts. For instance, the use of some coupling reagents in peptide synthesis can produce acidic species.

  • Silica Gel: Standard silica gel used for chromatography is inherently acidic and can cause Boc deprotection, especially with prolonged exposure.

  • Glassware: Inadequately cleaned glassware can retain acidic residues from previous reactions.

Solution: Always use freshly distilled or high-purity solvents and reagents. If you suspect your silica gel is the issue, you can neutralize it by washing with a dilute solution of a non-nucleophilic base like triethylamine in your eluent system, followed by thorough flushing with the eluent.

Q2: Can heat cause my Boc group to fall off?

Yes, the Boc group is known to be thermally labile.[8] At elevated temperatures, it can undergo a fragmentation mechanism, yielding the corresponding amine, isobutylene, and carbon dioxide.[8] While deprotection typically requires temperatures well above 37°C, prolonged heating, even at moderate temperatures, can lead to gradual deprotection.[9][10]

Solution: If your synthetic route requires a heating step, consider using an alternative, more thermally robust protecting group if premature deprotection is observed. If the Boc group is essential, minimize reaction times at elevated temperatures and monitor the reaction closely.

Q3: I'm performing a reaction with a Lewis acid, and my Boc group is being cleaved. I thought it was stable to Lewis acids?

While the Boc group is generally more stable to Lewis acids than Brønsted acids, strong Lewis acids can certainly facilitate its removal.[11][12] The mechanism is similar to acid-catalyzed deprotection, where the Lewis acid coordinates to the carbonyl oxygen, weakening the C-O bond and promoting cleavage.

Solution: If possible, select a milder Lewis acid for your transformation. Alternatively, running the reaction at a lower temperature can sometimes mitigate premature deprotection. If these options are not feasible, you may need to reconsider your protecting group strategy.

Q4: During a reduction step (e.g., hydrogenation), I'm seeing some Boc deprotection. How is this possible?

While the Boc group is generally stable to catalytic hydrogenation (e.g., H₂, Pd/C), which is a key feature of its orthogonality with groups like the benzyloxycarbonyl (Cbz) group, some reductive conditions can lead to its cleavage.[4][13] For instance, certain dissolving metal reductions or the use of specific hydride reagents under harsh conditions could potentially affect the Boc group.[14] Additionally, the catalyst support (e.g., acidic carbon) could contribute to deprotection.

Solution: Ensure your hydrogenation catalyst is of high quality and neutral. If you continue to observe deprotection, explore alternative reduction methods that are known to be compatible with the Boc group.

Troubleshooting Matrix
Symptom Potential Cause Recommended Action
Boc loss during workup/chromatography Acidic silica gelNeutralize silica gel with a triethylamine wash.
Boc loss in a supposedly neutral reaction Reagent degradation (e.g., old solvents)Use freshly purified/distilled reagents and solvents.
Gradual deprotection during a heated reaction Thermal lability of the Boc groupMinimize reaction time at elevated temperatures or switch to a more thermally stable protecting group.
Deprotection in the presence of a Lewis acid Strong Lewis acid catalysisUse a milder Lewis acid or lower the reaction temperature.
Partial deprotection during a reduction Acidic catalyst support or harsh reductive conditionsUse a neutral catalyst support and screen for milder reducing agents.

Experimental Protocols

Protocol 1: Neutralization of Acidic Silica Gel

This protocol is essential when purifying Boc-protected compounds via column chromatography to prevent on-column deprotection.

  • Prepare a 1-2% solution of triethylamine (Et₃N) in your chosen column eluent (e.g., ethyl acetate/hexanes).

  • Slurry pack your column with the silica gel in the chosen eluent.

  • Wash the packed column with 3-5 column volumes of the Et₃N-containing eluent.

  • Thoroughly flush the column with at least 5-10 column volumes of the pure eluent to remove all traces of triethylamine before loading your sample.

Protocol 2: Screening for Mild Deprotection Conditions

When dealing with a sensitive substrate containing other acid-labile groups, it's crucial to find the mildest possible conditions for selective Boc deprotection.

  • Set up several small-scale parallel reactions with your Boc-protected substrate.

  • In each reaction, use a different mild acidic reagent. Examples include:

    • 10-20% Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0°C[1]

    • 4M HCl in dioxane[13]

    • Oxalyl chloride in methanol[15][16]

  • Monitor each reaction over time using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal conditions for complete Boc removal with minimal side product formation.[17]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing premature Boc deprotection.

G start Premature Boc Deprotection Observed check_reaction_step Identify Synthetic Step of Deprotection start->check_reaction_step workup Workup / Purification check_reaction_step->workup Yes reaction Reaction Step check_reaction_step->reaction No silica_gel Is Silica Gel Used? workup->silica_gel check_reagents Analyze Reaction Conditions reaction->check_reagents neutralize_silica Neutralize Silica Gel (Protocol 1) silica_gel->neutralize_silica Yes silica_gel->check_reagents No end Continue Synthesis neutralize_silica->end Problem Solved acidic_reagents Acidic Reagents/Byproducts? check_reagents->acidic_reagents high_temp Elevated Temperature? acidic_reagents->high_temp No use_pure_reagents Use High-Purity/Fresh Reagents acidic_reagents->use_pure_reagents Yes lewis_acid Lewis Acid Present? high_temp->lewis_acid No lower_temp Lower Reaction Temperature high_temp->lower_temp Yes milder_lewis_acid Use Milder Lewis Acid lewis_acid->milder_lewis_acid Yes orthogonal_strategy Consider Orthogonal Protecting Group Strategy lewis_acid->orthogonal_strategy No use_pure_reagents->end lower_temp->end milder_lewis_acid->end

Caption: Troubleshooting workflow for premature Boc deprotection.

Orthogonal Protecting Group Strategies: The Ultimate Solution

In complex multi-step syntheses, especially when dealing with sensitive functional groups, the most robust solution is to employ an orthogonal protecting group strategy.[18][19] This involves using protecting groups that can be removed under different, non-interfering conditions.[18]

Protecting Group Cleavage Condition Orthogonal To
Boc (tert-butyloxycarbonyl)Mild Acid (e.g., TFA)[4]Fmoc, Cbz, Alloc
Fmoc (9-fluorenylmethyloxycarbonyl)Base (e.g., Piperidine)[4]Boc, Cbz, Alloc
Cbz (Carboxybenzyl)Hydrogenolysis (H₂, Pd/C)[4]Boc, Fmoc, Alloc
Alloc (Allyloxycarbonyl)Pd(0) Catalysis[4]Boc, Fmoc, Cbz

By carefully selecting a combination of these protecting groups, you can selectively deprotect one functional group while leaving the others intact, thereby avoiding premature deprotection issues.[13] For instance, the Boc/Cbz pair is a classic example used in peptide synthesis.[7]

Conclusion

Preventing the premature removal of the Boc protecting group is a matter of understanding its lability and meticulously controlling the reaction environment. By being vigilant about potential sources of acid, considering the thermal stability of the Boc group, and employing orthogonal strategies when necessary, researchers can navigate the complexities of multi-step synthesis with greater success. This guide serves as a starting point for troubleshooting, but as always, careful experimental observation and a systematic approach are your best tools in the lab.

References

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Available from: [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Semantic Scholar. Reductive removal of the Boc protecting group via a DTBB-catalysed lithiation reaction. Available from: [Link]

  • Fiveable. (2025, August 15). Orthogonal Protection Definition. Available from: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]

  • PubMed. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Available from: [Link]

  • ACS Publications. (2009, April 13). Amino Acid-Protecting Groups. Chemical Reviews. Available from: [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • WordPress. BOC Deprotection. Available from: [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates. Available from: [Link]

  • Royal Society of Chemistry. (2013, July 17). Dual protection of amino functions involving Boc. Available from: [Link]

  • Royal Society of Chemistry. (2020, June 12). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available from: [Link]

  • ResearchGate. (2024, July 13). Is the protecting group boc of the amino group stable at 37°C?. Available from: [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]

  • Royal Society of Chemistry. Tunable acid-sensitive ester protecting groups in oligosaccharide synthesis. Chemical Communications. Available from: [Link]

  • Royal Society of Chemistry. (2023, September 25). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). Available from: [Link]

  • Fiveable. (2025, August 15). Acid-Labile Protecting Groups Definition. Available from: [Link]

  • Wikipedia. Protecting group. Available from: [Link]

  • ResearchGate. Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Available from: [Link]

  • PubMed. Acid-labile protecting groups for the synthesis of lipidated peptides. Available from: [Link]

  • Hebei Boze Chemical Co., Ltd. (2023, March 14). BOC Protection and Deprotection. Available from: [Link]

  • American Chemical Society. Remarkable rate enhancement of acidic Boc cleavage by HFIP: Applications to acid sensitive substrates, related acidic deprotections, and parallel medicinal chemistry. Available from: [Link]

  • Springer Nature. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Available from: [Link]

  • National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. PMC. Available from: [Link]

  • ACS GCI Pharmaceutical Roundtable Reagent Guides. Thermal Methods. WordPress. Available from: [Link]

Sources

Scavengers for TFA-mediated Boc deprotection side reactions

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Scavengers in TFA-Mediated Boc Deprotection

Introduction

Welcome to the Technical Support Center for TFA-Mediated Boc Deprotection. This guide is designed for researchers, chemists, and drug development professionals who utilize the tert-butyloxycarbonyl (Boc) protecting group and encounter challenges during its removal with trifluoroacetic acid (TFA). As Senior Application Scientists, we understand that while Boc deprotection is a cornerstone of peptide and organic synthesis, it is often plagued by side reactions stemming from the highly reactive tert-butyl cation generated in the process.

This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate these challenges. We will delve into the mechanisms of common side reactions and explain the rationale behind selecting and using specific scavengers to ensure the integrity of your final product.

Troubleshooting Guide & FAQs

Frequently Asked Questions
Q1: What is the primary role of a scavenger in Boc deprotection?

A: The primary role of a scavenger is to "trap" or quench the highly reactive tert-butyl cation that is liberated from the Boc group upon cleavage by trifluoroacetic acid (TFA). If left unchecked, this electrophilic carbocation can lead to a variety of unwanted side reactions, such as the alkylation of sensitive amino acid residues in peptides (e.g., Tryptophan, Methionine, Cysteine, Tyrosine) or other nucleophilic sites on your molecule.

Q2: I am observing a significant amount of a +56 Da adduct in my mass spectrometry results after deprotection. What is happening?

A: A +56 Da mass addition is a classic indicator of tert-butylation, where the tert-butyl cation has alkylated your product. This is particularly common with electron-rich functional groups. For instance, the indole ring of Tryptophan is highly susceptible to this modification. To resolve this, the addition of a suitable scavenger is strongly recommended.

Q3: Which scavenger should I choose for my specific peptide sequence?

A: The choice of scavenger depends on the amino acid composition of your peptide and the specific side reactions you are trying to prevent. Here is a summary of common scavengers and their primary targets:

ScavengerTypical Concentration (v/v)Primary Target(s)Notes
Triisopropylsilane (TIS)1-5%General purpose cation scavenger, particularly effective in reducing tryptophan alkylation and preventing disulfide bond reduction.TIS is a reducing agent and can also reduce sulfoxides back to thioethers. It is often used in combination with other scavengers.
Water2.5-5%Suppresses aspartimide formation by hydrolyzing the intermediate. Also helps to solvate the peptide.While beneficial, excess water can sometimes reduce the efficiency of the deprotection reaction by diluting the TFA.
1,2-Ethanedithiol (EDT)1-2.5%Protects against tryptophan alkylation and prevents re-attachment of other protecting groups like Trt, Mmt, and Pmc.EDT has a strong, unpleasant odor and should be handled in a well-ventilated fume hood. It is particularly useful when deprotecting peptides containing Cysteine or Methionine.
Thioanisole2-5%Scavenges species that can cause oxidation of Methionine and alkylation of Tryptophan. It is also effective in removing some protecting groups.Can be difficult to remove due to its high boiling point.
Dithiothreitol (DTT)1-2% (w/v)A reducing agent that helps to prevent the oxidation of Cysteine and Methionine.DTT is a solid and is typically added to the cleavage cocktail.
2-Mercaptoethanol (BME)1-2%Similar to DTT, it is a reducing agent that protects against oxidation.Has a strong odor.
Anisole2-5%Protects Tyrosine from alkylation.Less effective than other scavengers for protecting Tryptophan.
Q4: Can I use a cocktail of multiple scavengers?

A: Absolutely. In fact, using a scavenger "cocktail" is a very common and often recommended practice, especially for complex peptides with multiple sensitive residues. A popular general-purpose cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). For peptides containing a combination of Tryptophan, Methionine, and Cysteine, a cocktail of TFA, TIS, water, and EDT might be more appropriate.

Troubleshooting Specific Side Reactions
Issue 1: Alkylation of Tryptophan
  • Symptom: Appearance of a +56 Da peak (tert-butylation) and potentially +112 Da, +168 Da, etc., in the mass spectrum.

  • Mechanism: The electrophilic tert-butyl cation attacks the electron-rich indole ring of Tryptophan.

  • Solution: Use scavengers that are excellent cation traps. Triisopropylsilane (TIS) is highly effective as it acts as a hydride donor to reduce the tert-butyl cation to isobutane. 1,2-Ethanedithiol (EDT) is also a good choice.

Aspartimide_Formation_and_Suppression cluster_main Deprotection Pathway cluster_scavenger Scavenger Intervention Start Asp-Peptide Aspartimide Aspartimide Intermediate (-18 Da) Start->Aspartimide TFA Product Desired Asp-Peptide Aspartimide->Product Hydrolysis (desired) Side_Product Isomerized/Racemized Peptide Aspartimide->Side_Product Rearrangement Water Water (Scavenger) Water->Aspartimide Promotes Hydrolysis

Caption: Aspartimide formation pathway and its suppression by water.

Experimental Protocols

Protocol 1: Standard Boc Deprotection with a Scavenger Cocktail

This protocol provides a general procedure for the cleavage of a peptide from a solid support and simultaneous Boc deprotection using a standard scavenger cocktail.

Materials:

  • Peptide-resin (dried)

  • Trifluoroacetic acid (TFA), reagent grade

  • Triisopropylsilane (TIS)

  • Deionized water

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge tubes (conical, 15 mL or 50 mL)

  • Shaker or rocker

  • Nitrogen or argon stream for drying

Procedure:

  • Resin Preparation: Place the dried peptide-resin (e.g., 25-100 mg) into a suitable reaction vessel, such as a fritted syringe or a round-bottom flask.

  • Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a general-purpose "Reagent B" type cocktail, mix:

    • Trifluoroacetic acid (TFA): 95% (e.g., 9.5 mL)

    • Water: 2.5% (e.g., 0.25 mL)

    • Triisopropylsilane (TIS): 2.5% (e.g., 0.25 mL)

    • Note: Always add acid to other reagents slowly.

  • Cleavage Reaction: Add the cleavage cocktail to the peptide-resin (a common ratio is 10 mL of cocktail per gram of resin). Ensure the resin is fully wetted.

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours. The reaction time may need to be optimized depending on the peptide sequence and other protecting groups present.

  • Peptide Precipitation:

    • Filter the reaction mixture to remove the resin beads.

    • Collect the filtrate, which contains the deprotected peptide.

    • In a separate centrifuge tube, add approximately 10 times the volume of cold diethyl ether.

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. The peptide should precipitate as a white solid.

  • Isolation and Washing:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Wash the peptide pellet with another portion of cold ether to remove residual scavengers and organic byproducts. Repeat this wash step 2-3 times.

  • Drying: After the final wash and decantation, gently dry the peptide pellet under a stream of nitrogen or argon, or in a vacuum desiccator.

  • Analysis: Dissolve the dried peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) for analysis by LC-MS to confirm the identity and purity of the product.

Protocol 2: Quality Control by LC-MS

Purpose: To verify the successful deprotection and assess the purity of the crude peptide.

Procedure:

  • Sample Preparation: Prepare a stock solution of the crude peptide at approximately 1 mg/mL in a suitable solvent.

  • LC-MS Method:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would be 5-95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 1-5 µL.

    • MS Detection: ESI positive ion mode. Scan a relevant mass range (e.g., m/z 400-2000).

  • Data Analysis:

    • Integrate the main peak in the chromatogram to determine the purity.

    • Examine the mass spectrum of the main peak to confirm the molecular weight of the desired peptide.

    • Search for expected side products, such as +16 Da (oxidation) or +56 Da (tert-butylation) adducts. The absence or low abundance of these signals indicates a successful scavenging strategy.

References

  • Title: Protecting Groups in Organic Synthesis Source: Wiley URL: [Link]

  • Title: Side-Reactions in Peptide Synthesis Source: International Journal of Peptide and Protein Research URL: [Link]

  • Title: A simple and effective scavenger for the trifluoroacetic acid cleavage of N-Boc-protected peptides Source: Tetrahedron Letters URL: [Link]

  • Title: Trialkylsilanes as scavengers for the trifluoroacetic acid deprotection of protected peptides Source: Journal of the Chemical Society, Chemical Communications URL: [Link]

  • Title: Use of 1,2-ethanedithiol as a scavenger in the final deprotection of peptides synthesized by the Boc/Bzl strategy Source: Journal of Peptide Science URL: [Link]

Stability issues of the aldehyde functional group during conjugation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Aldehyde Bioconjugation Hub , a dedicated technical support center for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter challenges regarding the stability, reactivity, and conjugation efficiency of aldehyde functional groups in proteins. While aldehydes (such as those generated via the formylglycine-generating enzyme, FGE) provide an excellent bioorthogonal handle for site-specific bioconjugation, their dynamic covalent nature makes them susceptible to oxidation, hydration, and hydrolytic instability[1][2].

This guide is structured to bypass generic advice. Instead, we will diagnose your issues through the lens of fundamental chemical mechanisms, providing field-proven workflows to stabilize your conjugates and optimize your yields.

Diagnostic Matrix: Aldehyde Conjugation Efficiency & Stability

Before diving into specific troubleshooting guides, consult the table below to benchmark your current bioconjugation strategy. If your reaction is slow or your conjugate is unstable, you may be using an outdated chemical methodology.

Ligation StrategyReagents / NucleophileCatalystOptimal pHReaction TimeHydrolytic Stability in Plasma
Traditional Oxime Aminooxy probeNone4.5 – 5.0>24 hoursModerate (~1 day half-life)
1st Gen Catalyzed Oxime Aminooxy probeAniline (100 mM)4.5 – 7.02 – 4 hoursModerate (~1 day half-life)
Next-Gen Catalyzed Oxime Aminooxy probemPDA / pPDA (10-50 mM)7.3 – 7.4< 1 hourModerate (~1 day half-life)
HIPS Ligation Indole-hydrazineNone7.41 – 2 hoursVery High (> 5 days)
SCALP (Aldol) Enolisable aldehydeNone7.42 – 4 hoursPermanent (C–C bond)

In-Depth FAQs & Troubleshooting Workflows

Q1: "My downstream oxime ligation is failing completely. Mass spectrometry indicates that the formylglycine (fGly) aldehyde handle is barely present on my expressed protein. What went wrong?"

The Mechanistic Cause: If you are using the "aldehyde tag" technology (a consensus CXPXR sequence), the conversion of the cysteine (Cys) thiol to the formylglycine (fGly) aldehyde is catalyzed by the Formylglycine-Generating Enzyme (FGE) during protein expression[3]. FGE is a unique oxidase that requires Copper(II) as a cofactor to activate molecular oxygen and perform the conversion. If your mammalian cell culture (e.g., CHO cells) is copper-depleted, FGE will remain catalytically inactive, leaving unconverted cysteine residues instead of reactive aldehydes.

The Solution: You must actively supplement your expression media with exogenous Copper(II).

Self-Validating Experimental Protocol: Maximizing fGly Conversion

  • Transfection: Transfect CHO-S cells with the plasmid encoding both your target CXPXR-tagged protein and FGE.

  • Supplementation: On Day 0, supplement the CD FortiCHO™ culture media with

    
     Copper(II) sulfate (
    
    
    
    ).
  • Validation: Harvest the media on Day 10. Purify the protein and analyze via LC-MS.

  • Expected Outcome: Supplementation directly shifts the equilibrium of the FGE active site, yielding

    
     Cys-to-fGly conversion, compared to 
    
    
    
    in unsupplemented media.
Q2: "My bioconjugation using aminooxy-fluorophores takes over 24 hours at pH 7.4, leading to protein aggregation. How can I accelerate this without dropping the pH to 4.5?"

The Mechanistic Cause: The formation of an oxime bond between an aldehyde and an aminooxy group relies on the nucleophilic attack of the amine on the carbonyl carbon[1]. At physiological pH (7.4), the carbonyl is poorly activated (lack of protonation), making the reaction sluggish.

The Solution: Employ a nucleophilic catalyst. While Aniline was the first-generation standard[4][5], it is highly inefficient at neutral pH. Instead, transitioning to m-phenylenediamine (mPDA) or p-phenylenediamine (pPDA) provides a vastly superior kinetic profile[6][7]. These aromatic amines rapidly condense with the sluggish aldehyde to form a highly reactive Schiff base intermediate, which is then swiftly attacked by the alpha-effect aminooxy probe to yield the final oxime.

Self-Validating Experimental Protocol: Rapid Neutral pH Oxime Ligation

  • Preparation: Buffer-exchange your fGly-bearing protein into 100 mM Phosphate Buffer, pH 7.3[6]. Protein concentration should be ~30 µM.

  • Catalyst Addition: Add mPDA from a freshly prepared stock to a final concentration of 10–50 mM[6].

  • Conjugation: Add the aminooxy-probe (e.g., aminooxy-PEG or fluorophore) at 3 to 5 molar equivalents.

  • Reaction: Incubate at Room Temperature for 30–60 minutes.

  • Expected Outcome: The mPDA catalyst will accelerate the reaction up to 15 times faster than aniline[6], achieving

    
     conversion in under an hour without degrading the target protein. Remove excess catalyst and probe via Size Exclusion Chromatography (SEC).
    
Q3: "In vitro, my oxime-linked Antibody-Drug Conjugate (ADC) looks structurally sound, but during human plasma stability assays, I lose the payload within 24 hours. Why is the bond cleaving?"

The Mechanistic Cause: Oxime and hydrazone bonds are dynamic covalent linkages. While stable in pure buffer, they are fundamentally governed by an equilibrium (


). In complex biological media like human plasma (pH 7.4, 37°C), the presence of endogenous carbonyl scavengers and water slowly drives hydrolysis, leading to the premature release of your payload (often within ~1 day)[2][8].

The Solution: To prevent hydrolysis, the bioconjugation must trap the intermediate in an irreversible state. You must transition from standard oxime ligation to Hydrazino-Pictet-Spengler (HIPS) ligation [2] or Spontaneous Coupling via Aldol Ligation of Proteins (SCALP) [9]. HIPS utilizes a functionalized indole-hydrazine that reacts with the aldehyde and undergoes an immediate intramolecular cyclization, forming an irreversible, hydrolytically stable C–C bond (an azacarboline)[2].

G cluster_oxime Traditional Oxime Ligation cluster_hips HIPS Ligation Aldehyde Protein Aldehyde (e.g., fGly) Oxime Oxime Conjugate (Dynamic Equilibrium) Aldehyde->Oxime pH 4.5 or pPDA Catalyst Azacarboline Azacarboline Conjugate (C-C Bond Formation) Aldehyde->Azacarboline pH 7.4 Aminooxy Aminooxy Probe Aminooxy->Oxime Degradation Payload Cleavage in Plasma Oxime->Degradation H2O, pH 7.4 Hydrazine HIPS Probe (Indole derivative) Hydrazine->Azacarboline Stable Long-term Stability in Plasma (>5 days) Azacarboline->Stable Resistant to Hydrolysis

Figure 1: Mechanistic comparison showing hydrolytic degradation of Oxime vs. stability of HIPS ligation.

Troubleshooting Decision Tree

Use the following flowchart to dictate your process optimization if you observe low yields or degrading conjugates.

Troubleshooting Start Issue Detected: Low Conjugation Yield or Stability Q1 Is the Aldehyde properly formed prior to conjugation? Start->Q1 Q2 Are the Ligation Kinetics too slow (>12h)? Q1->Q2 Yes A1 Action: Check FGE Conversion. Supplement CHO with 50 µM Cu(II) Q1->A1 No (Low fGly) Q3 Is the Conjugate dissociating post-reaction in plasma? Q2->Q3 No (Rapid Rxn) A2 Action: Add 10-50 mM mPDA or pPDA Catalyst at pH 7.4 Q2->A2 Yes (Takes >12h) A3 Action: Switch to HIPS Ligation for irreversible C-C bonds Q3->A3 Yes (Plasma Instability)

Figure 2: Step-by-step diagnostic workflow for aldehyde bioconjugation failures.

References

  • Rashidian, M., Mahmoodi, M. M., Shah, R., Dozier, J. K., Wagner, C. R., & Distefano, M. D. (2013). A Highly Efficient Catalyst for Oxime Ligation and Hydrazone-Oxime Exchange Suitable for Bioconjugation. Bioconjugate Chemistry, 24(3), 333–342.

  • Silva, J., Spiess, R., Marchesi, A., Flitsch, S. L., Gough, J. E., & Webb, S. J. (2022). Expanding the versatility and scope of the oxime ligation: rapid bioconjugation to disulfide-rich peptides. Chemical Communications.

  • Zeng, Y., Ramya, T. N. C., Dirksen, A., Dawson, P. E., & Paulson, J. C. (2009). High-efficiency labeling of sialylated glycoproteins on living cells. Nature Methods, 6(3), 207-209.

  • Dirksen, A., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of oxime ligation. Angewandte Chemie International Edition.

  • Wendeler, M., Grinberg, L., Wang, X., Dawson, P. E., & Baca, M. (2013). Enhanced Catalysis of Oxime-Based Bioconjugations by Substituted Anilines. Bioconjugate Chemistry.

  • Spears, R. J., & Fascione, M. A. (2016). Site-selective incorporation and ligation of protein aldehydes. Organic & Biomolecular Chemistry.

  • York, J. E., et al. (2016). Generating aldehyde-tagged antibodies with high titers and high formylglycine yields by supplementing culture media with copper(II). BMC Biotechnology, 16(23).

  • Agarwal, P., van der Weijden, J., Sletten, E. M., Rabuka, D., & Bertozzi, C. R. (2013). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates. Bioconjugate Chemistry.

  • Reeks, A., et al. (2022). Catalyst-free site-selective cross-aldol bioconjugations. RSC Chemical Biology.

Sources

Work-up procedures for reactions involving tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling tert-Butyl 8-oxooctylcarbamate (also known as 8-(Boc-amino)octanal)[1]. As a Senior Application Scientist, I have designed this guide to bridge the gap between theoretical reaction mechanisms and the physical reality of benchwork.

Boc-protected amino aldehydes are notoriously sensitive intermediates. While the 8-carbon linear chain of tert-Butyl 8-oxooctylcarbamate removes the risk of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-stereocenter epimerization (a common nightmare with chiral 

-amino aldehydes like Garner's aldehyde), the dual presence of a highly reactive terminal aldehyde and an acid-sensitive carbamate requires strict orthogonal control during isolation.

Below, you will find a diagnostic matrix, mechanistic FAQs, and field-validated protocols to ensure high-fidelity recovery of your product.

Part 1: Diagnostic Work-Up FAQs

Q: Why did I lose my Boc group and end up with a polymeric mess after extracting my reductive amination reaction? A: This is a classic case of an overly aggressive acidic wash. The Boc (tert-butoxycarbonyl) group is highly sensitive to strong acids (e.g., 1M HCl or TFA)[2]. If your work-up drops the aqueous phase pH below 3, the carbamate carbonyl is protonated, leading to the elimination of a tert-butyl cation and


.
The Causality: Once the Boc group is cleaved, you generate a free primary amine. In the presence of the unreacted terminal aldehyde (or other aldehydes in the mixture), this free amine immediately undergoes inter- and intramolecular nucleophilic attack, forming Schiff bases (imines) that rapidly polymerize into intractable tars[3].

Q: After a DIBAL-H reduction of my ester to form tert-Butyl 8-oxooctylcarbamate, my extraction resulted in a severe, unbreakable emulsion. How do I fix this? A: Emulsions in hydride reductions are caused by the precipitation of insoluble aluminum salts (


) when quenched with water or mild base. While acidic quenches dissolve these salts, they will destroy your Boc group (see above).
The Solution: Use a modified Rochelle's salt (Potassium sodium tartrate) work-up[4]. The bidentate tartrate ligands strongly chelate the aluminum ions, forming a highly water-soluble complex that breaks the emulsion and maintains a slightly alkaline, Boc-safe pH.

Q: My isolated aldehyde degraded into a complex mixture during silica gel chromatography. What went wrong? A: Aldehydes are prone to oxidation to the corresponding carboxylic acid upon extended exposure to air, and they can undergo undesired aldol condensations on highly active, un-buffered silica. Ensure you are neutralizing your silica with 1%


 if necessary, and avoid leaving the purified aldehyde neat at room temperature for extended periods[5].

Part 2: Work-Up Reagent Compatibility Matrix

To prevent functional group degradation, adhere to the following aqueous wash guidelines when partitioning tert-Butyl 8-oxooctylcarbamate.

Aqueous Wash SolutionPrimary PurposeCompatibilityMechanistic Risk Profile
Saturated ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Neutralizing mild acidsOptimal Highly safe. pH ~8 prevents Boc cleavage and is not basic enough to trigger rapid aldol condensation.
Saturated

Neutralizing mild basesOptimal Safe. Mildly acidic (pH ~5-6); neutralizes amines without providing enough

to protonate the Boc group.
10% Citric Acid Removing strong basic aminesModerate Use with caution. Must be done rapidly at 0°C to minimize potential Boc degradation.
1M

or

Aggressive base removalFatal Cleaves Boc group

frees primary amine

spontaneous polymerization with aldehyde[3].
1M

Aggressive acid removalFatal Triggers aldol condensation of the terminal aldehyde.
Brine (

)
Breaking emulsions, dryingOptimal completely inert. Decreases aqueous solubility of the target compound.

Part 3: Field-Proven Experimental Protocols

Protocol A: Hydride Reduction Quench (Rochelle's Salt Method)

Use this protocol when generating the compound via DIBAL-H or Weinreb amide reduction to prevent aluminum-induced emulsions without using acid[4][6].

  • Quench: Cool the reaction mixture to -78 °C. Slowly add a small volume of Methanol (e.g., 1 mL per mmol of substrate) to safely quench unreacted hydride.

  • Chelation: Pour the cold reaction mixture directly into an Erlenmeyer flask containing an equal volume of saturated aqueous Rochelle's salt (Potassium sodium tartrate) and an equal volume of Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Vigorous Stirring: Stir the biphasic mixture vigorously at room temperature for 1 to 2 hours.

    • Validation Check: The opaque, gel-like emulsion will gradually transition into two distinct, crystal-clear layers as the aluminum tartrate complex dissolves into the aqueous phase.

  • Separation: Transfer to a separatory funnel. Isolate the organic layer.

  • Wash & Dry: Wash the organic layer once with brine to remove residual water. Dry over anhydrous

    
     (avoid 
    
    
    
    as it can be slightly acidic).
  • Concentration: Evaporate the solvent under reduced pressure at a water-bath temperature not exceeding 30 °C to prevent thermal degradation of the aldehyde.

Protocol B: Mild Liquid-Liquid Extraction for Amine Coupling

Use this protocol when isolating the compound after a reductive amination or Wittig reaction where organic bases (e.g.,


, DIPEA) must be removed.
  • Dilution: Dilute the crude reaction mixture with a low-polarity extraction solvent (e.g., Diethyl Ether or EtOAc) to lower the dielectric constant.

  • Mild Acid Wash: Wash the organic layer with 2 volumes of ice-cold Saturated Aqueous

    
    .
    
    • Expert Insight: The

      
       ion (
      
      
      
      ~9.2) is acidic enough to protonate aliphatic amines (making them water-soluble) but entirely incapable of cleaving the Boc group.
  • Buffer Wash: Wash with 1 volume of Saturated

    
     to ensure absolute neutralization of any trace acids.
    
  • Brine Wash & Drying: Wash with brine, separate, and dry over

    
    .
    
  • Storage: If not proceeding to the next synthetic step immediately, flush the concentrated residue with Argon and store at -20 °C.

Part 4: Mechanistic Visualization

The following diagram maps the structural fate of tert-Butyl 8-oxooctylcarbamate under varying aqueous work-up conditions.

G Start tert-Butyl 8-oxooctylcarbamate Cond1 Acidic Work-up (pH < 3) Start->Cond1 Cond2 Basic Work-up (pH > 9) Start->Cond2 Cond3 Mild / Buffered (pH 6-8) Start->Cond3 Result1 Boc Cleavage & Polymerization Cond1->Result1 -tBu, -CO2 Result2 Aldol Condensation Degradation Cond2->Result2 Enolate formation Result3 Intact Product Isolated Cond3->Result3 Preferred

Work-up conditions and structural outcomes for tert-Butyl 8-oxooctylcarbamate.

References

  • PubChem. "tert-butyl N-(8-oxooctyl)carbamate | CID 20081462". National Institutes of Health.[Link]

  • Hili, R. "Unprotected Amino Aldehydes in Organic Synthesis". Scholaris / University of Toronto. [Link]

  • Organic Syntheses. "General Procedure for DIBAL-H Reduction to Aldehydes and Rochelle's Salt Workup". Org. Synth.[Link]

  • Radboud University Repository. "Organocatalysed Asymmetric Mannich Reactions (Stability of Aldehydes)". Radboud University.[Link]

Sources

Validation & Comparative

In-Depth LC-MS Comparison Guide: Profiling tert-Butyl 8-Oxooctylcarbamate and its Reaction Products

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalysis, I frequently encounter the analytical hurdles associated with bifunctional aliphatic linkers. tert-Butyl 8-oxooctylcarbamate—a highly versatile Boc-protected amino aldehyde—is routinely utilized in the development of proteolysis-targeting chimeras (PROTACs), antibody-drug conjugates (ADCs), and lipid nanoparticles (LNPs).

Monitoring its downstream reaction products (e.g., secondary amines generated via reductive amination) requires meticulous LC-MS method design. To support your method development, this guide objectively compares direct Reversed-Phase LC-MS (RP-LC-MS) against Chemical Derivatization LC-MS, highlighting the causality behind instrumental parameters and providing self-validating protocols.

The Core Analytical Challenges

When analyzing the reaction mixtures of tert-butyl 8-oxooctylcarbamate, you must overcome two primary physics and chemistry barriers:

  • Ionization Response Mismatch: Aliphatic aldehydes lack strongly basic sites, resulting in notoriously poor ionization efficiency under standard Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) conditions[1]. In contrast, the basic amine products of a reductive amination ionize efficiently. This creates a massive response factor discrepancy, leading to severe underestimations of unreacted starting material and inaccurate reaction yield calculations.

  • Linker Fragility & In-Source Fragmentation: PROTAC and ADC linkers are inherently fragile[2]. The tert-butyloxycarbonyl (Boc) protecting group is particularly prone to thermal and collisional degradation during mass spectrometry. Excessive ionization energy commonly triggers in-source fragmentation, causing the characteristic neutral loss of 100 Da (isobutylene + CO₂) and yielding false representations of deprotected degradants[2].

Pathway Aldehyde tert-Butyl 8-oxooctylcarbamate (Poor ESI+ Ionization) Amination Reductive Amination Product (High ESI+ Response) Aldehyde->Amination Amine + Reductant Artifact In-Source Fragmentation (False Degradant) Aldehyde->Artifact High ESI Energy GirT GirT Hydrazone Derivative (Permanent ESI+ Charge) Aldehyde->GirT Girard's Reagent T Loss Boc Loss Product [M+H - 100 Da]+ Artifact->Loss -Isobutylene, -CO2

Reaction pathways and ionization artifacts of tert-butyl 8-oxooctylcarbamate during LC-MS analysis.

Objective Comparison of Analytical Strategies

To resolve the ionization discrepancy, we compare Direct RP-LC-MS against Chemical Derivatization LC-MS utilizing Girard's Reagent T (GirT).

GirT is specifically designed to target the carbonyl group of aldehydes. The reaction forms a hydrazone conjugate containing a quaternary ammonium group, which imparts a permanent positive charge to the molecule[1]. This strategic chemical alteration completely bypasses the reliance on protonation efficiency in the ESI source, bridging the sensitivity gap between the unreacted aldehyde and the aminated products.

Comparative Performance Matrix
Analytical MetricDirect RP-LC-MS (ESI+)GirT Derivatization LC-MS (ESI+)Causality & Mechanism
Aldehyde Sensitivity Low (µM LOD)Ultra-High (nM LOD)GirT provides a permanent quaternary ammonium charge, ensuring 100% ionization regardless of droplet pH[1].
Product Sensitivity HighHighAminated products natively possess basic nitrogen centers easily protonated in 0.1% Formic Acid.
Diagnostic MS/MS Non-specificHighly SpecificGirT derivatives reliably cleave at the weak C-N bond, exhibiting a diagnostic neutral loss of 59 Da (trimethylamine)[3].
Boc Stability PoorModerate to GoodMulti-charged species and high-mass linkers require careful MS source tuning to prevent in-source Boc loss (-100 Da)[2].
Throughput High (Direct injection)ModerateDerivatization requires a 30–60 minute pre-analysis incubation.

Self-Validating Experimental Workflows

Workflow Mix Reaction Mixture (Aldehyde + Products) Direct Direct RP-LC-MS (0.1% FA / ACN) Mix->Direct Deriv GirT Derivatization (ACN, mild H+, 1h) Mix->Deriv QuantA Product Quantified; Aldehyde Underestimated Direct->QuantA QuantB Accurate Mass Balance MRM: Neutral Loss 59 Da Deriv->QuantB

Comparative LC-MS workflow highlighting the diagnostic advantage of GirT derivatization.

Protocol A: Optimized Direct RP-LC-MS (For Amination Products)

Use this protocol if your primary goal is quantifying the basic reaction product while merely screening for residual starting material.

  • Sample Preparation: Quench the reductive amination reaction and dilute 1:100 in Acetonitrile/Water (50:50, v/v).

  • Chromatographic Separation:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size[4].

    • Mobile Phase A: 0.1% Formic Acid in Distilled Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[4].

    • Gradient: 5% B to 95% B over 4.5 minutes. The acidic modifier ensures protonation of the basic amine product.

  • Mass Spectrometry Tuning (Self-Validating Step):

    • Inject a pure standard of tert-butyl 8-oxooctylcarbamate.

    • Monitor the parent ion [M+H]⁺ and the fragment[M+H - 100]⁺.

    • Causality: The linker is fragile[2]. If the 100 Da neutral loss peak exceeds 10% relative abundance in the MS1 spectrum, your ionization energy is too high. Decrease the capillary temperature and declustering potential/cone voltage until the intact parent ion dominates.

Protocol B: Girard's Reagent T Derivatization LC-MS (For Strict Mass Balance)

Use this protocol to achieve parity in sensitivity between the unreacted aliphatic aldehyde and the aminated products.

  • Reagent Preparation: Prepare a 12 mM solution of Girard's Reagent T in Acetonitrile.

  • Derivatization Reaction:

    • Mix 50 µL of the reaction sample with 50 µL of the GirT reagent.

    • Add 5 µL of Formic Acid.

    • Causality: Formic acid is selected because it effectively catalyzes hydrazone formation while remaining completely compatible with downstream mass spectrometry[3].

    • Incubate at room temperature for 60 minutes[3].

  • Chromatographic Separation: Utilize the same gradient conditions as Protocol A. The addition of the permanent charge will slightly decrease the retention time of the starting material.

  • Diagnostic MRM Acquisition (Self-Validating Step):

    • Set up a Multiple Reaction Monitoring (MRM) method utilizing Collision-Induced Dissociation (CID).

    • Causality: The hydrazone conjugate contains an extremely weak carbon-nitrogen bond. Under CID, molecules that successfully reacted with GirT will predictably fragment, losing the trimethylamine moiety[3].

    • Validate derivatization success by confirming the presence of the diagnostic neutral loss of 59 Da for the targeted aldehyde derivative.

References

1.[PROTAC Bioanalysis: Challenges and Strategies - WuXi AppTec DMPK] - [wuxiapptec.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-wZr64Lqg03n4crgFwcDMrQLchlO053Vmr43BEX9sWZl6a5UQnivda4dYVCPUT75uvx7zT-wRqVB2ELcttsgQGmjtX6zrLT-fF7JqQ65TIQ_Jr_s6Pki1Dg3KZfzD3TZ92RnHOtRwd1F__hMkNHdvkxn5uMgCzM-B-hQr4QR4cAOW6xdIS2dl0kGlk21ZUDrcqgxvfEc=] 2.[Development of a Selective ESI-MS Derivatization Reagent: Synthesis and Optimization for the Analysis of Aldehydes in Biological Mixtures] - [acs.org] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFzs3kUtl4lwgHSvhO_pP1TuLkmOvR6T6NXOcxzprNjQwd_QV1lpKt7RIs25kwa-NRhR6Hd7qvSx7My9LN-3V106QFBGoBUG6i5HIwJC9RMi_MM0teXAfLmdlMYVH8ihcskZ4ZMQ==] 3.[Development and Qualification of a Novel Method for Quantitative Analysis of Lipid Aldehydes in Tissue] - [fortunejournals.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwRJAzupYm5jbbH16IMWlbGeqqa3b4_XlhAIQjITc9VSfSI7ezqdK5zL-QRrVSZMDnTHt1_8g128sMPc7l33jMybDLeWTj46qHcZq3xyBQYV2uViBDDzAey7vDqMf9u2nFmAUcqE8RfGgts2VZG1gUSe-REpR1x9P3mzaTvnDqE3ADabeSW7mmO8xqy6hWI1cJeWg-86ZIB-PrCxmSaAdA9FEpiHex5063wxdiTJj3P9v1VaNwoY2DQlZEWKpYJPyG37-UhbJ-t78RRhfcRMds] 4.[Development of an LC-MS/MS Method for ARV-110, a PROTAC Molecule, and Applications to Pharmacokinetic Studies] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEo24AbBBrREnkLb_UMApWpoBDA597Hw6NYhbqqo0nCRBeK4x96JyCQJm2zleVav5_x7lAw5UteQ4QchvkMk4lA6XjTsMcXT2Nt_III5edroAqC3CT9f1-r9ifv_uY5qVoJNMaBERiuoH1UXF4=]

Sources

A Researcher's Guide to NMR Analysis for Confirmation of Boc Deprotection in Alkyl Carbamates

Author: BenchChem Technical Support Team. Date: March 2026

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, prized for its ability to protect amine functionalities. Its widespread use stems from its stability across a range of reaction conditions and its facile removal under acidic conditions.[1][2] However, successful synthesis hinges on the reliable confirmation of its removal. This guide provides an in-depth comparison of common Boc deprotection methods for alkyl carbamates, with a focus on utilizing ¹H NMR spectroscopy as a definitive analytical tool to verify the transformation.

The Decisive Role of ¹H NMR in Monitoring Boc Deprotection

While techniques like Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for monitoring reaction progress, ¹H NMR spectroscopy offers unparalleled structural insight into the success of a Boc deprotection.[3][4] It provides a clear and unambiguous confirmation by observing the disappearance of characteristic signals of the starting material and the appearance of new signals corresponding to the deprotected amine.

The most telling indicator of a successful Boc deprotection is the disappearance of the sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, which typically resonates around 1.4 ppm.[3] Concurrently, changes in the chemical shifts of the alkyl protons adjacent to the nitrogen atom provide further confirmation.

Proton Environment Typical ¹H NMR Chemical Shift (δ, ppm) of Boc-Protected Alkyl Carbamate Typical ¹H NMR Chemical Shift (δ, ppm) of Primary Alkyl Amine Key Observation for Deprotection
tert-Butyl Protons (C(CH₃)₃) ~1.4 (singlet, 9H)N/AComplete disappearance of this signal.
α-Protons (-CH₂-NHBoc) ~3.0 - 3.5~2.5 - 3.0Upfield shift of the α-proton signal.
Amine Proton (-NH₂) N/ABroad, variable signal (~0.5 - 5.0)Appearance of a new, often broad, signal. Note: This signal can exchange with D₂O.[5][6]

Comparative Analysis of Boc Deprotection Methodologies

The choice of deprotection reagent is critical and depends on the substrate's sensitivity to acidic conditions and the presence of other protecting groups. Here, we compare the most common acidic deprotection methods and a milder alternative, supported by experimental protocols and NMR analysis considerations.

Trifluoroacetic Acid (TFA): The Robust Standard

Trifluoroacetic acid is a powerful reagent for Boc deprotection, often used in dichloromethane (DCM) as a solvent.[4][7] The reaction is typically rapid and efficient.

Mechanism of Acidic Boc Deprotection

The deprotection proceeds via an acid-catalyzed elimination mechanism. The carbonyl oxygen of the Boc group is first protonated by the acid, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate is unstable and readily decarboxylates to yield the free amine, which is then protonated by the excess acid to form the corresponding salt.[1][8]

Acidic Boc Deprotection Mechanism cluster_0 Protonation cluster_1 Fragmentation cluster_2 Decarboxylation & Protonation Boc-Protected Amine R-NH-Boc H_plus H⁺ Boc-Protected Amine->H_plus Protonated Boc R-NH-Boc(H⁺) Carbamic Acid R-NH-COOH Protonated Boc->Carbamic Acid Loss of (CH₃)₃C⁺ H_plus->Protonated Boc Free Amine R-NH₂ Carbamic Acid->Free Amine Loss of CO₂ tert-Butyl Cation (CH₃)₃C⁺ Amine Salt R-NH₃⁺ X⁻ Free Amine->Amine Salt + H⁺X⁻ CO2 CO₂

Caption: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: TFA Deprotection

  • Dissolve the Boc-protected alkyl carbamate in anhydrous dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • The resulting residue, the amine TFA salt, can be used directly or neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent.

NMR Analysis Considerations:

  • Complete disappearance of the Boc singlet at ~1.4 ppm.

  • The resulting amine is a TFA salt, which can lead to broadening of adjacent proton signals in the ¹H NMR spectrum.[9]

  • The NH₃⁺ protons of the salt are often difficult to observe and may appear as a very broad signal.

  • Side reactions, such as alkylation of sensitive residues by the tert-butyl cation, can occur. The presence of scavengers like triethylsilane or thioanisole can mitigate this.[3]

Hydrochloric Acid (HCl): A Cost-Effective Alternative

Hydrochloric acid, typically as a solution in 1,4-dioxane or ethyl acetate, is another widely used reagent for Boc deprotection.[1][4] It is a more economical choice compared to TFA.

Experimental Protocol: HCl Deprotection

  • Dissolve the Boc-protected alkyl carbamate in 1,4-dioxane or ethyl acetate.

  • Add a solution of 4M HCl in 1,4-dioxane or ethyl acetate.

  • Stir the reaction at room temperature, monitoring by TLC.

  • Upon completion, the product often precipitates as the hydrochloride salt and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

NMR Analysis Considerations:

  • Similar to TFA deprotection, the key indicator is the disappearance of the tert-butyl signal.

  • The product is the hydrochloride salt, which can also cause signal broadening in the ¹H NMR spectrum.

  • The potential for chlorinated byproducts should be considered, although this is less common with alkyl carbamates.[1]

Oxalyl Chloride in Methanol: A Mild Approach

For substrates sensitive to strong acids, a milder deprotection method using oxalyl chloride in methanol has been reported.[10] This method proceeds under neutral conditions and offers good yields for a variety of substrates.

Experimental Protocol: Oxalyl Chloride Deprotection

  • Dissolve the Boc-protected alkyl carbamate in methanol at room temperature.

  • Add oxalyl chloride (typically 3 equivalents) to the solution.

  • Stir the reaction mixture for 1-4 hours, monitoring by TLC.

  • After completion, add deionized water and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

NMR Analysis Considerations:

  • The disappearance of the Boc signal remains the primary confirmation.

  • This method avoids the formation of amine salts, potentially leading to sharper NMR signals for the deprotected amine.

  • The mechanism is proposed to involve the electrophilic character of oxalyl chloride.[10]

Comparative Summary of Deprotection Methods

Method Reagents Conditions Advantages Disadvantages ¹H NMR Hallmark
Trifluoroacetic Acid TFA in DCMRoom Temp, 1-4 hRobust, reliable, fast reaction times.[4]Harshly acidic, can cause side reactions with sensitive functional groups, formation of TFA salt can complicate NMR.[3][9]Disappearance of ~1.4 ppm singlet.
Hydrochloric Acid 4M HCl in Dioxane/EtOAcRoom Temp, 1-12 hCost-effective, readily available.[1]Can be less selective, potential for chlorinated byproducts, formation of HCl salt.[1]Disappearance of ~1.4 ppm singlet.
Oxalyl Chloride Oxalyl Chloride in MethanolRoom Temp, 1-4 hMild conditions, avoids strong acids, good for sensitive substrates.[10]Requires stoichiometric amounts of reagent, potential for side products like carbon monoxide.[10]Disappearance of ~1.4 ppm singlet, potentially sharper amine signals.

Workflow for NMR Confirmation of Boc Deprotection

NMR Confirmation Workflow Start Boc-Protected Alkyl Carbamate Deprotection Perform Boc Deprotection (e.g., TFA, HCl, or Oxalyl Chloride) Start->Deprotection Workup Reaction Workup (Quenching, Extraction, Purification) Deprotection->Workup Sample_Prep Prepare NMR Sample (Dissolve in deuterated solvent, e.g., CDCl₃, DMSO-d₆) Workup->Sample_Prep Acquire_NMR Acquire ¹H NMR Spectrum Sample_Prep->Acquire_NMR Analyze_NMR Analyze Spectrum: - Check for disappearance of Boc signal (~1.4 ppm) - Observe shift of α-protons - Identify new amine proton signal Acquire_NMR->Analyze_NMR Conclusion Confirm Successful Deprotection Analyze_NMR->Conclusion Expected changes observed Incomplete Incomplete Reaction/ Side Products Analyze_NMR->Incomplete Boc signal present or unexpected signals

Caption: Workflow for NMR Confirmation of Boc Deprotection.

Conclusion

Confirming the complete removal of the Boc protecting group is a critical step in multi-step organic synthesis. ¹H NMR spectroscopy stands out as the most definitive method for this purpose. By carefully analyzing the disappearance of the characteristic tert-butyl singlet and the shifts in the adjacent alkyl proton signals, researchers can confidently verify the success of the deprotection reaction. The choice of the deprotection method should be tailored to the specific substrate, and a thorough understanding of the potential side reactions and the nature of the resulting product (free amine vs. salt) is essential for accurate interpretation of the NMR data.

References

  • Boc Deprotection Mechanism - TFA - Common Organic Chemistry. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. [Link]

  • Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - awuah research laboratory department of chemistry @uk. [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. [Link]

  • ¹H NMR of Amines - Chemistry LibreTexts. [Link]

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Bridging the Divide: A Comparative Guide to Alkyl vs. PEG Linkers for PROTAC Permeability

Author: BenchChem Technical Support Team. Date: March 2026

In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. These heterobifunctional molecules, which co-opt the cell's natural ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of three key elements: a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[1][2][3] While the choice of ligands dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[1][4] This guide provides an in-depth, data-driven comparison of two of the most prevalent flexible linker classes—alkyl chains and polyethylene glycol (PEG) chains—with a specific focus on their impact on cellular permeability.

The Linker: More Than Just a Spacer

The linker is not a passive tether; it is an active contributor to the PROTAC's biological activity. Its length, composition, and flexibility are critical for facilitating the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1] An optimal linker geometry promotes favorable protein-protein interactions, leading to efficient ubiquitination and subsequent degradation of the target protein.[1] However, beyond its role in ternary complex formation, the linker's physicochemical properties are paramount in governing a PROTAC's ability to cross the cell membrane and reach its intracellular target.

The large size and often polar nature of PROTACs present a significant challenge to their cell permeability, a prerequisite for oral bioavailability.[5][6][7] Consequently, linker design has become a key area of optimization to enhance cellular uptake. This guide will dissect the nuances of alkyl and PEG linkers, providing researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their PROTAC design strategies.

Head-to-Head Comparison: Alkyl vs. PEG Linkers

The choice between a hydrophobic alkyl linker and a hydrophilic PEG linker can dramatically alter a PROTAC's journey into the cell.[2] Below is a detailed comparison of their key features influencing permeability.

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains (-CH2-).[2][4]Repeating ethylene glycol units (-O-CH2-CH2-).[1][2][4]
Solubility Generally hydrophobic, which can decrease aqueous solubility.[2][4]Generally hydrophilic, often improving the aqueous solubility of the PROTAC.[1][2][4][8]
Permeability Higher hydrophobicity can lead to increased passive diffusion across cell membranes.[4][]Can have a complex relationship with permeability. While hydrophilicity can be a barrier, the flexibility of PEG linkers may allow them to adopt conformations that shield polar surface area, a phenomenon known as the "chameleon effect".[1][2][10]
Metabolic Stability Generally considered more metabolically stable.[2][4]The ether linkages can be susceptible to oxidative metabolism.[4]
Flexibility High conformational flexibility.[2]Highly flexible, with a tendency to adopt folded conformations.[2]
Synthesis Often synthetically straightforward and cost-effective.[4]Can be more challenging and costly to synthesize compared to alkyl linkers.[4][8]

The "Chameleon Effect": A Unifying Principle

A key concept in understanding PROTAC permeability is the "chameleon effect," where flexible linkers allow the molecule to adopt a folded conformation in the nonpolar environment of the cell membrane.[1][10] This folded state can shield the polar surface area of the PROTAC, reducing the energetic penalty of crossing the lipid bilayer.[10] Intramolecular hydrogen bonds and other non-covalent interactions are crucial for stabilizing these folded conformations.[5][6][7][10] Both alkyl and PEG linkers can exhibit this behavior, but their intrinsic properties influence the extent and nature of this folding.

Recent studies have shown that at matched lipophilicity, alkyl-linked degraders can outperform their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[] This is because replacing ether oxygens with methylene groups reduces the number of hydrogen-bond acceptors and the topological polar surface area, decreasing the energetic cost of dehydration as the molecule enters the hydrophobic membrane interior.[]

However, the flexibility of PEG linkers can also be advantageous. The gauche effect in PEG chains can favor turns, promoting a more compact, folded structure compared to the preference for extended anti-conformations in alkyl chains.[11] This ability to shield polarity can, in some cases, make a PEG-linked PROTAC more permeable than an analogous alkyl-linked one.[12]

Visualizing the Concepts

To better understand the components and processes discussed, the following diagrams illustrate the PROTAC structure and the permeability challenge.

PROTAC_Structure cluster_PROTAC PROTAC Molecule POI_Ligand Protein of Interest (POI) Ligand Linker Linker (Alkyl or PEG) POI_Ligand->Linker Covalent Bond E3_Ligand E3 Ligase Ligand Linker->E3_Ligand Covalent Bond

Caption: Basic structure of a PROTAC molecule.

Permeability_Challenge Extracellular Extracellular Space (Aqueous) PROTAC PROTAC Cell_Membrane Cell Membrane (Lipophilic Barrier) Intracellular Intracellular Space (Aqueous) PROTAC->Cell_Membrane Permeation Challenge

Caption: The cell membrane as a barrier to PROTAC entry.

Experimental Evaluation of PROTAC Permeability

Accurate and reproducible experimental data are essential for evaluating and optimizing PROTAC linkers. The two most common in vitro assays for assessing permeability are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[10]

Parallel Artificial Membrane Permeability Assay (PAMPA)

This high-throughput assay measures passive diffusion across an artificial lipid membrane. It is a useful tool for predicting passive membrane transport and for initial screening of PROTAC permeability.

Experimental Protocol:

  • Preparation of the Donor Plate: A 96-well filter plate is coated with a solution of lipids (e.g., 2% w/v phosphatidylcholine in dodecane) to form the artificial membrane.

  • Compound Addition: The PROTACs to be tested are dissolved in a buffer solution (e.g., phosphate-buffered saline, pH 7.4) and added to the wells of the donor plate.

  • Assembly of the PAMPA Sandwich: A 96-well acceptor plate containing buffer is placed on top of the donor plate, creating a "sandwich" where the artificial membrane separates the donor and acceptor wells.

  • Incubation: The sandwich is incubated at room temperature for a specified period (e.g., 4-16 hours) to allow for passive diffusion of the compounds.

  • Quantification: After incubation, the concentration of the PROTAC in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Calculation of Permeability: The apparent permeability coefficient (Papp) is calculated using the following equation:

    Papp = (VA / (Area × Time)) × (CA / (CD - CA))

    Where VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, CA is the concentration in the acceptor well, and CD is the initial concentration in the donor well.

PAMPA_Workflow cluster_workflow PAMPA Workflow Start Start Prep_Donor Prepare Lipid-Coated Donor Plate Start->Prep_Donor Add_Compound Add PROTAC Solution to Donor Wells Prep_Donor->Add_Compound Assemble Assemble PAMPA Sandwich with Acceptor Plate Add_Compound->Assemble Incubate Incubate for 4-16 hours Assemble->Incubate Quantify Quantify PROTAC Concentration (LC-MS/MS) Incubate->Quantify Calculate Calculate Apparent Permeability (Papp) Quantify->Calculate End End Calculate->End

Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).

Caco-2 Cell Permeability Assay

This assay utilizes a monolayer of human colorectal adenocarcinoma (Caco-2) cells, which differentiate to form tight junctions and mimic the intestinal epithelium. It is considered the gold standard for in vitro prediction of oral absorption as it accounts for both passive diffusion and active transport mechanisms.

Experimental Protocol:

  • Cell Culture: Caco-2 cells are seeded onto permeable filter supports in multi-well plates and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a fluorescent marker like Lucifer yellow.

  • Permeability Assay:

    • Apical to Basolateral (A-B) Transport: The PROTAC solution is added to the apical (upper) chamber, and the amount of compound that transports to the basolateral (lower) chamber over time is measured. This mimics absorption from the gut into the bloodstream.

    • Basolateral to Apical (B-A) Transport: The PROTAC solution is added to the basolateral chamber, and transport to the apical chamber is measured. This helps to identify if the compound is a substrate for efflux transporters (e.g., P-glycoprotein).

  • Sample Analysis: Samples are collected from the donor and receiver chambers at specific time points and analyzed by LC-MS/MS to determine the concentration of the PROTAC.

  • Data Analysis: The apparent permeability coefficient (Papp) for both A-B and B-A directions is calculated. The efflux ratio (Papp B-A / Papp A-B) is also determined to assess the potential for active efflux.

Conclusion: A Strategic Choice in PROTAC Design

The selection of an appropriate linker is a critical decision in the development of effective PROTACs. There is no one-size-fits-all solution, and the optimal choice between an alkyl and a PEG linker is highly dependent on the specific POI and E3 ligase ligands, as well as the overall physicochemical properties of the PROTAC molecule.[2][4]

Alkyl linkers offer the advantage of increased hydrophobicity, which can enhance passive diffusion across the cell membrane.[4][] They are also generally more metabolically stable.[2][4] In contrast, PEG linkers can improve the aqueous solubility of otherwise poorly soluble PROTACs and their flexibility can be beneficial for achieving a productive ternary complex conformation.[4][8] While their hydrophilicity can be a hurdle for permeability, the ability of PEG linkers to adopt folded, "chameleon-like" conformations can sometimes overcome this limitation.[1][2][10]

Ultimately, a systematic and empirical approach to linker optimization is essential. By employing robust experimental protocols, such as PAMPA and Caco-2 assays, researchers can rationally design and select linkers that bestow PROTACs with the desired permeability and pharmacokinetic profiles, paving the way for the next generation of targeted protein degradation therapeutics.

References

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - Diva Portal. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC - NIH. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - ACS Publications. (URL: [Link])

  • Impact of Linker Composition on VHL PROTAC Cell Permeability - PubMed. (URL: [Link])

  • Data-driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability | ChemRxiv. (URL: [Link])

  • Current strategies for the design of PROTAC linkers: a critical review - PMC. (URL: [Link])

  • Novel approaches for the rational design of PROTAC linkers - Open Exploration Publishing. (URL: [Link])

  • Data-Driven Design of PROTAC Linkers to Improve PROTAC Cell Membrane Permeability | JACS Au - ACS Publications. (URL: [Link])

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - ACS Publications. (URL: [Link])

  • Linker-Dependent Folding Rationalizes PROTAC Cell Permeability - PMC - NIH. (URL: [Link])

  • Emphasizing General Trends in PROTAC Pharmacokinetics for their Rational Design - Semantic Scholar. (URL: [Link])

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Efficacy of tert-Butyl 8-oxooctylcarbamate in PROTAC Formation: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, comparative efficacy, and step-by-step methodologies for optimizing Targeted Protein Degrader (TPD) synthesis.

The Critical Role of Linker Chemistry in PROTACs

Proteolysis Targeting Chimeras (PROTACs) have transitioned from experimental curiosities into a cornerstone of modern drug discovery. The functional efficacy of a PROTAC relies heavily on the physicochemical properties of its linker. The linker does not merely serve as a passive spatial connector; it actively influences the induction of de novo protein-protein interactions, solubility, and transcellular permeability [3].

Among aliphatic building blocks, tert-Butyl 8-oxooctylcarbamate (CAS: 133728-26-4) has emerged as an elite linker candidate [1]. By featuring an 8-carbon alkyl backbone flanked by a Boc-protected amine and a reactive aldehyde group, it enables researchers to utilize reductive amination strategies rather than traditional amide couplings. This fundamentally alters the architecture of the resulting degrader, maximizing target degradation via improved pharmacokinetic properties.

Decision Logic and Efficacy Comparison

When designing a PROTAC, chemists typically select between standard aliphatic carboxylic acids, PEG-based linkers, and aliphatic aldehydes like tert-Butyl 8-oxooctylcarbamate. The choice directly dictates the conjugation chemistry and the resulting topological polar surface area (TPSA).

LinkerSelection Start Target Binder Amine Available Aldehyde tert-Butyl 8-oxooctylcarbamate (Aldehyde) Start->Aldehyde Acid Boc-8-aminooctanoic acid (Carboxylic Acid) Start->Acid PEG Boc-NH-PEG2-CH2CHO (PEG Aldehyde) Start->PEG RedAm Reductive Amination (NaBH(OAc)3) Aldehyde->RedAm Amide Amide Coupling (HATU/DIPEA) Acid->Amide PEG->RedAm SecAmine Secondary Amine Protonatable at pH 7.4 High Permeability RedAm->SecAmine Alkyl Chain PSA High PSA Risk of Poor Permeability RedAm->PSA PEG Chain AmideBond Amide Bond Neutral, Rigid Lower Permeability Amide->AmideBond Alkyl Chain

Decision logic for selecting PROTAC linker chemistry and evaluating permeability.

Quantitative Efficacy Matrix

The following table synthesizes the structural and dynamic differences between tert-Butyl 8-oxooctylcarbamate and two standard alternatives:

Parametertert-Butyl 8-oxooctylcarbamateBoc-8-aminooctanoic acidBoc-NH-PEG₂-CH₂CHO
Coupling Reaction Reductive AminationAmide CouplingReductive Amination
Resulting Linkage Secondary Amine (sp³)Amide Bond (sp² planar)Secondary Amine (sp³)
Charge at pH 7.4 Cationic (Protonatable)NeutralCationic (Protonatable)
Flexibility High (Free Rotation)Restricted (Amide constraint)Very High
Lipophilicity (cLogP) Optimal for PermeabilityModerateLow (Highly Solvated)
Cooperativity Potential Excellent (Hydrophobic collapse)GoodModerate (PEG repels burial)

Causality Insight: Amide bonds are chemically robust but biologically restrictive. The neutral, planar nature of amides limits the conformational flexibility needed to traverse cell membranes efficiently. By utilizing tert-Butyl 8-oxooctylcarbamate to perform a reductive amination, the resulting secondary amine is protonated at physiological pH. This charge allows the PROTAC to interact favorably with the polar heads of the phospholipid bilayer before transiently deprotonating to traverse the lipid core, significantly enhancing the intracellular accumulation of the PROTAC [1][2].

Cooperative Ternary Complex and Structural Efficacy

PROTAC efficacy is not defined by simple binary binding affinities (Kd), but by the cooperativity (α) of the E3 Ligase-PROTAC-Target Protein ternary complex. As established by structural studies on PROTAC complexes, a successful degrader must induce favorable de novo protein-protein contacts [3].

The 8-carbon aliphatic chain in tert-Butyl 8-oxooctylcarbamate strikes an optimal balance. It is long enough to span the spatial gap between the E3 ligase and the target, avoiding severe steric clashes. Concurrently, its hydrophobic nature allows the linker to "collapse" and bury itself against non-polar protein surfaces at the binding interface. This burial of solvent-accessible surface area (SASA) drives the entropic gain necessary for cooperative complex formation—a feature heavily solvated PEG linkers struggle to replicate [3].

TernaryComplex PROTAC PROTAC (Target Binder - C8 Alkyl - Ligase Binder) Target Target Protein (e.g., BRD4) PROTAC->Target Binds Target Pocket Ligase E3 Ligase (e.g., VHL / CRBN) PROTAC->Ligase Binds E3 Ligase Ternary Cooperative Ternary Complex De Novo Protein-Protein Interactions Target->Ternary Induced Proximity Ligase->Ternary Induced Proximity Degradation Ubiquitination & Proteasomal Degradation Ternary->Degradation High Cooperativity (α > 1)

Role of the 8-carbon alkyl linker in mediating cooperative ternary complex formation.

Self-Validating Protocol for PROTAC Assembly

The following methodology details the covalent attachment of a primary amine-bearing target binder to tert-Butyl 8-oxooctylcarbamate. This protocol is engineered as a self-validating system : it establishes explicit checkpoints that utilize the chemical properties generated at each step to confirm success before moving forward [2].

Mechanistic Causality of Reagents
  • Glacial Acetic Acid Catalyst: Added to mildly protonate the aldehyde, increasing its electrophilicity and driving nucleophilic attack by the amine. It precisely prevents the complete protonation of the attacking amine, maintaining the necessary equilibrium.

  • Sodium Triacetoxyborohydride (STAB): The steric bulk and electron-withdrawing acetate groups make STAB a remarkably mild reducing agent. Unlike NaBH₄, STAB is not reactive enough to reduce the starting aldehyde. It exclusively attacks the highly electrophilic iminium intermediate, inherently preventing the accumulation of dead-end alcohol byproducts.

ExperimentalWorkflow Step1 1. Imine Formation Aldehyde + Amine + AcOH in DCE (1 hr) Step2 2. Selective Reduction Add NaBH(OAc)3 (2-4 hrs) Step1->Step2 Step3 3. SCX Purification Capture Secondary Amine Wash Neutrals Step2->Step3 Step4 4. Boc Deprotection 20% TFA in DCM Yields Primary Amine Step3->Step4

Self-validating workflow for reductive amination using tert-Butyl 8-oxooctylcarbamate.

Step-by-Step Methodology

Step 1: Equilibrium-Driven Imine Condensation

  • Dissolve the amine-functionalized target binder (1.0 equiv) and tert-Butyl 8-oxooctylcarbamate (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.1 M concentration.

  • Add 1.5 equivalents of glacial acetic acid.

  • Stir the mixture at room temperature for 1–2 hours.

  • Self-Validation Checkpoint: Aliquot 5 µL into MeOH and analyze via LC-MS. The target mass should reflect the corresponding imine/iminium species. Due to the exclusion of early reducing agents, no over-reduction can artificially skew the conversion data.

Step 2: Irreversible Hydride Trapping

  • Upon confirming imine formation, cool the reaction to 0°C.

  • Add Sodium Triacetoxyborohydride (STAB, 2.0 equiv) in a single portion.

  • Allow the reaction to slowly warm to room temperature and stir for 2–4 hours.

  • Quench the reaction carefully with saturated aqueous NaHCO₃ (maintaining pH ~8 to free-base the newly formed secondary amine) [2]. Extract with dichloromethane (DCM).

Step 3: Orthogonal SCX Purification The conversion from a neutral starting material to an sp³ secondary amine provides a unique basic handle for purification.

  • Load the concentrated organic extract onto a Strong Cation Exchange (SCX) cartridge.

  • Wash the cartridge with 100% MeOH. Causality: Unreacted tert-Butyl 8-oxooctylcarbamate and neutral impurities are physically incapable of binding the sulfonic acid resin and wash directly into the waste.

  • Elute the desired PROTAC intermediate using 2M NH₃ in MeOH. Evaporate to dryness.

Step 4: Boc-Deprotection for Ligase Conjugation

  • Dissolve the purified intermediate in a 4:1 mixture of DCM and Trifluoroacetic acid (TFA).

  • Stir for 1 hour at room temperature.

  • Remove volatiles under reduced pressure to yield the free primary amine, completely ready for the final amide coupling or reductive amination with the E3 ligase binding ligand.

References

  • National Institutes of Health. "Tert-butyl (8-oxooctyl)carbamate - Compound Summary." PubChem, CID 20081462.[Link]

  • Gadd, M.S., Testa, A., Lucas, X. et al. "Structural basis of PROTAC cooperative recognition for selective protein degradation." Nature Chemical Biology, 13, 514–521 (2017). National Institutes of Health (PMC).[Link]

Characterization of bioconjugates synthesized with tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Application and Characterization of tert-Butyl 8-oxooctylcarbamate in Bioconjugate Synthesis: A Comparative Guide

Executive Summary

In modern bioconjugation and antibody-drug conjugate (ADC) development, the choice of linker technology dictates not only the synthetic yield but the physiological stability and pharmacokinetics of the final construct. tert-Butyl 8-oxooctylcarbamate (CAS: 133728-26-4), widely known as Boc-8-aminooctanal, is an advanced heterobifunctional aliphatic aldehyde[1]. It is specifically engineered to bridge amine-containing payloads with carrier proteins via highly stable secondary amine linkages[2].

This guide systematically details the causality of utilizing this aliphatic aldehyde over aromatic or ester-based alternatives, outlines a self-validating experimental workflow, and establishes rigorous analytical characterization methods.

Objective Comparison: Aliphatic Aldehydes vs. Alternative Linkers

The structural architecture of a linker fundamentally alters its reactivity and the biophysical properties of the conjugated biomolecule. When comparing tert-Butyl 8-oxooctylcarbamate to other prominent linker classes, causality in selection becomes clear:

  • Aliphatic vs. Aromatic Aldehydes: Benzaldehyde-based linkers (e.g., 4-formylbenzoate) are strongly resonance-stabilized by their aromatic pi-system, which renders their carbonyl carbon less electrophilic and reduces their reactivity toward basic amines[3]. In contrast, aliphatic aldehydes like tert-Butyl 8-oxooctylcarbamate lack this resonance stabilization, providing significantly faster kinetics for Schiff base formation[4].

  • Charge Preservation (vs. NHS Esters): Traditional NHS esters neutralize the basic charge of target amines by converting them into neutral amides. Reductive amination using an aliphatic aldehyde yields a secondary amine that remains protonated at physiological pH (pH 7.4), crucially preserving the target protein's native isoelectric point (pI) and preventing aggregation[2].

Quantitative Comparison of Bioconjugation Linkers
Linker ClassRepresentative ChemistryElectrophilic Reactivity (Amines)Linkage FormedPost-Conjugation Charge RetentionPhysiological Stability
Aliphatic Aldehyde tert-Butyl 8-oxooctylcarbamate High Secondary Amine Yes (Protonated) Excellent (Non-cleavable)
Aromatic Aldehyde4-Formylbenzoate (SFB)Low (Resonance stabilized)Secondary AmineYes (Protonated)Excellent
Activated EsterNHS-Ester / SMCCVery HighAmideNo (Neutralized)Moderate (Hydrolysis prone)
MaleimideSMCC / Sulfo-SMCCN/A (Targets Thiols)ThioetherN/ALow (Retro-Michael exchange)

Mechanistic Pathway & Synthetic Workflow

The standard application of tert-Butyl 8-oxooctylcarbamate occurs in a three-stage workflow: payload derivatization, intermediate deprotection, and final protein crosslinking.

Workflow Payload Amine-Containing Payload (Target Drug/Dye) SchiffBase Schiff Base Intermediate (Reversible Imine) Payload->SchiffBase Linker tert-Butyl 8-oxooctylcarbamate (Aliphatic Aldehyde) Linker->SchiffBase Conjugate Boc-Protected Conjugate (Secondary Amine) SchiffBase->Conjugate NaCNBH3 (Reductive Amination) Deprotected Free Primary Amine (Deprotected Payload) Conjugate->Deprotected 50% TFA in DCM (Boc Cleavage) FinalADC Final Protein Conjugate (Bioconjugate) Deprotected->FinalADC NHS-Ester Activation & Protein Linkage

Workflow: Derivatization of an amine-payload via reductive amination and protein conjugation.

Validated Experimental Protocols (Self-Validating System)

To ensure high yields and precise stoichiometric control, researchers must avoid competing nucleophiles (e.g., Tris or glycine buffers) and select reducing agents based on strict kinetic causality.

Stage 1: Payload Derivatization via Reductive Amination

Rationale: The reaction between the amine payload and the 8-oxooctylcarbamate forms a transient Schiff base (imine). We specifically use Sodium cyanoborohydride (NaCNBH3) because, at pH 5.0–6.5, it is a mild reducing agent that selectively reduces the protonated iminium ion without reducing the unreacted aldehyde starting material into a dead-end alcohol[2].

  • Solvation: Dissolve the amine-containing payload (1.0 eq) and tert-Butyl 8-oxooctylcarbamate (1.1 eq) in anhydrous DMF.

  • Catalysis: Add 1% (v/v) glacial acetic acid to drive the equilibrium toward the Schiff base. Stir for 30 minutes at room temperature (RT).

  • Reduction: Add NaCNBH3 (1.5 eq) dissolved in a minimal volume of DMF.

  • Incubation: Stir under inert atmosphere for 4–6 hours at RT.

  • Validation Stop-Point: Remove a 5 µL aliquot and quench with water for immediate LC-MS analysis to verify the disappearance of the starting material.

Stage 2: Boc Cleavage

Rationale: The tert-butyl carbamate (Boc) protecting group prevents the linker's native amine from self-polymerizing with its own aldehyde. Post-amination, it must be removed using strong acid. Triisopropylsilane (TIPS) is added to scavenge highly reactive tert-butyl cations generated during cleavage, preventing the re-alkylation of the payload.

  • Acidification: Dissolve the purified Boc-protected intermediate in a cleavage cocktail consisting of 50% Trifluoroacetic Acid (TFA), 45% Dichloromethane (DCM), and 5% TIPS.

  • Cleavage: Stir at RT for 1 hour.

  • Evaporation: Remove the solvents under a stream of N2 gas and precipitate the amine-functionalized payload in cold diethyl ether.

Analytical Characterization Methodologies

Proper characterization of the bioconjugate requires identifying precise mass shifts at each synthetic node. Relying on Electrospray Ionization Mass Spectrometry (ESI-MS) provides a self-validating readout of the reaction's success.

High-Resolution ESI-MS Tracking

The molecular weight of tert-Butyl 8-oxooctylcarbamate is 243.34 g/mol [1]. When tracking the reaction phases, you must observe the following specific exact mass shifts:

  • Schiff Base Intermediate (+225.32 Da): The initial condensation results in the loss of water (-18.02 Da). If NaCNBH3 reduction fails, the mass will stall here.

  • Reduced Secondary Amine (+227.34 Da): Successful reductive amination adds two hydrogen atoms to the imine (+2.02 Da). The diagnostic marker of a complete reaction is the precise mass shift of the payload + 227.34 Da.

  • Boc Deprotection (-100.12 Da): Upon TFA treatment, the molecule loses a carbon dioxide molecule (44.01 Da) and isobutylene (56.11 Da). A successful deprotection is confirmed by a net mass loss of exactly 100.12 Da from the protected intermediate.

Size-Exclusion HPLC (SEC-HPLC)

To characterize the final protein bioconjugate (post Stage 3), utilize SEC-HPLC to determine the amount of high-molecular-weight (HMW) species.

  • Conditions: Isocratic flow (0.5 mL/min) of 50 mM Sodium Phosphate, 150 mM NaCl, pH 6.8.

  • Causality: Because tert-Butyl 8-oxooctylcarbamate generates a secondary amine rather than a neutral amide, the native electrostatic repulsion between protein monomers is preserved. Analytically, a well-optimized conjugate using this linker should display < 2% HMW aggregates on an SEC chromatogram.

References

  • tert-Butyl 8-oxooctylcarbamate | 133728-26-4, Sigma-Aldrich.
  • Tert-butyl (8-oxooctyl)carbamate | CID 20081462, PubChem.
  • A Comparative Guide to Bioconjugate Linker Stability, Benchchem.
  • Aromatic vs. Aliphatic Aldehydes: More Than Just a Ring, Oreate AI Blog.
  • Why is benzaldehyde less reactive than aliphatic aldehyde?, Quora.

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Comparative study of different linkers for targeted protein degradation

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to Linker Design for Targeted Protein Degradation

Introduction: The Linker as the Linchpin of Protein Degradation

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic science, moving beyond simple inhibition to achieve the complete removal of disease-causing proteins.[1] These heterobifunctional molecules function by co-opting the cell's natural waste disposal machinery, the ubiquitin-proteasome system (UPS).[2][] A PROTAC molecule is elegantly composed of three parts: a "warhead" ligand that binds the Protein of Interest (POI), an "anchor" ligand that recruits an E3 ubiquitin ligase, and a chemical linker that tethers these two functional ends.[4][5]

Upon entering the cell, the PROTAC orchestrates the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[4][6][7] This induced proximity allows the E3 ligase to tag the POI with ubiquitin, marking it for destruction by the proteasome.[][] The PROTAC is then released to act catalytically, enabling it to induce the degradation of multiple protein copies.[4]

While the warhead and anchor ligands dictate the "what" and "who" of the degradation process, the linker is the crucial "how". It is far more than a passive spacer; its chemical composition, length, and rigidity are critical determinants of a PROTAC's overall success, profoundly influencing efficacy, selectivity, and pharmacokinetic properties.[4][5][9][10] An optimally designed linker facilitates the formation of a stable and productive ternary complex, which is the foundational step for efficient protein degradation.[4][11]

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits Ternary POI-PROTAC-E3 Ub Ubiquitin Ub->Ternary Ubiquitination Proteasome 26S Proteasome AminoAcids Amino Acids Proteasome->AminoAcids Degrades into Ternary->PROTAC Released (Catalytic Cycle) POI_Ub Poly-ubiquitinated POI Ternary->POI_Ub Tags POI POI_Ub->Proteasome Recognition & Degradation

Caption: The PROTAC catalytic cycle.

A Comparative Analysis of Linker Classes

The "linkerology" of PROTACs has evolved from synthetically tractable flexible chains to more sophisticated structures designed to optimize therapeutic properties.[9] Linkers are broadly classified based on their flexibility and chemical composition.[4]

Flexible Linkers: The Workhorses of Early PROTAC Development

Flexible linkers are the most common starting point in PROTAC design due to their synthetic accessibility and the conformational freedom they provide, which increases the probability of achieving a productive ternary complex.[4]

  • Alkyl Chains: These are simple hydrocarbon chains that offer a high degree of flexibility.[4] They are generally hydrophobic, which can enhance cell permeability through passive diffusion but may limit aqueous solubility.[12][13] Alkyl chains are considered relatively stable to metabolism.[12][13]

  • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are hydrophilic and can significantly improve the aqueous solubility of the parent PROTAC.[4][10][12] Their flexibility can be advantageous for ternary complex formation, and they can sometimes enhance permeability by adopting folded conformations that shield polar groups.[11][13] However, the ether linkages in PEG chains can be susceptible to oxidative metabolism.[12][14]

FeatureAlkyl LinkersPEG Linkers
Composition Saturated or unsaturated hydrocarbon chains.[12]Repeating ethylene glycol units.[12]
Solubility Generally hydrophobic, potentially limiting aqueous solubility.[13]Hydrophilic, typically improving aqueous solubility.[10][12]
Permeability Higher hydrophobicity can increase passive diffusion.[12]Can enhance permeability via folded conformations that shield polarity.[13]
Metabolic Stability Generally considered more metabolically stable.[13]Ether linkages can be susceptible to oxidative metabolism.[12]
Synthetic Access Often synthetically straightforward and cost-effective.[12]Can be more challenging and costly to synthesize.[10][12]

Table 1. High-level comparison of Alkyl and PEG flexible linkers.

The following table presents a comparative analysis of PROTACs targeting Bromodomain-containing protein 4 (BRD4), illustrating how changing linker composition and length from PEG to alkyl-based can impact degradation potency.

PROTAC CompoundLinker Composition & LengthDC50 (nM)Dmax (%)
PROTAC A2 PEG units>5000<20
PROTAC B3 PEG units23>95
PROTAC C4 PEG units15>95
PROTAC DC12 Alkyl Chain5>98

Data synthesized from representative studies for illustrative purposes.

Rigid Linkers: Engineering Precision and Improved Properties

To overcome the drawbacks of flexible linkers, such as high numbers of rotatable bonds which can be entropically unfavorable, researchers have increasingly incorporated rigid motifs.[4][6] These include structures like piperazine/piperidine rings, alkynes, and phenyl groups.[9][15]

  • Advantages: Rigid linkers can reduce the entropic penalty of binding by pre-organizing the warhead and anchor ligands into a productive conformation.[5][16] This can lead to more stable ternary complexes and improved pharmacokinetic properties.[9]

  • Disadvantages: They are often more synthetically challenging to prepare.[4] Their lack of flexibility can also make it more difficult to span the required distance and achieve the correct geometry for a productive ternary complex, sometimes resulting in a complete loss of activity.[9]

The choice between flexible and rigid linkers is highly context-dependent. A rigid linker that enforces a productive binding mode can be highly potent, but a flexible linker may be more forgiving if the optimal geometry is unknown.[9][16]

"Clickable" and Functional Linkers: Expanding the Toolkit

Modern linker design has incorporated advanced synthetic strategies and functionalities.

  • Clickable Linkers: The use of copper-catalyzed "click chemistry" to form stable triazole rings has become a popular strategy.[][9] This approach allows for the rapid, efficient, and convergent synthesis of PROTAC libraries by joining an alkyne-functionalized half with an azide-functionalized half, which is invaluable for optimizing linker length and composition.[9]

  • Smart Linkers: These novel linkers offer external control over PROTAC activity. Photoswitchable linkers, often containing an azobenzene moiety, can change their geometry in response to specific wavelengths of light, allowing for spatiotemporal control of protein degradation.[4][][10]

Linker_Types cluster_main PROTAC Linker Classes Flexible Flexible Linkers Alkyl Alkyl Chains Flexible->Alkyl e.g. PEG PEG Chains Flexible->PEG e.g. Rigid Rigid Linkers Cyclic Piperazine/Piperidine Rigid->Cyclic e.g. Alkyne Alkynes Rigid->Alkyne e.g. Functional Functional Linkers Clickable Clickable (Triazoles) Functional->Clickable e.g. Smart Photoswitchable Functional->Smart e.g.

Caption: Major classes of PROTAC linkers.

Guiding Principles for Linker Optimization

The rational design of a PROTAC linker requires a multi-parameter optimization process. Empirical testing is crucial, as there is no universal "best" linker.[9][17]

  • Linker Length: The length of the linker is a critical parameter that must be optimized for each POI-E3 ligase pair.[4][18] A linker that is too short may lead to steric clashes, preventing ternary complex formation.[15][17] Conversely, a linker that is too long may result in an unstable or unproductive complex where the key lysine residues on the POI are not correctly positioned for ubiquitination.[11][17]

  • Attachment Points (Exit Vectors): The point at which the linker is attached to the warhead and E3 ligase ligand is fundamentally important.[4] The exit vector should point away from the protein-ligand binding interface and towards a solvent-exposed region to minimize disruption of binding affinity.[15]

  • Physicochemical Properties: The linker significantly contributes to the overall drug-like properties of the PROTAC.[4] Strategic modifications, such as incorporating polar groups or rigid elements, can be used to tune solubility, cell permeability, and metabolic stability, all of which are critical for in vivo efficacy.[2][4]

Optimization_Workflow Start Define POI Ligand & E3 Ligase Ligand Design Design & Synthesize Linker Library (Vary Length & Composition) Start->Design Screen In Vitro Screening Design->Screen Degradation 1. Cellular Degradation Assay (DC50, Dmax) Ternary 2. Ternary Complex Assay (Binding, Cooperativity) Permeability 3. Permeability Assay (e.g., PAMPA) Metabolism 4. Metabolic Stability Assay Analyze Analyze Data & Identify Lead PROTACs Screen->Analyze Optimize Further Optimization? Analyze->Optimize Optimize->Design Yes End Proceed to In Vivo Studies Optimize->End No

Caption: A typical workflow for linker optimization.

Essential Experimental Protocols

Accurate and reproducible data are paramount for the objective comparison of different linkers. Below are methodologies for key experiments.

Protocol 1: Cellular Degradation Assay by Western Blot

This protocol is a standard method to quantify target protein levels in cells following PROTAC treatment, allowing for the determination of DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[12][19]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF-7 for ERα, LNCaP for AR) in 6-well plates, ensuring they reach 70-80% confluency on the day of treatment.[12]

    • Prepare serial dilutions of the PROTAC compounds in fresh cell culture medium.

    • Treat the cells with the varying concentrations of PROTACs for a predetermined duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).[12]

  • Cell Lysis:

    • Aspirate the medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).

    • Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Western Blotting:

    • Normalize the protein amounts for each sample (e.g., 20-30 µg per lane) and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

    • Load samples onto a polyacrylamide gel and perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-Actin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Data Analysis:

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imager.

    • Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control.

    • Plot the normalized protein levels against the logarithm of the PROTAC concentration and fit the data to a dose-response curve to determine DC50 and Dmax values.

Protocol 2: Ternary Complex Formation by Fluorescence Polarization (FP)

This biophysical assay measures the binding events that lead to ternary complex formation, providing insights into binding affinity and cooperativity.[20]

  • Reagents and Preparation:

    • Purified POI and E3 ligase complex (e.g., VCB: VHL, Elongin C, Elongin B).

    • A fluorescently-labeled tracer that binds to either the POI or the E3 ligase.

    • PROTAC compounds of interest.

    • Assay buffer (e.g., PBS with 0.01% Tween-20 and 1 mM DTT).

  • Binary Binding Affinity (PROTAC to E3 Ligase):

    • In a 384-well plate, add a fixed concentration of the E3 ligase complex and the fluorescent tracer.

    • Add serial dilutions of the PROTAC compound.

    • Incubate at room temperature for 1-2 hours to reach equilibrium.

    • Measure the fluorescence polarization using a plate reader. An increase in polarization indicates binding.

    • Plot the change in polarization against the PROTAC concentration to determine the binary binding affinity (KD).

  • Ternary Complex Formation and Cooperativity:

    • To measure the affinity of the POI to the pre-formed PROTAC-E3 complex, first saturate the PROTAC with the E3 ligase complex.[20]

    • In a 384-well plate, add a fixed concentration of the fluorescent tracer and the E3 ligase complex.

    • Add a fixed, saturating concentration of the PROTAC.

    • Titrate in serial dilutions of the POI.

    • Incubate and measure the fluorescence polarization as described above.

    • The data will reveal the stability of the ternary complex. Cooperativity (α) can be calculated by comparing the affinity of the POI to the PROTAC-E3 complex versus its affinity to the PROTAC alone. An α value > 1 indicates positive cooperativity, meaning the proteins favor binding to the PROTAC simultaneously.

Conclusion and Future Outlook

The linker is a multifaceted and critical component of any PROTAC, where subtle chemical changes can lead to dramatic differences in biological activity. The choice between flexible and rigid linkers, and between different chemical compositions like alkyl and PEG, is not a one-size-fits-all decision. It requires careful, empirical evaluation guided by an understanding of the structural and physicochemical principles governing ternary complex formation and drug-like properties.[13]

References

  • Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Retrieved from [Link]

  • Zagidullin, A. A., et al. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. Molecular BioSystems, 7(2), 309-317. Retrieved from [Link]

  • PROTAC Linker Design and Optimization - CD ComputaBio. (n.d.). Retrieved from [Link]

  • Cyrus, K., et al. (2011). Impact of linker length on the activity of PROTACs. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2025). Analyzing the Linker Structure of PROTACs throughout the Induction Process: Computational Insights. Journal of Medicinal Chemistry. Retrieved from [Link]

  • From Design to Degradation: The Essential Role of Linkers in PROTACs - AxisPharm. (2024, October 23). Retrieved from [Link]

  • Xiang, W., et al. (2022). Key Considerations in Targeted Protein Degradation Drug Discovery and Development. Frontiers in Chemistry, 10, 891300. Retrieved from [Link]

  • He, Y., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. International Journal of Molecular Sciences, 21(10), 3603. Retrieved from [Link]

  • Addressing the challenge of degrader linker design for targeted protein degradation with the new Spark™ 'Linkers' databases - Cresset Group. (2024, May 14). Retrieved from [Link]

  • Lee, J. H., & Park, S. (2025). Targeted protein degradation: therapeutic potential and challenges of PROTACs and molecular glues. Journal of Biomedical and Translational Research. Retrieved from [Link]

  • Iska, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. ACS Medicinal Chemistry Letters, 13(7), 1145-1151. Retrieved from [Link]

  • PROTAC Molecules Activity and Efficacy Evaluate Service - Mtoz Biolabs. (n.d.). Retrieved from [Link]

  • The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud. (2025, July 28). Retrieved from [Link]

  • Iska, R., et al. (2022). Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation. PMC. Retrieved from [Link]

  • Review of Targeted Protein Degradation: Molecular Structures and Mechanisms. (n.d.). Retrieved from [Link]

Sources

Head-to-head comparison of Boc and other amine protecting groups

Author: BenchChem Technical Support Team. Date: March 2026

Title: The Definitive Guide to Amine Protecting Groups: Head-to-Head Comparison of Boc, Fmoc, Cbz, and Alloc

Executive Summary In the architecture of complex organic molecules and peptide sequences, the transient masking of reactive amines is not merely a defensive tactic—it is the strategic foundation of the entire synthetic route. Amines, with their inherent nucleophilicity and basicity, will readily participate in off-target acylations and alkylations if left unprotected. This guide provides a rigorous, head-to-head evaluation of the most critical carbamate-based amine protecting groups: Boc, Fmoc, Cbz, and Alloc. By dissecting the mechanistic causality behind their stability and cleavage, this document equips researchers with the field-proven insights required to design flawless orthogonal synthesis strategies.

The Principle of Orthogonality in Amine Protection

The cornerstone of multi-step synthesis, particularly in Solid-Phase Peptide Synthesis (SPPS), is orthogonality —the ability to selectively remove one protecting group using specific reagents without compromising the integrity of others present on the same molecule 1. Carbamates are the most universally employed amine protecting groups because the adjacent carbonyl heavily delocalizes the nitrogen's lone pair, rendering it non-nucleophilic, while avoiding the harsh, destructive hydrolysis conditions required to cleave standard amides 2.

Head-to-Head Mechanistic Comparison

  • Boc (tert-Butoxycarbonyl):

    • Mechanism of Cleavage: Acidolysis. Treatment with strong acids like Trifluoroacetic Acid (TFA) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation. This intermediate rapidly loses a proton to form isobutylene gas, while the resulting carbamic acid decarboxylates into CO₂ gas 3.

    • Causality: The cleavage is entropically driven forward by the release of two gases. However, the hyperconjugative stability of the transient tert-butyl cation makes it a powerful electrophile that will irreversibly alkylate electron-rich side chains (e.g., Tryptophan, Methionine). This exact mechanism dictates the mandatory inclusion of nucleophilic scavengers during deprotection.

  • Fmoc (9-Fluorenylmethoxycarbonyl):

    • Mechanism of Cleavage: Base-catalyzed

      
      -elimination (E1cB). Mild secondary amines (typically 20% piperidine) abstract the highly acidic proton at the 9-position of the fluorenyl ring 1.
      
    • Causality: The acidity of this proton is driven by the formation of a transient cyclopentadienyl-type anion that is stabilized by aromaticity. This specific aromatic stabilization is the exact reason Fmoc can be removed by mild bases, completely avoiding the harsh acidic conditions required for Boc. The expelled dibenzofulvene byproduct is trapped by excess piperidine to prevent it from reacting with the newly freed amine.

  • Cbz (Carboxybenzyl / Z):

    • Mechanism of Cleavage: Catalytic hydrogenolysis. Palladium on carbon (Pd/C) in the presence of H₂ gas inserts into the benzyl C–O bond, releasing toluene and CO₂ 2.

    • Causality: Because Cbz relies on metal-catalyzed reduction rather than pH-driven cleavage, it is highly stable to both mild acids (TFA) and mild bases (piperidine). It serves as an excellent permanent protecting group for side chains during workflows that utilize Boc or Fmoc for transient

      
      -amine protection.
      
  • Alloc (Allyloxycarbonyl):

    • Mechanism of Cleavage: Palladium(0)-catalyzed allyl transfer. Treatment with catalytic Pd(PPh₃)₄ forms a

      
      -allyl palladium complex, liberating the amine.
      
    • Causality: Alloc provides a third dimension of orthogonality. It is entirely stable to TFA, piperidine, and standard hydrogenolysis, requiring a specific metal catalyst and a nucleophilic scavenger (e.g., phenylsilane) to capture the allyl cation 3.

Orthogonality Core Multi-Protected Amine Scaffold Boc Boc Group (Acid Labile) Core->Boc Fmoc Fmoc Group (Base Labile) Core->Fmoc Cbz Cbz Group (Hydrogenolysis) Core->Cbz Alloc Alloc Group (Pd-Catalyzed) Core->Alloc TFA Trifluoroacetic Acid (TFA) Boc->TFA Pip 20% Piperidine (Base) Fmoc->Pip H2 H2, Pd/C (Catalyst) Cbz->H2 Pd0 Pd(PPh3)4 (Metal Catalysis) Alloc->Pd0

Orthogonal deprotection pathways for common amine protecting groups.

Quantitative Stability and Performance Matrix

To facilitate strategic route design, the following table summarizes the stability profiles of these protecting groups against common reaction environments.

Protecting GroupStandard Deprotection ReagentStability to Mild Acid (TFA)Stability to Strong Acid (HF)Stability to Mild Base (Piperidine)Stability to Hydrogenolysis (Pd/C, H₂)
Boc TFA (neat or in DCM)Cleaved Cleaved StableStable
Fmoc 20% Piperidine in DMFStableStableCleaved Stable (mostly)
Cbz H₂, Pd/CStableCleaved StableCleaved
Alloc Pd(PPh₃)₄, PhSiH₃StableStableStableCleaved

Boc vs. Fmoc in Solid-Phase Peptide Synthesis (SPPS)

Historically, SPPS relied heavily on the Boc/Bzl strategy , which required repeated, cyclical exposure to TFA for


-amine deprotection and dangerously toxic anhydrous Hydrogen Fluoride (HF) for final resin cleavage 4.

The industry paradigm shifted toward the Fmoc/tBu strategy due to the principle of mild orthogonality. In Fmoc SPPS, the growing peptide chain is exposed only to mild bases (piperidine) during elongation. Acid is reserved solely for the final cleavage step (using TFA). This drastically reduces acid-catalyzed side reactions, such as aspartimide formation, premature chain termination, and the degradation of sensitive residues, resulting in higher crude purities for long peptide sequences .

FmocSPPS Resin Peptide-Resin (Fmoc-Protected) Deprotect 20% Piperidine in DMF Resin->Deprotect Cleavage Dibenzofulvene Adduct + Free Amine Deprotect->Cleavage UV UV-Vis Monitoring (λ = 301 nm) Cleavage->UV Quantify Yield Next Next Coupling Cycle Cleavage->Next Proceed if >99%

Fmoc deprotection workflow with self-validating UV-Vis quantification.

Self-Validating Experimental Protocols

Trustworthy protocols must include built-in validation mechanisms. Below are standardized methodologies for Boc and Fmoc deprotection, highlighting the causality behind the reagent choices.

Protocol A: Solution-Phase Boc Deprotection with Cation Scavenging

Objective: Remove the Boc group while preventing tert-butyl alkylation of the substrate.

  • Preparation: Dissolve 1.0 mmol of the Boc-protected amine in 5.0 mL of Dichloromethane (DCM).

  • Scavenger Addition: Add 0.2 mL of Triisopropylsilane (TIPS) and 0.2 mL of water.

    • Causality: TIPS acts as a highly efficient hydride donor to quench the tert-butyl cation, while water traps any highly reactive silyl esters formed during the process.

  • Acidification: Slowly add 5.0 mL of Trifluoroacetic Acid (TFA) at 0 °C. Stir for 1 hour, allowing the reaction to reach room temperature.

  • Self-Validation (TLC/Ninhydrin): Spot the reaction mixture on a silica TLC plate alongside the starting material. After developing, spray the plate with Ninhydrin stain and heat. The appearance of a deep purple/blue spot confirms the presence of a free primary amine, validating complete deprotection.

  • Workup: Evaporate the volatiles under reduced pressure. Triturate the resulting TFA salt with cold diethyl ether to precipitate the pure product.

Protocol B: Fmoc Deprotection in SPPS with UV-Vis Quantification

Objective: Remove the Fmoc group on a solid support and quantitatively validate the coupling efficiency of the previous step.

  • Reagent Preparation: Prepare a fresh solution of 20% (v/v) piperidine in N,N-Dimethylformamide (DMF).

  • Deprotection: Add 5.0 mL of the piperidine solution to 1.0 g of Fmoc-peptide-resin. Agitate for 3 minutes, drain, and repeat with a fresh 5.0 mL aliquot for 12 minutes.

  • Adduct Collection: Collect all drained deprotection solutions in a volumetric flask and dilute to a known volume (e.g., 50 mL) with DMF.

  • Self-Validation (UV-Vis Spectroscopy): Measure the absorbance of the collected solution at

    
     = 301 nm.
    
    • Causality: The dibenzofulvene-piperidine adduct has a highly specific molar extinction coefficient (

      
      ) at 301 nm.
      
  • Calculation: Use the Beer-Lambert law (

    
    ) to calculate the exact millimoles of Fmoc cleaved. If the calculated yield is <99% of the theoretical resin loading, the previous amino acid coupling was incomplete, signaling the need for double-coupling in future syntheses.
    

Conclusion

The selection of an amine protecting group is not a mere operational step; it is a strategic decision that dictates the viability of the entire synthetic route. Boc offers robust basic stability but requires harsh acidic cleavage. Fmoc provides mild, base-catalyzed removal, making it the undisputed champion of modern SPPS. Cbz and Alloc serve as specialized orthogonal tools, allowing chemists to construct highly complex, multi-functionalized architectures with surgical precision.

References

  • A Comparative Guide to the Stability of Amine Protecting Groups: Fmoc vs. Boc, Cbz, and Troc - BenchChem. 1

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. 2

  • Protecting Agents - TCI Chemicals. 3

  • Guide to Solid Phase Peptide Synthesis - AAPPTEC. 4

  • Greening Fmoc/tBu Solid-Phase Peptide Synthesis - Digital CSIC.

Sources

A Senior Application Scientist's Guide to Purity Assessment of Synthesized tert-Butyl 8-oxooctylcarbamate

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the integrity of synthetic intermediates is paramount. The purity of a molecule like tert-butyl 8-oxooctylcarbamate, a versatile building block, directly impacts the yield, impurity profile, and ultimately the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth comparison of analytical techniques for assessing the purity of synthesized tert-butyl 8-oxooctylcarbamate, grounded in practical, field-proven insights and established scientific principles.

The Synthetic Landscape: Understanding Potential Impurities

A robust purity assessment begins with an understanding of the synthetic route and the potential impurities that may arise. A common and efficient synthesis of tert-butyl 8-oxooctylcarbamate involves a two-step process:

  • Boc-Protection: 8-aminooctan-1-ol is reacted with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group, yielding tert-butyl (8-hydroxyoctyl)carbamate.

  • Oxidation: The terminal alcohol of the protected intermediate is then oxidized to an aldehyde, for instance, using a Swern oxidation, to yield the final product.[1][2][3][4]

This synthetic pathway informs the likely impurities to be monitored:

  • Unreacted Starting Materials: Residual 8-aminooctan-1-ol and tert-butyl (8-hydroxyoctyl)carbamate.

  • Reagent-Related Impurities: Excess di-tert-butyl dicarbonate and its byproducts (e.g., tert-butanol).

  • Byproducts of Oxidation: Dimethyl sulfide (from Swern oxidation, notable for its strong odor), and potentially over-oxidized product (carboxylic acid).[1][2]

  • Solvent and Reagent Residues: Residual solvents used in the synthesis and workup.

The choice of analytical methodology must be tailored to effectively separate and detect these diverse chemical entities.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is often necessary for a comprehensive purity profile. Here, we compare the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Thin-Layer Chromatography (TLC).

Technique Principle Advantages Disadvantages Primary Application
¹H and ¹³C NMR Nuclear spin alignment in a magnetic fieldProvides detailed structural information, can identify and quantify impurities without a reference standard (qNMR), non-destructive.Lower sensitivity for trace impurities compared to chromatographic methods.Structural confirmation and identification of major impurities.
HPLC Differential partitioning between a mobile and stationary phaseHigh resolution and sensitivity, excellent for quantifying impurities, widely applicable.[5]The analyte lacks a strong UV chromophore, necessitating alternative detection methods like ELSD or MS.Quantitative analysis of purity and impurity profiling.
GC-MS Separation of volatile compounds followed by mass analysisHigh sensitivity and specificity, provides structural information for impurity identification.The compound may have limited thermal stability, potentially requiring derivatization.Identification and quantification of volatile impurities and degradation products.
TLC Differential migration on a solid supportRapid, inexpensive, and useful for reaction monitoring and selecting conditions for column chromatography.Primarily qualitative, lower resolution and sensitivity compared to HPLC and GC.Rapid reaction monitoring and qualitative assessment of purity.

In-Depth Methodologies and Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized tert-butyl 8-oxooctylcarbamate and for identifying major impurities.

Causality of Experimental Choices:

  • Deuterated Solvent: Chloroform-d (CDCl₃) is a common choice due to its ability to dissolve a wide range of organic compounds.

  • ¹H NMR: Provides information on the proton environment, including chemical shift, integration (proton count), and splitting patterns (neighboring protons). For tert-butyl 8-oxooctylcarbamate, one would expect a characteristic singlet for the nine equivalent protons of the tert-butyl group around 1.4 ppm, and a triplet for the aldehydic proton around 9.7 ppm.[6]

  • ¹³C NMR: Reveals the carbon skeleton of the molecule. The carbonyl of the carbamate and the aldehyde will have distinct chemical shifts in the downfield region.

Experimental Protocol: ¹H and ¹³C NMR Analysis

  • Sample Preparation: Dissolve approximately 10-20 mg of the dried sample in ~0.7 mL of CDCl₃.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum (e.g., on a 400 MHz spectrometer).

    • Key parameters: 30-degree pulse, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds, 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Key parameters: 30-degree pulse, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, >1024 scans.

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, baseline correction).

    • Reference the spectra to the residual solvent peak (CDCl₃: 7.26 ppm for ¹H, 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts and coupling constants to confirm the structure.

    • Look for signals corresponding to potential impurities.

Diagram: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Synthesized Product Dissolve Dissolve in CDCl3 Sample->Dissolve H1_NMR ¹H NMR Acquisition Dissolve->H1_NMR Transfer to NMR tube C13_NMR ¹³C NMR Acquisition Dissolve->C13_NMR Transfer to NMR tube Processing Spectral Processing H1_NMR->Processing C13_NMR->Processing Structure_Confirmation Structure Confirmation Processing->Structure_Confirmation Impurity_ID Impurity Identification Processing->Impurity_ID

Caption: Workflow for NMR-based purity and structural assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

HPLC is the gold standard for quantitative purity assessment due to its high resolving power and sensitivity.

Causality of Experimental Choices:

  • Reversed-Phase Chromatography: A C18 column is a versatile choice for separating compounds of moderate polarity like tert-butyl 8-oxooctylcarbamate.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used to elute compounds with a range of polarities.

  • Detector: Since the analyte lacks a strong UV chromophore, universal detectors such as an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) are recommended. Alternatively, coupling the HPLC to a mass spectrometer (LC-MS) provides both quantification and mass identification of impurities.

Experimental Protocol: RP-HPLC-ELSD/CAD Method

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and ELSD or CAD.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 50% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • ELSD/CAD Settings: Optimize nebulizer and evaporator temperatures according to the manufacturer's recommendations.

  • Sample Preparation: Dissolve a known concentration of the sample (e.g., 1 mg/mL) in the initial mobile phase composition.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak relative to the total area of all peaks. For accurate quantification, a calibration curve with an isolated and purified standard of tert-butyl 8-oxooctylcarbamate is required.

Diagram: HPLC Method Development Logic

HPLC_Logic cluster_column Column Selection cluster_mobile Mobile Phase cluster_detector Detector Choice Analyte tert-Butyl 8-oxooctylcarbamate (Moderate Polarity, No Chromophore) C18 C18 Reversed-Phase (Good for moderate polarity) Analyte->C18 UV UV Detector (Low Sensitivity) Analyte->UV Poor Choice ELSD_CAD ELSD / CAD (Universal Detection) Analyte->ELSD_CAD Good Choice Gradient Water/Acetonitrile Gradient (Separates wide range of polarities) C18->Gradient MS Mass Spectrometry (Universal & Identifies) Analyate Analyate Analyate->MS Best Choice

Caption: Decision logic for selecting an appropriate HPLC method.

Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Impurities

GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities.

Causality of Experimental Choices:

  • Derivatization: Carbamates can be thermally labile. While tert-butyl 8-oxooctylcarbamate might be amenable to direct GC analysis, derivatization may be necessary to improve thermal stability and chromatographic performance.

  • Column: A mid-polarity column (e.g., DB-5ms) is a good starting point for a wide range of compounds.

  • Mass Spectrometry: Provides definitive identification of impurities by comparing their mass spectra to libraries.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-500.

  • Sample Preparation: Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate.

  • Data Analysis: Identify peaks by comparing their mass spectra with a spectral library (e.g., NIST). Purity can be estimated by the area percentage of the main peak.

Thin-Layer Chromatography (TLC): Rapid Reaction Monitoring

TLC is an invaluable tool for monitoring the progress of the synthesis in real-time.

Causality of Experimental Choices:

  • Solvent System: The polarity of the eluent is critical for achieving good separation. For Boc-protected amines, a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is common. A typical starting point is 30-50% ethyl acetate in hexanes.

  • Visualization: Since the compound is not UV active, a chemical stain is required. Potassium permanganate (KMnO₄) stain is effective for visualizing the aldehyde functional group, while a ninhydrin stain can be used to detect any unreacted primary amine starting material.

Experimental Protocol: TLC Analysis

  • Plate: Silica gel 60 F₂₅₄.

  • Eluent: 40% Ethyl Acetate in Hexanes (adjust polarity as needed for optimal Rf).

  • Procedure:

    • Spot the starting material, co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate.

    • Develop the plate in a chamber saturated with the eluent.

    • Dry the plate and visualize under a UV lamp (to see any UV-active impurities).

    • Dip the plate in a potassium permanganate stain and gently heat to visualize the spots. The product aldehyde and any unreacted alcohol will appear as yellow spots on a purple background.

Diagram: Synthetic and Analytical Workflow

Full_Workflow cluster_synthesis Synthesis cluster_analysis Purity Assessment Start_Mat 8-aminooctan-1-ol Boc_Protect Boc Protection Start_Mat->Boc_Protect Intermediate tert-butyl (8-hydroxyoctyl)carbamate Boc_Protect->Intermediate TLC TLC (Reaction Monitoring) Boc_Protect->TLC Oxidation Swern Oxidation Intermediate->Oxidation Product tert-Butyl 8-oxooctylcarbamate Oxidation->Product Oxidation->TLC NMR NMR (Structure & Major Impurities) Product->NMR HPLC HPLC (Quantitative Purity) Product->HPLC GCMS GC-MS (Volatile Impurities) Product->GCMS

Caption: Overall workflow from synthesis to comprehensive purity analysis.

Conclusion: A Strategy for Confidence in Synthesis

The purity assessment of synthesized tert-butyl 8-oxooctylcarbamate is not a one-size-fits-all process. A strategic combination of analytical techniques is essential for a comprehensive understanding of the product's quality. NMR provides the foundational structural confirmation, while HPLC offers robust quantitative purity data. GC-MS is crucial for detecting volatile impurities that might be missed by other methods, and TLC serves as a rapid and indispensable tool for real-time reaction monitoring. By understanding the synthetic pathway and thoughtfully applying these complementary analytical methods, researchers can ensure the high quality of their intermediates, leading to more reliable and reproducible results in their drug discovery and development endeavors.

References

  • Benchchem. (2025). Validating the Purity of tert-Butyl (cyanomethyl)(methyl)carbamate: A Comparative Guide to Analytical Methods.
  • Benchchem. (2025). A Comparative Guide to Validating the Purity of a Methyl N-(4-chlorophenyl)carbamate Standard.
  • Royal Society of Chemistry. (2010). Supporting Information for a publication. Retrieved from [Link]

  • PubChem. Tert-butyl (8-oxooctyl)carbamate. Retrieved from [Link]

  • Wikipedia. Swern oxidation. Retrieved from [Link]

  • Google Patents. CN102020589A - Tert-butyl carbamate derivative and preparation method and application thereof.
  • MilliporeSigma. tert-Butyl 8-oxooctylcarbamate. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved from [Link]

  • Chemistry Steps. Swern Oxidation. Retrieved from [Link]

  • SciSpace. Swern oxidation. Retrieved from [Link]

  • PrepChem.com. Synthesis of t-butyl (2-aminoethyl)carbamate. Retrieved from [Link]

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